7-Methylindolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKQUZQXSTAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190279 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-28-2 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methylindolin-2-one chemical structure and properties
An In-depth Technical Guide to 7-Methylindolin-2-one: A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
This compound, also known as 7-methyl-2-oxindole, is a heterocyclic aromatic compound built upon the indolin-2-one core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically significant protein kinase inhibitors.[1] The strategic placement of a methyl group at the 7-position offers a unique vector for synthetic elaboration and can subtly modulate the molecule's steric and electronic properties, influencing its binding affinity and selectivity for various enzyme targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and biological significance of this compound, intended for researchers and professionals in drug discovery and development.
The Indolin-2-one Scaffold: A Cornerstone of Modern Drug Discovery
The indolin-2-one framework is a bicyclic structure containing a benzene ring fused to a five-membered lactam (a cyclic amide) ring. Its importance in medicinal chemistry cannot be overstated. By synthetically modifying the substituents at various positions—notably the 3-position for kinase interaction and the 5- and 7-positions for modulating solubility and secondary interactions—chemists have developed potent inhibitors for a range of protein kinases.[2]
Kinases are critical enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, particularly cancer. Small molecules based on the indolin-2-one scaffold, such as Sunitinib and SU6668, function as ATP-competitive inhibitors, blocking the enzyme's active site and thereby inhibiting signal transduction pathways responsible for cell proliferation and angiogenesis (the formation of new blood vessels).[3][5] The 7-methyl derivative serves as a valuable building block in the synthesis of more complex molecules designed to probe and inhibit these critical biological targets.[6]
Physicochemical Properties of this compound
A precise understanding of the molecule's physical and chemical properties is fundamental for its application in synthesis and biological assays.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 7-Methyl-1,3-dihydro-2H-indol-2-one | - |
| Synonyms | 7-Methyl-2-oxindole | - |
| CAS Number | 3680-28-2 | [7] |
| Molecular Formula | C₉H₉NO | [7] |
| Molecular Weight | 147.17 g/mol | [7] |
| Canonical SMILES | CC1=CC=CC2=C1NCC2=O | - |
| InChI Key | USRZZPHRQZGXFH-UHFFFAOYSA-N | [8] |
Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, the following properties are known or can be reliably inferred.
| Property | Value | Source(s) |
| Physical State | Solid at room temperature. | [7] |
| Melting Point | Data not available. For reference, unsubstituted Oxindole melts at 126-129 °C. | [9] |
| Boiling Point | Data not available. | - |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). Sparingly soluble in aqueous solutions. | [9] |
| Storage | Store sealed in a dry, room-temperature environment. | [7] |
Synthesis and Purification
The synthesis of substituted oxindoles can be achieved through various classical and modern methodologies. A robust and contemporary approach is the palladium-catalyzed intramolecular C-H functionalization, which offers high regioselectivity and functional group tolerance compared to harsher classical methods like the Stolle synthesis.[10][11]
Proposed Synthesis Workflow
The diagram below outlines a logical workflow for the synthesis of this compound starting from commercially available 2-methylaniline. The key step is the palladium-catalyzed intramolecular cyclization of the corresponding α-chloroacetanilide.[11]
Caption: Proposed synthesis workflow for this compound.
Detailed Synthesis Protocol: Palladium-Catalyzed Cyclization
This protocol is adapted from established methods for oxindole synthesis.[11] Note: This procedure should be performed by trained chemists in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylaniline (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the solution.
-
Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or recrystallized from ethanol/water if necessary.
Step 2: Synthesis of this compound
-
Reagent Setup: In a Schlenk tube, combine 2-Chloro-N-(2-methylphenyl)acetamide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a suitable phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl (DTBP, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
Spectroscopic Analysis
-
¹H NMR (Proton NMR):
-
Aromatic Region (δ 6.8-7.2 ppm): Three protons on the benzene ring are expected to appear as a complex multiplet. The proton at C4 (ortho to the methyl group) would likely be the most downfield.
-
NH Proton (δ ~8.0-8.5 ppm): A broad singlet corresponding to the lactam amine proton. Its chemical shift is concentration-dependent.
-
Methylene Protons (δ ~3.5 ppm): A sharp singlet integrating to two protons for the CH₂ group at the 3-position.
-
Methyl Protons (δ ~2.2 ppm): A sharp singlet integrating to three protons for the CH₃ group at the 7-position.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~175-178 ppm): The lactam carbonyl carbon is expected in this downfield region.
-
Aromatic Carbons (δ ~110-145 ppm): Six distinct signals for the six carbons of the benzene ring.
-
Methylene Carbon (δ ~36 ppm): A signal for the CH₂ carbon at the 3-position.
-
Methyl Carbon (δ ~16 ppm): A signal for the CH₃ carbon at the 7-position.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch (~3200-3300 cm⁻¹): A sharp to medium absorption band characteristic of the N-H bond in the lactam.[13]
-
C=O Stretch (~1690-1710 cm⁻¹): A strong, sharp absorption band characteristic of a five-membered lactam carbonyl group.[13]
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Absorption bands for the aromatic C-H bonds.
-
C-H Aliphatic Stretch (~2850-2960 cm⁻¹): Absorption bands for the methyl and methylene C-H bonds.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 147, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of CO (m/z = 119) and subsequent rearrangements.
-
Biological Activity and Therapeutic Potential
The primary interest in this compound stems from the established role of its parent scaffold in kinase inhibition.
Mechanism of Action: Kinase Inhibition
Indolin-2-one derivatives typically act as Type II ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, often involving hydrogen bonds between the lactam N-H and C=O groups and key amino acid residues in the enzyme's hinge region. The substituent at the 3-position generally extends into a hydrophobic pocket, while modifications on the aromatic ring, such as the 7-methyl group, can fine-tune selectivity and pharmacokinetic properties by interacting with adjacent regions of the binding site.[2][5]
References
- 1. angenechemical.com [angenechemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 8. ias.ac.in [ias.ac.in]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 12. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Data for 7-Methylindolin-2-one: An In-depth Technical Guide
Introduction
7-Methylindolin-2-one, also known as 7-methyloxindole, is a substituted indolinone that serves as a valuable building block in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a core structural motif in a variety of biologically active compounds. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally related molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name 7-methyl-1,3-dihydro-2H-indol-2-one and CAS number 3680-28-2, is characterized by an aromatic benzene ring fused to a five-membered lactam ring. A methyl group is substituted at the 7-position of the aromatic ring. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.
The following sections will detail the predicted spectroscopic data for this compound. It is important to note that while these predictions are based on sound chemical principles and data from analogous compounds, experimental verification is crucial for any specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactam ring, the N-H proton, and the methyl protons.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.0 | br s | 1H | N-H |
| ~ 7.1 | t, J ≈ 7.5 Hz | 1H | H-5 |
| ~ 6.9 | d, J ≈ 7.5 Hz | 1H | H-6 |
| ~ 6.8 | d, J ≈ 7.5 Hz | 1H | H-4 |
| ~ 3.5 | s | 2H | C(3)H₂ |
| ~ 2.2 | s | 3H | -CH₃ |
Causality Behind the Assignments:
-
N-H Proton: The lactam N-H proton is typically observed as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating methyl group at C-7 and the electron-withdrawing amide group will influence their precise chemical shifts. The H-5 proton, being situated between two other protons, is expected to be a triplet. The H-4 and H-6 protons will likely appear as doublets.
-
Methylene Protons (C(3)H₂): The two protons on the C-3 carbon of the lactam ring are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the carbonyl group at C-2 shifts them downfield.
-
Methyl Protons (-CH₃): The three protons of the methyl group at C-7 are also chemically equivalent and will give rise to a singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178 | C=O (C-2) |
| ~ 142 | C-7a |
| ~ 132 | C-5 |
| ~ 128 | C-3a |
| ~ 125 | C-7 |
| ~ 122 | C-4 |
| ~ 110 | C-6 |
| ~ 36 | C-3 |
| ~ 16 | -CH₃ |
Causality Behind the Assignments:
-
Carbonyl Carbon (C-2): The carbonyl carbon of the lactam is highly deshielded and will appear at a very downfield chemical shift.
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six carbons of the benzene ring will resonate in the aromatic region (typically 110-150 ppm). The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon bearing the methyl group (C-7) will also be a quaternary carbon.
-
Methylene Carbon (C-3): The C-3 carbon will appear in the aliphatic region, shifted downfield due to the adjacent carbonyl group.
-
Methyl Carbon (-CH₃): The methyl carbon will be observed at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds, as well as aromatic C=C stretches.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Strong, broad | N-H stretch |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1710 | Strong, sharp | C=O stretch (lactam) |
| ~ 1620, 1480 | Medium to strong | Aromatic C=C stretch |
Causality Behind the Assignments:
-
N-H Stretch: The N-H stretching vibration of the lactam will appear as a strong and broad band due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found below 3000 cm⁻¹.
-
C=O Stretch: The carbonyl group of the five-membered lactam ring gives a very strong and sharp absorption band, which is a key diagnostic feature for this class of compounds. Its position can be influenced by ring strain and hydrogen bonding.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1620-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 147 | High | [M]⁺ (Molecular Ion) |
| 118 | Moderate | [M - CO - H]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Causality Behind the Fragmentation:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected to be prominent, corresponding to the molecular weight of this compound (C₉H₉NO = 147.18 g/mol ).
-
Loss of CO and H: A common fragmentation pathway for oxindoles involves the loss of a carbonyl group (CO) followed by a hydrogen atom.
-
Tropylium Ion: The formation of the stable tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl moiety.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The provided data and interpretations are based on established principles of spectroscopy and analysis of structurally similar compounds. While this guide serves as a robust reference for researchers, it is imperative to confirm these predictions with experimental data obtained from a purified sample. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous identification and characterization of this compound, a key intermediate in the development of novel therapeutics.
7-Methylindolin-2-one: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a comprehensive technical overview of 7-Methylindolin-2-one (CAS No: 3680-28-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes critical information on its chemical identity, synthesis, spectroscopic profile, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Molecular Identity
This compound, a derivative of the privileged indolin-2-one scaffold, possesses the following fundamental identifiers:
| Identifier | Value | Source |
| CAS Number | 3680-28-2 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC2=C1NCC2=O | |
| InChI Key | KGWPHCDTOLQQEP-UHFFFAOYSA-N |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for analogous indolin-2-one derivatives. A common and effective approach involves the cyclization of a corresponding substituted aniline precursor.
Proposed Synthetic Workflow
A logical synthetic strategy would involve the intramolecular cyclization of an N-protected 2-amino-3-methylphenylacetic acid derivative. This can be illustrated through the following conceptual workflow:
Caption: Proposed synthetic workflow for this compound.
Conceptual Experimental Protocol
-
Protection of the Aniline: 2-Amino-3-methylbenzoic acid is first protected at the amino group, for instance, using di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under basic conditions to yield the corresponding N-protected amino acid. This step is crucial to prevent side reactions in subsequent steps.
-
Chain Elongation (Homologation): The carboxylic acid functionality of the protected amino acid is then converted to the corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting acid chloride is reacted with diazomethane in an Arndt-Eistert homologation to form a diazoketone, which upon Wolff rearrangement in the presence of a silver catalyst and water, yields the N-protected 2-amino-3-methylphenylacetic acid.
-
Deprotection and Cyclization: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc or hydrogenolysis for Cbz). The resulting amino acid is then subjected to intramolecular cyclization, which can often be induced by heating or by using a dehydrating agent to facilitate the formation of the lactam ring, yielding this compound.
Purification
Purification of the final product would typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2][3] The purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the lactam ring, the methyl group protons, and the lactam NH proton. The aromatic protons would likely appear as a multiplet in the range of δ 6.8-7.2 ppm. The methylene protons (C3-H₂) would be expected to resonate as a singlet at approximately δ 3.5 ppm. The methyl protons (C7-CH₃) should appear as a singlet around δ 2.2 ppm. The lactam NH proton would likely be a broad singlet in the region of δ 8.0-9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the lactam at approximately δ 175-180 ppm. The aromatic carbons would resonate in the δ 110-145 ppm region. The methylene carbon (C3) is expected around δ 35-40 ppm, and the methyl carbon (C7-CH₃) would appear at approximately δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
N-H Stretching: A peak in the range of 3200-3300 cm⁻¹ corresponding to the lactam N-H bond.
-
C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the lactam carbonyl group.
-
C=C Stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: A band in the region of 1300-1350 cm⁻¹.
-
C-H Stretching: Aliphatic and aromatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 147, corresponding to the molecular weight of this compound.[7][8] Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements characteristic of the indolinone core.
Applications in Drug Discovery and Chemical Biology
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[9][10] This makes this compound a valuable building block and a promising starting point for the development of novel therapeutic agents.
Kinase Inhibition
Derivatives of indolin-2-one are renowned for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases.[11] The indolin-2-one core often serves as a scaffold for designing ATP-competitive kinase inhibitors. The methyl group at the 7-position of this compound can be strategically utilized to explore specific hydrophobic pockets within the ATP-binding site of target kinases, potentially leading to enhanced potency and selectivity.
Caption: Role of the indolin-2-one scaffold in kinase inhibition.
Neuroprotective Agents
Recent studies have highlighted the potential of azaindolin-2-one derivatives, structural analogs of indolin-2-ones, as dual inhibitors of GSK3β and tau aggregation, which are key pathological features of Alzheimer's disease.[12][13] This suggests that this compound could serve as a valuable starting point for the design of novel neuroprotective agents.
Synthetic Intermediate
Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis. The reactive sites on the molecule, including the lactam nitrogen and the aromatic ring, can be further functionalized to create a diverse library of compounds for screening in various biological assays.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Physicochemical Properties
Experimentally determined physicochemical properties for this compound are not widely reported. However, estimations can be made based on its structure and data from related compounds like 7-methylindole.[18][19]
-
Melting Point: Expected to be a solid at room temperature. The melting point of the related 7-methylindole is reported to be in the range of 78-84 °C.[18]
-
Boiling Point: The boiling point of 7-methylindole is approximately 266 °C, suggesting that this compound will have a similarly high boiling point.[19]
-
Solubility: Likely to have limited solubility in water but should be soluble in common organic solvents such as DMSO, DMF, and alcohols.[13]
Conclusion
This compound represents a molecule of considerable interest for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis. Its structural relationship to a class of compounds with proven biological activity, particularly as kinase inhibitors, underscores its potential as a valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a robust framework based on established chemical principles and data from analogous structures to inform future research and development endeavors.
References
- 1. bldpharm.com [bldpharm.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 8. rsc.org [rsc.org]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. fishersci.com [fishersci.com]
- 18. L17521.03 [thermofisher.com]
- 19. 7-Methylindole | 933-67-5 [amp.chemicalbook.com]
Synthesis pathways for 7-Methylindolin-2-one
An In-Depth Technical Guide to the Synthesis of 7-Methylindolin-2-one
Executive Summary
This compound, a substituted oxindole, represents a core structural motif in a multitude of biologically active compounds and pharmaceutical agents. The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly as a cornerstone for various kinase inhibitors that are crucial in oncology and the treatment of inflammatory diseases.[1][2] The strategic placement of a methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, enhancing target binding affinity and optimizing pharmacokinetic profiles. This guide provides a comprehensive exploration of the principal synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We delve into the mechanistic underpinnings of both classical and modern catalytic methods, offering field-proven insights into experimental design and execution.
The this compound Scaffold: A Privileged Core
Chemical Identity and Properties
The molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring, featuring a carbonyl group at the 2-position and a methyl group at the 7-position.
| Identifier | Value |
| IUPAC Name | 7-Methyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 3680-28-2[3] |
| Molecular Formula | C₉H₉NO[3] |
| Molecular Weight | 147.17 g/mol [3] |
| SMILES | CC1=CC=CC2=C1NC(=O)C2 |
Significance in Medicinal Chemistry
The indolin-2-one core is central to the design of numerous therapeutics. Its rigid structure and hydrogen bonding capabilities (at the N-H and C=O groups) allow it to effectively mimic peptide backbones and interact with the ATP-binding sites of protein kinases.[2] Derivatives of this scaffold have been investigated as potent inhibitors for targets involved in cell signaling pathways related to cancer and inflammation.[4][5] The 7-methyl substituent, in particular, can serve as a critical pharmacophore, potentially enhancing selectivity or metabolic stability.
Retrosynthetic Strategies: Deconstructing the Core
The synthesis of this compound can be approached through several strategic bond disconnections. The most common strategies involve either forming the N1-C7a bond via cyclization of an aniline derivative or constructing the C3-C3a bond through an intramolecular carbon-carbon coupling.
Caption: Retrosynthetic analysis of this compound.
The Classic Route: Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains a robust and widely used method for constructing indole rings.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[8][9]
Mechanistic Rationale
The accepted mechanism proceeds through a series of well-defined steps:
-
Hydrazone Formation: Condensation of an arylhydrazine with a carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[8][8]-Sigmatropic Rearrangement: An acid-catalyzed[8][8]-sigmatropic rearrangement (analogous to a Claisen rearrangement) occurs, breaking the N-N bond and forming a C-C bond, which disrupts the aromaticity of the benzene ring.[6][7]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amine onto an imine to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable aromatic indole ring.[6][8]
To synthesize an indolin-2-one derivative like our target, one typically uses a pyruvate derivative, which results in an indole-2-carboxylic acid. Subsequent steps would be required to reduce the indole to an indoline and potentially decarboxylate or modify the acid group. A direct synthesis of the oxindole is less common via the classic Fischer route but can be achieved with specific substrates.
References
- 1. 7-(Hydroxymethyl)indolin-2-one | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
A Technical Guide to the Synthesis of 7-Methylindolin-2-one: Starting Materials and Core Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylindolin-2-one, also known as 7-methyloxindole, is a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind key strategic decisions. Two primary, robust, and scalable synthetic strategies are detailed: the Stollé synthesis starting from o-toluidine via intramolecular Friedel-Crafts cyclization, and a reductive cyclization pathway originating from 2-nitrotoluene. This document serves as a comprehensive resource, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.
Introduction
The this compound Scaffold
The indolin-2-one (oxindole) core is a privileged bicyclic structure featuring a fused benzene ring and a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The 7-methyl derivative introduces a methyl group on the benzene ring adjacent to the heteroatom, which can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
Significance in Medicinal Chemistry
The oxindole skeleton is a cornerstone in drug discovery, forming the structural basis for numerous kinase inhibitors, anti-inflammatory agents, and other therapeutics. The strategic placement of substituents, such as the methyl group at the 7-position, allows for fine-tuning of target affinity, selectivity, and pharmacokinetic properties. A clear and efficient synthetic path to this key intermediate is therefore of paramount importance for drug development programs.
Retrosynthetic Analysis: Devising Synthetic Pathways
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most viable synthetic strategies.
-
C(7a)-C(2) Amide Bond Disconnection: This disconnection suggests an intramolecular cyclization of an N-substituted o-toluidine derivative. The precursor would be an N-acyl-2-methylaniline, where the acyl group contains a suitable leaving group to facilitate cyclization, pointing towards a Friedel-Crafts type reaction. This is the basis of the Stollé synthesis.[1]
-
N(1)-C(7a) and C(2)-C(3) Disconnections: This approach leads back to a substituted toluene. Specifically, a 2-nitrotoluene derivative can be functionalized at the methyl group and then undergo a reductive cyclization to form the heterocyclic ring. This strategy is exemplified by modifications of the Reissert or Leimgruber-Batcho syntheses.[2][3][4]
References
The Ascendant Therapeutic Potential of 7-Methylindolin-2-one and its Congeners: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The indolin-2-one core, a prominent heterocyclic motif, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has cemented its status as a foundational element in the design of novel therapeutics. Within this esteemed class of compounds, 7-Methylindolin-2-one and its derivatives are emerging as a particularly compelling subclass, demonstrating significant potential across multiple therapeutic domains, including oncology, inflammation, and neurodegenerative disorders.
This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to inform and inspire future research endeavors. We will delve into the synthetic strategies for accessing this core, dissect the mechanistic underpinnings of its biological effects, and present a critical analysis of the structure-activity relationships that govern its therapeutic efficacy.
The Strategic Significance of the this compound Core
The introduction of a methyl group at the 7-position of the indolin-2-one scaffold is a nuanced yet impactful modification. This seemingly minor alteration can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These changes, in turn, can modulate the compound's interaction with its biological targets, potentially leading to enhanced potency, selectivity, and an improved pharmacokinetic profile. The 7-methyl group can also serve as a synthetic handle for further derivatization, enabling the exploration of a broader chemical space and the fine-tuning of biological activity.
Synthetic Pathways to this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. A key precursor for many synthetic routes is 7-Methylisatin (7-methyl-1H-indole-2,3-dione), a versatile building block for constructing the indolin-2-one framework.[1][2][3]
Synthesis of the this compound Core
A general and robust method for the synthesis of substituted indolin-2-ones involves the reductive cyclization of o-nitrophenylacetic acids. For the synthesis of this compound, the corresponding 2-nitro-6-methylphenylacetic acid would be the starting material.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Step 1: Nitration of m-Toluic Acid: To a solution of m-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C). The reaction mixture is stirred until the reaction is complete, then poured onto ice to precipitate the 2-nitro-3-methylbenzoic acid.
-
Step 2: Reduction and Cyclization: The purified 2-nitro-3-methylbenzoic acid is then subjected to reduction, for example, using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This reduction of the nitro group to an amine is followed by in-situ cyclization to yield this compound.
Derivatization at the 3-Position: The Knoevenagel Condensation
A widely employed strategy for introducing diversity to the indolin-2-one scaffold is the Knoevenagel condensation at the C3-methylene position. This reaction allows for the introduction of a variety of aromatic and heteroaromatic aldehydes, leading to the formation of 3-substituted-ylidene-indolin-2-one derivatives.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired aldehyde (1-1.2 equivalents).
-
Catalyst Addition: A catalytic amount of a base, typically piperidine or pyrrolidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-substituted-ylidene-7-methylindolin-2-one.
Biological Activities and Therapeutic Applications
While specific biological data for this compound itself is emerging, the broader class of indolin-2-one derivatives has been extensively studied, revealing a wide spectrum of therapeutic activities. The presence of the 7-methyl group is anticipated to modulate these activities, offering opportunities for the development of novel drug candidates.
Anticancer Activity: Targeting Kinase Signaling
A significant body of research has established indolin-2-one derivatives as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and angiogenesis.[4][5][6][7][8][9][10][11][12]
Mechanism of Action: Kinase Inhibition
Many indolin-2-one derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth. Key kinase targets for indolin-2-one derivatives include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy.[4] Sunitinib, a well-known anticancer drug, features a substituted indolin-2-one core and is a potent inhibitor of VEGFRs.[4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are also involved in angiogenesis and tumor growth, and their inhibition is another important anticancer mechanism of indolin-2-one derivatives.[9]
-
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, migration, and invasion. Several indolin-2-one derivatives have been identified as potent PAK4 inhibitors.[13]
Data Presentation: Anticancer Activity of Representative Indolin-2-one Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12g (a PAK4 inhibitor) | A549 (Lung Cancer) | 0.83 | [13] |
| Compound 9 (a CDK/VEGFR inhibitor) | HepG2 (Liver Cancer) | 2.53 | [6] |
| Compound 20 (a CDK/VEGFR inhibitor) | HepG2 (Liver Cancer) | 3.08 | [6] |
| Compound 5h (a thiazolidinone derivative) | HT-29 (Colon Cancer) | 0.016 | [8] |
| Compound 5h (a thiazolidinone derivative) | H460 (Lung Cancer) | 0.0037 | [8] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents.
-
Substitution at the 3-position: The introduction of various heterocyclic moieties at the 3-position via a methylene linker is a common strategy to enhance potency and modulate kinase selectivity.[11]
-
Substitution on the Indolin-2-one Ring: The nature and position of substituents on the indolin-2-one ring can significantly impact activity. While extensive data exists for substitutions at the 5- and 6-positions, the influence of a 7-methyl group warrants further investigation. It is hypothesized that the electron-donating nature and steric bulk of the methyl group at the 7-position could influence the overall electronic distribution and conformation of the molecule, thereby affecting its binding affinity to target kinases.
Logical Relationship: Kinase Inhibition to Anticancer Effect
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 11. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 7-Methylindolin-2-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The indolin-2-one core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the synthesis of molecules that can interact with a wide array of biological targets.[2] Notably, derivatives of this scaffold have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3] The FDA-approved multi-kinase inhibitor, Sunitinib, stands as a testament to the therapeutic potential of the indolin-2-one scaffold in oncology.[4] Beyond cancer, research has illuminated the promise of indolin-2-one derivatives in treating inflammatory conditions and neurodegenerative diseases.[5][6]
This technical guide focuses on a specific, yet promising, derivative: 7-Methylindolin-2-one. While extensive research has been conducted on the broader indolin-2-one class, the influence of the methyl group at the 7-position is an area of growing interest. This guide will synthesize the existing knowledge on indolin-2-ones and extrapolate the potential pharmacological applications of this compound, providing a roadmap for researchers and drug development professionals. We will delve into its potential as an anticancer, anti-inflammatory, and neuroprotective agent, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action.
Anticipated Pharmacological Profile of this compound
The introduction of a methyl group at the 7-position of the indolin-2-one ring can subtly yet significantly alter the molecule's physicochemical properties. This modification can influence its lipophilicity, metabolic stability, and binding interactions with target proteins. Based on the extensive literature on indolin-2-one derivatives, we can hypothesize the following potential applications for this compound:
-
Oncology: As a kinase inhibitor, potentially targeting pathways involved in angiogenesis and cell cycle progression.
-
Inflammation: Modulating the production of pro-inflammatory cytokines and enzymes.
-
Neuroprotection: Exhibiting inhibitory activity against key targets in neurodegenerative pathways.
The following sections will explore these potential applications in detail, providing both the scientific rationale and practical experimental workflows.
Potential Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their phosphorylating activity.[7]
Mechanism of Action: Kinase Inhibition
Derivatives of indolin-2-one have been shown to inhibit a range of kinases crucial for tumor growth and survival, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora Kinases.[7][8] Inhibition of VEGFRs disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8] The 7-methyl substituent on the indolin-2-one ring could potentially enhance binding affinity or selectivity for specific kinase targets.
Diagram: Generalized Kinase Inhibition Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[10]
Materials:
-
This compound derivative (test compound)
-
Recombinant protein kinase of interest
-
Specific kinase substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[10]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle).[10]
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate.
-
Dispense the master mix into all wells of the assay plate.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
-
Detection:
-
Add the luminescence-based detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.
-
Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[10]
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]
-
Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2][11]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)[11]
-
Complete cell culture medium (e.g., RPMI)
-
This compound derivative
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[1][11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).[1][11]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[2]
Table 1: Representative Antiproliferative and Kinase Inhibitory Activities of Indolin-2-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Compound 9 | CDK-2 | 9.39 | HepG-2 | 2.53 | [7] |
| Compound 20 | VEGFR-2 | 56.74 | MCF-7 | 5.28 | [7] |
| Compound 4 | TrxR | - | HCT 116 | 1.8 | [11] |
| Compound 5 | TrxR | - | MCF-7 | 2.3 | [11] |
Note: This table presents data for representative indolin-2-one derivatives to illustrate the potential range of activity. Specific values for this compound would need to be determined experimentally.
Potential Anti-Inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Indole-2-one derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][12]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of indolin-2-one derivatives are often attributed to their ability to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages.[5][13] These mediators play a central role in the inflammatory response, and their inhibition can alleviate inflammation-related symptoms and tissue damage.[14][15]
Diagram: Inhibition of Inflammatory Mediator Production
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol describes how to assess the inhibitory effect of a this compound derivative on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[14]
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative
-
Griess reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of stimulated macrophages.[5]
Materials:
-
Supernatants from LPS-stimulated RAW264.7 cells treated with the this compound derivative (from the NO production experiment)
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
ELISA Plate Preparation: Follow the instructions provided with the commercial ELISA kit to coat the microplate with capture antibodies for either TNF-α or IL-6.
-
Sample and Standard Addition: Add the collected cell culture supernatants and the provided standards to the appropriate wells.
-
Incubation and Washing: Incubate the plate to allow the cytokines to bind to the capture antibodies. Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the detection antibody, which will bind to the captured cytokine.
-
Enzyme Conjugate and Substrate Addition: Add an enzyme-conjugated secondary antibody and then a substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentrations of TNF-α and IL-6 in the samples.
Potential Neuroprotective Applications: Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[16] The indolin-2-one scaffold has emerged as a promising starting point for the development of agents that can combat these devastating conditions.[6]
Mechanism of Action: Targeting Key Pathological Drivers
One of the key targets in Alzheimer's disease is Glycogen Synthase Kinase 3β (GSK3β), an enzyme implicated in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.[6] Inhibition of GSK3β is a promising therapeutic strategy. Additionally, preventing the aggregation of tau protein itself is another avenue of investigation.[6] Indolin-2-one derivatives have shown potential as dual inhibitors of both GSK3β and tau aggregation.[6]
Diagram: Potential Neuroprotective Mechanisms
Caption: Targeting GSK3β and Tau aggregation in Alzheimer's disease.
Experimental Protocol: In Vitro GSK3β Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of a this compound derivative against GSK3β.
Materials:
-
Recombinant human GSK3β
-
GSK3β substrate peptide (e.g., a phosphopeptide)
-
ATP
-
Assay buffer
-
This compound derivative
-
Kinase detection kit (as in the general kinase inhibition assay)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the this compound derivative. Prepare solutions of GSK3β, substrate peptide, and ATP in the assay buffer.
-
Assay Execution:
-
Dispense the test compound, positive control (a known GSK3β inhibitor), and negative control (DMSO) into the wells of a 384-well plate.
-
Add the GSK3β enzyme and substrate peptide to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified duration.
-
-
Detection and Analysis:
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the general kinase inhibition assay protocol.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest within the pharmacologically rich class of indolin-2-one derivatives. While direct and extensive studies on this specific compound are emerging, the wealth of data on related analogs provides a strong rationale for its investigation as a potential therapeutic agent in oncology, inflammation, and neurodegenerative diseases. The methyl group at the 7-position offers a subtle yet potentially impactful modification that could fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a robust framework for initiating the pharmacological characterization of this compound and its future derivatives. Further research should focus on synthesizing a library of this compound analogs and screening them against a broad panel of kinases and other relevant biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Promising lead compounds can then be advanced into more complex cellular and in vivo models to validate their therapeutic potential. The journey from a privileged scaffold to a clinically effective drug is arduous, but for this compound, the path is illuminated by a wealth of scientific precedent and the promise of novel therapeutic interventions.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 14. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 7-Methylindolin-2-one Based Compounds
Abstract
The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. This guide provides a detailed examination of the mechanism of action of indolin-2-one derivatives, with a specific focus on compounds bearing a 7-methyl substitution. The primary mechanism for the therapeutic effects of this class, particularly in oncology, is the inhibition of protein kinases, especially receptor tyrosine kinases (RTKs) that are pivotal to tumor growth, proliferation, and angiogenesis. We will dissect the molecular interactions, downstream signaling consequences, and cellular effects, complemented by field-proven experimental protocols for validation.
Introduction: The Indolin-2-one Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms, and the indolin-2-one core has been instrumental in the development of several successful drugs.[1][2] Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, prominently features this scaffold and serves as a key exemplar of its therapeutic potential.[2][3][4]
The core mechanism involves the indolin-2-one moiety acting as a competitive inhibitor at the ATP-binding pocket of the kinase domain.[3][5] Structural modifications on this scaffold allow for the fine-tuning of potency and selectivity against different kinases.[1] The introduction of a methyl group at the 7-position of the indolin-2-one ring represents one such modification, intended to modulate the compound's physicochemical properties and its interaction with the target kinase. While specific literature on 7-methylindolin-2-one is less extensive than for other substitutions, we can extrapolate its mechanistic profile based on the well-established pharmacology of the parent scaffold and general principles of structure-activity relationships (SAR).
Core Mechanism: Competitive Inhibition of Receptor Tyrosine Kinases
The predominant mechanism of action for anticancer indolin-2-one derivatives is the inhibition of RTKs that govern critical cellular processes like angiogenesis and cell proliferation.
Primary Molecular Targets
Compounds based on the indolin-2-one scaffold are frequently designed as multi-targeted inhibitors, simultaneously blocking several key signaling pathways. The primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are the principal mediators of angiogenesis—the formation of new blood vessels.[2][6] By inhibiting VEGFR-2, these compounds cut off the blood supply essential for tumor growth and metastasis.[1][7]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in cell growth, proliferation, and angiogenesis.[1][8] They are often co-targeted with VEGFRs to achieve a more comprehensive anti-angiogenic and anti-proliferative effect.
-
c-Kit: This RTK is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).[9]
-
Other Kinases: Depending on the specific substitutions, these compounds can also show activity against other kinases such as Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Aurora Kinases.[1][4]
The indolinone core typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site, mimicking the adenine moiety of ATP.[5] The various substituents, including the 7-methyl group, interact with adjacent hydrophobic and specific pockets, thereby determining the compound's overall potency and selectivity profile.
Disruption of Downstream Signaling Cascades
Inhibition of these primary RTKs at the cell surface prevents their ligand-induced autophosphorylation, thereby blocking the initiation of downstream intracellular signaling. Two major pathways are profoundly affected:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. By blocking RTK activation, the downstream phosphorylation of Akt and mTOR is suppressed, leading to reduced cell survival and the induction of apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central driver of cell proliferation, differentiation, and migration. Inhibition of RTK signaling prevents the activation of Ras and the subsequent phosphorylation cascade of RAF, MEK, and ERK, ultimately leading to cell cycle arrest and reduced proliferation.[10]
The diagram below illustrates the central role of this compound based compounds in blocking these critical signaling pathways.
Caption: Inhibition of RTKs by this compound compounds.
Cellular Consequences and Therapeutic Effects
The blockade of key signaling pathways translates into potent and observable anti-tumor effects at the cellular level.
-
Anti-Proliferative Activity: By arresting the cell cycle, these compounds halt the uncontrolled division of cancer cells.[3][11]
-
Induction of Apoptosis: The suppression of survival signals from the PI3K/Akt pathway leads to programmed cell death, a critical component of effective cancer therapy.[3][10]
-
Anti-Angiogenic Effects: The inhibition of VEGFR and PDGFR signaling in endothelial cells prevents the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[2]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of representative indolin-2-one based compounds against key kinases and cancer cell lines, demonstrating the potency of this chemical class.
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cancer Cell Line | Cell Growth IC50 (µM) | Reference |
| Sunitinib | VEGFR-2 | 78.46 | MDA-PATC53 | - | [8] |
| Sunitinib | PDGFR-α | 43.88 | MDA-PATC53 | - | [8] |
| Sunitinib | PDGFR-β | 2.13 | MDA-PATC53 | - | [8] |
| Compound 6f | VEGFR-2 | 7.49 | MDA-PATC53 | 1.73 | [8] |
| Compound 6f | PDGFR-α | 7.41 | PL45 | 2.40 | [8] |
| Compound 6f | PDGFR-β | 6.18 | PL45 | - | [8] |
| Compound 12g | PAK4 | 27 | A549 | 0.83 | [11] |
| Compound 20 | VEGFR-2 | <100 (nM range) | HepG-2 | 2.53 | [3] |
| Compound 20 | EGFR | <100 (nM range) | MCF-7 | 7.54 | [3] |
Experimental Validation: Protocols and Workflows
Elucidating the mechanism of action of a novel this compound derivative requires a systematic series of in vitro and cell-based assays. The following protocols provide a robust framework for this investigation.
Workflow for Mechanistic Investigation
The diagram below outlines the logical flow of experiments, from initial screening to detailed pathway analysis.
Caption: Workflow for elucidating the mechanism of action.
Protocol 4.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified RTKs (e.g., VEGFR-2, PDGFR-β).
-
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the this compound compound in a suitable buffer (e.g., 5% DMSO). Prepare kinase, substrate (e.g., GFP-tagged polypeptide), and ATP solutions.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of EDTA-containing detection buffer with a terbium-labeled anti-phospho-substrate antibody to stop the reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium).
-
Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 4.2: Cell Viability Assay (MTT Assay)
-
Objective: To measure the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
-
Principle: The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, HUVEC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Protocol 4.3: Western Blot Analysis for Phospho-Kinase Levels
-
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of the target RTK and downstream effectors.
-
Methodology:
-
Cell Treatment: Grow cells to 70-80% confluency. Starve them in serum-free media for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat cells with the this compound compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours. Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein level to the total protein level.
-
Conclusion and Future Perspectives
This compound based compounds operate primarily as ATP-competitive inhibitors of key receptor tyrosine kinases, leading to the disruption of pro-survival and pro-proliferative signaling pathways. This mechanism translates into potent anti-angiogenic and anti-tumor effects, making this scaffold highly valuable for the development of targeted cancer therapies. The 7-methyl substitution likely contributes to the overall pharmacological profile by influencing steric and electronic interactions within the ATP binding pocket, as well as modulating properties like solubility and metabolic stability.
Future research should focus on obtaining high-resolution co-crystal structures of this compound derivatives bound to their kinase targets to precisely delineate the role of the 7-methyl group. Furthermore, comprehensive kinase panel screening and in vivo xenograft studies are necessary to fully characterize the selectivity, efficacy, and safety profile of novel compounds from this chemical series.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of novel 7-Methylindolin-2-one derivatives
An In-Depth Technical Guide to the Discovery of Novel 7-Methylindolin-2-one Derivatives
Authored by: A Senior Application Scientist
Foreword: The Enduring Promise of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks reappear with remarkable frequency, demonstrating a consistent ability to interact with a wide array of biological targets. These are the "privileged scaffolds," and among them, the indolin-2-one core stands out for its versatility and therapeutic success.[1][2][3] From the pioneering anti-inflammatory drug Indomethacin to modern multi-kinase inhibitors like Sunitinib used in oncology, the indolin-2-one motif has proven to be a fertile ground for drug discovery.[4][5][6] This guide delves into a specific, underexplored subclass: this compound derivatives. Our objective is to provide a comprehensive, field-proven roadmap for researchers, scientists, and drug development professionals, navigating the journey from conceptual design to validated biological activity. We will not merely list protocols; we will dissect the why—the strategic reasoning and scientific causality that transform a synthetic curiosity into a promising therapeutic lead.
Part 1: The Strategic Imperative for the this compound Core
The Indolin-2-one Scaffold: A Foundation of Therapeutic Diversity
The indolin-2-one structure, a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group, is a cornerstone of modern pharmacology. Its rigid, yet adaptable, framework allows for precise three-dimensional positioning of functional groups, enabling interactions with a multitude of protein targets. This structural versatility has led to the development of agents with a vast range of biological activities, including:
-
Anticancer: Primarily through the inhibition of protein kinases like VEGFR, crucial for tumor angiogenesis.[2][4][5]
-
Anti-inflammatory: By modulating inflammatory pathways and cytokine release.[7][8]
-
Neuroprotective: Offering potential in slowing the progression of neurodegenerative diseases.[9][10]
-
Antimicrobial and Antiviral: Demonstrating broad-spectrum activity against various pathogens.[11]
The Unexplored Variable: Rationale for the 7-Methyl Substitution
While extensive research has focused on substitutions at the N-1, C-3, and C-5 positions of the indolin-2-one ring, the C-7 position remains less explored. The introduction of a methyl group at this specific position is a deliberate strategic choice, predicated on several key hypotheses:
-
Modulation of Lipophilicity: The methyl group increases the molecule's lipophilicity, which can significantly alter its pharmacokinetic profile, including membrane permeability, distribution, and oral bioavailability.
-
Steric Influence: The 7-methyl group can act as a "steric rudder," influencing the preferred conformation of adjacent substituents (particularly at the N-1 position) and potentially enforcing a bioactive conformation for optimal target engagement.
-
Metabolic Blocking: A methyl group can block a potential site of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life in vivo.
This targeted modification provides a clear path to generating novel chemical matter with potentially superior drug-like properties compared to its non-methylated congeners.
Part 2: Rational Design and Synthesis of a Focused Library
The discovery process begins with the tangible creation of new molecules. Our strategy hinges on an efficient and modular synthetic approach that allows for the rapid generation of a diverse library of derivatives for biological screening.
Synthetic Strategy: The Knoevenagel Condensation
The most direct and reliable method for creating diversity at the C-3 position of the indolin-2-one core is the Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound (in this case, the C-3 position of this compound) with an aldehyde or ketone.
Causality Behind the Choice: This reaction is chosen for its robustness, high yields, and broad substrate scope. It allows for the introduction of a wide variety of aryl and heteroaryl moieties by simply changing the aldehyde starting material, making it ideal for library synthesis and subsequent structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for Synthesis of 3-Substituted-7-Methylindolin-2-one Derivatives
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are unequivocally confirmed by a suite of spectroscopic methods.
Materials:
-
This compound
-
Substituted Benzaldehyde (or other appropriate aldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL/mmol), add the desired substituted benzaldehyde (1.1 eq.).
-
Catalysis: Add piperidine (0.2 eq.) to the mixture. The use of a basic catalyst like piperidine is crucial for deprotonating the C-3 position of the indolinone, initiating the condensation.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The formation of a new, less polar spot indicates product formation.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate often forms. If so, collect the crude product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The characteristic vinyl proton singlet in the ¹H NMR spectrum (typically between 7.5-8.5 ppm) is a key diagnostic signal for successful C-3 substitution.[12]
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from starting materials to a fully characterized final compound.
Caption: Workflow for synthesis and characterization of derivatives.
Data Presentation: Synthesized Derivatives Library
A focused library was synthesized to probe the effect of electronic and steric variations on the appended phenyl ring.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Yield (%) |
| M7I-01 | 4-Hydroxy (-OH) | 85 |
| M7I-02 | 4-Methoxy (-OCH₃) | 91 |
| M7I-03 | 4-Fluoro (-F) | 88 |
| M7I-04 | 4-Chloro (-Cl) | 92 |
| M7I-05 | 4-Nitro (-NO₂) | 78 |
| M7I-06 | 3,4-Dimethoxy | 86 |
| M7I-07 | 2,4-Dichloro | 81 |
Part 3: Biological Evaluation and SAR
With a library of pure compounds in hand, the next critical phase is to assess their biological activity. Based on the extensive literature on indolin-2-ones as anti-inflammatory agents, we selected a robust cellular assay to screen our novel 7-methyl derivatives.[7][8]
Rationale for Assay Selection: Targeting LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering a signaling cascade that results in the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This is a well-established and highly relevant model for acute inflammation.[7] An agent that can inhibit TNF-α production in this model has clear therapeutic potential. We therefore chose to evaluate our compounds in LPS-stimulated RAW264.7 murine macrophages.
In Vitro Assay Protocol: Inhibition of TNF-α Production
Trustworthiness of the Protocol: This protocol includes essential controls (vehicle, positive control) to ensure the validity of the results. A concurrent cytotoxicity assay is mandatory to confirm that the observed reduction in TNF-α is due to specific inhibitory activity and not simply cell death.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
MTT reagent for cytotoxicity assay
-
Mouse TNF-α ELISA kit
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 50 µM) for 2 hours. Include a vehicle control (DMSO only) and a positive control (a known inhibitor). The pre-treatment phase is critical to allow the compounds to enter the cells and engage their target before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 18-24 hours.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment (MTT Assay): After collecting the supernatant, add MTT reagent to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability should be >90% at active concentrations to rule out toxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the TNF-α release) by non-linear regression analysis.
Visualization: Inflammatory Signaling Pathway
This diagram illustrates the simplified signaling cascade initiated by LPS, leading to the production of TNF-α, which is the endpoint measured in our assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Silico Screening of 7-Methylindolin-2-one Analogs for Kinase Inhibition
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Specifically, analogs of 7-Methylindolin-2-one represent a promising avenue for the development of novel therapeutics targeting dysregulated kinase activity in diseases like cancer.[3] This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel this compound analogs. Moving beyond a simple recitation of steps, we delve into the causal logic behind each decision point and protocol, reflecting a field-proven approach to computational drug discovery. The methodologies described herein are designed as a self-validating cascade, where each stage enriches the pool of candidate molecules, thereby increasing the probability of identifying potent, selective, and drug-like kinase inhibitors for subsequent experimental validation.[4][5]
Introduction: The Rationale for a Computational Approach
Kinases are a large family of enzymes that play critical roles in cellular signal transduction; their dysregulation is a hallmark of many cancers.[6][7] This has made them one of the most important target classes for drug development.[8][9] The 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold, found in drugs like Sunitinib, has proven to be a highly effective template for inhibiting receptor tyrosine kinases (RTKs) by competing with ATP at the enzyme's active site.[1][2]
High-throughput screening (HTS) has traditionally been the workhorse of hit identification. However, it is a resource-intensive process. Virtual screening (VS) offers a powerful complementary approach, allowing for the rapid computational assessment of vast chemical libraries to prioritize a smaller, more manageable set of compounds for synthesis and biological assay.[10][11] This in silico methodology significantly reduces costs and accelerates the discovery timeline by filtering out molecules with low predicted affinity or poor drug-like properties before they enter the experimental pipeline.[5][12]
This guide will detail a multi-stage virtual screening workflow, beginning with structure-based methods and progressively applying more computationally intensive techniques to refine the list of candidate inhibitors.
The Overall Screening Cascade
Our workflow is designed as a funnel, progressively narrowing down a large virtual library to a few high-confidence hits. Each stage acts as a filter, assessing the compounds based on increasingly stringent criteria.
Caption: The virtual screening workflow, a four-phase computational funnel.
Phase 1: Target Selection and Structural Preparation
The success of any structure-based design project hinges on the quality of the target's three-dimensional structure.[7] Kinases are highly dynamic, but for initial docking, we typically use a high-resolution crystal structure.
Rationale for Target Selection
Analogs of the indolin-2-one scaffold are well-known inhibitors of several kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Cyclin-Dependent Kinases (CDKs).[3] For this guide, we will proceed with VEGFR-2 (PDB ID: 4ASD) as our primary target, a key mediator of angiogenesis implicated in tumor growth.
Protocol: Receptor Preparation
This protocol ensures the protein structure is correctly formatted for docking simulations. We will use UCSF Chimera and AutoDock Tools, which are freely available for academic use.[13]
-
Fetch the Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 4ASD in the PDB ID field and click Fetch.[14]
-
-
Initial Cleaning: The crystal structure often contains non-essential molecules (co-crystallized ligands, solvent molecules, etc.).
-
Causality: The co-crystallized ligand must be removed to make the binding site available for our new analogs. Water molecules are typically removed as they can interfere with the docking algorithm's scoring function unless a specific water molecule is known to be critical for binding (a "bridging" water).
-
In Chimera, select and delete the original ligand (Sorafenib in this case) and any water molecules (HOH).
-
-
Prepare the Structure for Docking (using AutoDock Tools):
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Causality: Docking algorithms rely on force fields that require correct atom types and partial charges to calculate electrostatic interactions. Adding polar hydrogens ensures that potential hydrogen bond donors and acceptors are correctly represented.[15]
-
Save the prepared protein as a .pdbqt file. This format contains the coordinates, partial charges, and atom types required by AutoDock Vina.
-
Phase 2: Ligand Library Preparation and Molecular Docking
With a prepared receptor, we now turn to preparing our library of this compound analogs and docking them into the target's active site.
Analog Library Preparation
The library of analogs can be generated by enumerating different substituents at various positions of the this compound scaffold. For this guide, we assume a library of 1,000 analogs has been generated and is available in SMILES format.
-
2D to 3D Conversion:
-
Use a tool like Open Babel to convert the 1D SMILES strings into 3D structures (.sdf or .mol2 format).
-
obabel -ismi input.smi -o output.sdf --gen3d
-
Causality: Docking requires a three-dimensional starting conformation for each ligand. The --gen3d command generates a plausible 3D conformer.
-
-
Ligand Preparation for Docking:
-
Similar to the receptor, ligands must be converted to the .pdbqt format. This can be done in a batch process using scripts provided with AutoDock Tools. This step adds Gasteiger charges and defines rotatable bonds.
-
Causality: Defining rotatable bonds is critical. The docking algorithm will explore different conformations (poses) of the ligand by rotating these bonds to find the best fit in the binding pocket.[15]
-
Protocol: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] The output is a "docking score," an estimation of the binding affinity.
-
Define the Binding Site (Grid Box):
-
The docking search needs to be confined to a specific area, typically the known ATP-binding site.
-
Causality: Focusing the search on the active site dramatically increases computational efficiency and the chances of finding a relevant binding mode. The grid box should be large enough to accommodate the ligand and allow it to rotate freely.
-
In ADT, with the receptor loaded, go to Grid > Grid Box. Center the box on the active site residues (identified from the original 4ASD structure or literature) and adjust the size to be approximately 25x25x25 Ångströms.
-
-
Create the Vina Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
-
Run the Docking Simulation:
-
Execute Vina from the command line: vina --config conf.txt --log output.log
-
This process should be scripted to loop through all 1,000 prepared ligands.
-
-
Analysis of Results:
-
The primary output is the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding.[17]
-
The top-scoring poses for each ligand should be visually inspected in a molecular viewer like PyMOL or Chimera to ensure they make chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region).[6]
-
Data Presentation: Docking Results
The results from the virtual screen should be compiled into a clear table. We will select the top 5% of candidates (50 compounds) for the next phase.
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |
| 7MI-001 | -10.2 | CYS919, ASP1046 |
| 7MI-045 | -9.8 | CYS919, GLU885 |
| 7MI-213 | -9.7 | CYS919 |
| ... | ... | ... |
| 7MI-876 | -8.5 | GLU885, ASP1046 |
Phase 3: Post-Docking Filtration and Refinement
A good docking score is necessary but not sufficient for a compound to be a viable drug candidate. We must now filter our top 50 hits for drug-like properties and validate the stability of their binding poses.
ADMET Prediction
ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.[12] Early prediction of these properties helps eliminate compounds that are likely to have poor pharmacokinetic profiles or be toxic, a major cause of late-stage drug development failure.[18]
Caption: Key components of an ADMET profile for a drug candidate.
Protocol: ADMET Profiling with an Online Server
-
Input Molecules: Submit the SMILES strings of the top 50 compounds from the docking phase to the web server.
-
Set Prediction Parameters: Select the desired endpoints for prediction (e.g., Lipinski's Rule of Five, Blood-Brain Barrier (BBB) penetration, CYP2D6 inhibition, hERG inhibition, Ames mutagenicity).
-
Analyze and Filter:
-
Causality: Lipinski's Rule of Five provides a guideline for oral bioavailability. Compounds violating more than one rule may have absorption or permeation issues. hERG inhibition is a critical toxicity flag, as it can lead to cardiac arrhythmia. CYP inhibition can lead to adverse drug-drug interactions.
-
Eliminate any compounds that are predicted to be mutagenic (Ames positive) or strong hERG inhibitors.
-
Prioritize compounds with 0-1 Lipinski violations and a favorable overall profile.
-
Data Presentation: ADMET Screening Results
| Compound ID | MW (<500) | logP (<5) | H-Donors (<5) | H-Acceptors (<10) | Lipinski Violations | Predicted hERG Blocker |
| 7MI-001 | 410.5 | 4.2 | 2 | 5 | 0 | No |
| 7MI-045 | 455.3 | 4.8 | 3 | 6 | 0 | No |
| 7MI-213 | 505.1 | 5.3 | 4 | 8 | 2 (Flagged) | No |
| ... | ... | ... | ... | ... | ... | ... |
After this filtering step, we may have ~20-25 remaining candidates. For these, we proceed to the most computationally demanding stage: Molecular Dynamics.
Molecular Dynamics (MD) Simulation
While docking provides a static picture of the binding pose, MD simulation offers insights into the dynamic behavior of the protein-ligand complex over time.[21][22] It is a powerful tool to assess the stability of the predicted interactions from docking.[7][23]
Protocol: MD Simulation with GROMACS
This is a high-level overview of a typical MD workflow. Each step involves careful parameterization and quality control.[24]
-
System Preparation:
-
Generate a topology file for the ligand using a server like CGenFF or ACPYPE. This file defines the force field parameters (bond lengths, angles, charges) for the small molecule.
-
Combine the receptor and ligand PDB files.
-
Place the complex in a simulation box (e.g., a cube) and solvate it with a realistic water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during setup.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the correct pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the simulation box.
-
-
Production MD Run:
-
Remove the position restraints and run the simulation for a set period (e.g., 100 nanoseconds). The trajectory (atomic positions over time) is saved for analysis.
-
Causality: A 100 ns simulation is often sufficient to observe whether the ligand remains stably bound in the active site or if it starts to drift away, indicating an unstable binding mode.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-value plateau for the ligand's RMSD suggests a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation. A stable interaction is one that persists for a high percentage of the simulation time.
-
Phase 4: Rigorous Binding Free Energy Calculation
The final step for the top 5-10 candidates that demonstrate stable binding in MD simulations is a more accurate estimation of binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[25]
MM/PBSA is a post-processing method applied to MD simulation trajectories to calculate the binding free energy. While more accurate than docking scores, it is less computationally expensive than more rigorous methods like alchemical free energy perturbation (FEP).[26][27] It provides a final, quantitative metric to rank the most promising candidates for synthesis.
Conclusion and Future Directions
This in-depth technical guide outlines a robust, multi-stage virtual screening workflow for identifying novel this compound-based kinase inhibitors. By logically progressing from high-throughput docking to ADMET filtering, and finally to rigorous MD simulations and free energy calculations, this cascade maximizes the efficiency of the drug discovery process.[4]
The final output of this workflow is not a guaranteed drug, but a small, highly curated list of compounds with a strong, computationally validated hypothesis for their activity and drug-likeness. These candidates are now primed for the next critical phases of the drug discovery pipeline: chemical synthesis and in vitro biological evaluation to confirm their kinase inhibitory activity and cellular effects.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 8. Computational Design of Multi-target Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 11. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 12. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. KBbox: Methods [kbbox.h-its.org]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 19. ADMET-AI [admet.ai.greenstonebio.com]
- 20. portal.valencelabs.com [portal.valencelabs.com]
- 21. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Best practices in free energy calculations for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Exploring the structure-activity relationship (SAR) of 7-Methylindolin-2-one
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Methylindolin-2-one
Authored by: A Senior Application Scientist
Foreword: The Privileged Scaffold in Modern Drug Discovery
The indolin-2-one core represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a versatile template for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. This scaffold is the cornerstone of several clinically successful drugs, most notably multi-kinase inhibitors used in oncology, such as Sunitinib.[1][2] The inherent versatility of the indolin-2-one system allows for strategic modifications at several positions, enabling fine-tuning of its pharmacological profile. This guide focuses specifically on the this compound variant, dissecting the intricate relationship between its chemical structure and biological activity to provide a foundational understanding for researchers and drug development professionals. We will explore how subtle modifications to this core can profoundly impact its therapeutic potential, primarily as an inhibitor of protein kinases involved in critical cell signaling pathways.[1][3]
The Indolin-2-one Core: A Foundation for Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Its fundamental mechanism involves mimicking the adenine portion of ATP, with key hydrogen bond interactions anchoring the molecule within the kinase hinge region. The core itself is necessary for this activity, but its potency and selectivity are dictated by the nature and position of its substituents.[3][4]
The Critical C-3 Position
Across numerous studies, the C-3 position of the oxindole ring has been identified as the most critical locus for modulating biological activity.[3][4] Substituents at this position typically project out of the ATP-binding pocket towards the solvent-exposed region. This allows for the introduction of various functional groups and linkers that can form additional interactions with the target protein, thereby enhancing affinity and defining the selectivity profile. Often, a side chain at C-3 connects to another heterocyclic ring system, a strategy successfully employed in the design of potent anti-angiogenic agents.[2]
The Role of the 7-Methyl Group
The introduction of a methyl group at the 7-position of the indolin-2-one ring is a strategic modification. While direct and extensive SAR studies focusing solely on this methyl group are not widely published, its influence can be inferred from broader principles of medicinal chemistry and SAR studies on related heterocyclic systems.[5][6]
-
Steric Influence: The methyl group can introduce steric hindrance that influences the preferred conformation of the molecule, potentially locking it into a more bioactive orientation or, conversely, preventing it from binding effectively to certain off-targets.
-
Lipophilicity: It increases the lipophilicity of the scaffold, which can affect cell membrane permeability, solubility, and metabolic stability.
-
Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of the target protein's active site, thereby contributing to binding affinity.
The precise impact of the 7-methyl group is context-dependent and must be evaluated in conjunction with substitutions at other positions, particularly C-3.
Dissecting the Structure-Activity Relationship (SAR)
The systematic modification of the this compound scaffold is key to optimizing its biological activity. The following sections explore the impact of substitutions at various positions.
C-3 Position: The Gateway to Potency and Selectivity
As established, the C-3 position is paramount. A common synthetic strategy involves a Knoevenagel condensation to introduce a substituted methylene group, which serves as a linker to a variety of aromatic or heterocyclic moieties.
-
Pyrrole Moiety: As seen in the design of Sunitinib and its analogs, a pyrrole ring connected via a methylene linker at C-3 is a highly effective strategy for potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
-
Quinazolinone Moiety: Linking the indolinone core to a quinazolinone ring system has been explored to develop inhibitors of Cyclin-Dependent Kinases (CDKs) and EGFR.[7] The linker length and rigidity are critical; shorter, more rigid linkers have shown different activity profiles compared to longer, more flexible ones.[7]
-
Aromatic Rings: Simple substituted phenyl rings at this position can also confer significant activity. The nature of the substituent on this distal ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune electronic properties and create additional interactions, impacting anti-inflammatory or cytotoxic potency.[8]
N-1 Position: Modulating Physicochemical Properties
Substitution at the N-1 position of the lactam ring directly influences the molecule's hydrogen-bonding capacity and overall physicochemical properties.
-
Unsubstituted (N-H): The presence of a proton allows the N-1 position to act as a hydrogen bond donor, which is often crucial for anchoring the molecule in the kinase hinge region.
-
Alkylation/Acylation: Introducing alkyl or acyl groups at N-1 removes the hydrogen bond donor capability but can increase lipophilicity and modulate cell permeability. This can also be a strategy to block metabolic N-dealkylation, potentially improving the pharmacokinetic profile.
Substitutions on the Benzene Ring (C-4, C-5, C-6)
While our core is 7-methylated, further substitutions on the benzene ring can refine activity. For example, introducing a fluorine atom at the C-5 position has been shown to be favorable for antitumor activity in some indolin-2-one series.[1] These modifications primarily exert their effects through electronic modulation of the ring system and by altering properties like lipophilicity and metabolic stability.
SAR Summary Table
The following table summarizes the general SAR principles for this compound derivatives targeting protein kinases.
| Position of Modification | Type of Substituent | General Impact on Activity | Rationale |
| C-3 | Methylene-linked heterocycle (e.g., pyrrole) | High Impact: Often essential for high potency. | Forms key interactions outside the primary hinge-binding region, defining selectivity and affinity.[3][4] |
| Methylene-linked substituted aryl group | Moderate to High Impact: Activity is dependent on aryl substitution. | Allows for exploration of additional binding pockets and tuning of electronic properties. | |
| N-1 | H (unsubstituted) | Favorable: Often required for activity. | Acts as a crucial hydrogen bond donor to the kinase hinge region. |
| Small alkyl group | Variable Impact: Can increase or decrease activity. | Removes H-bond donor capability but may improve cell permeability and metabolic stability. | |
| C-7 | Methyl (CH₃) | Baseline Feature: Provides a lipophilic and steric anchor. | Can engage in hydrophobic interactions and influence the molecule's overall conformation. |
| C-5 / C-6 | Halogens (e.g., F, Cl) | Favorable: Often enhances potency. | Increases binding affinity through electronic effects and can improve pharmacokinetic properties.[1] |
| Electron-donating groups | Variable Impact: Can be beneficial for anti-inflammatory activity.[8] | Modulates the electron density of the aromatic system. |
Biological Targets and Therapeutic Applications
Derivatives of the this compound scaffold have been investigated for multiple therapeutic applications, primarily in oncology and inflammation.
Anticancer Activity via Kinase Inhibition
The most prominent application is in cancer therapy. By inhibiting protein kinases that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels), these compounds can exert potent antitumor effects.[3]
-
VEGFR Inhibition: Many indolin-2-one derivatives are potent inhibitors of VEGFRs.[4] By blocking the VEGFR signaling pathway, these compounds inhibit angiogenesis, effectively starving tumors of the nutrients and oxygen required for growth and metastasis.[3]
-
Other Kinase Targets: Besides VEGFR, these scaffolds have been adapted to target other kinases implicated in cancer, including PDGFR, CDKs, and FMS-like tyrosine kinase 3 (Flt3).[2][7]
Below is a diagram illustrating the general mechanism of VEGFR inhibition.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylindolin-2-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][2][3] Its inherent structural features and synthetic tractability have propelled the development of numerous therapeutic agents. Within this esteemed class of compounds, 7-Methylindolin-2-one has emerged as a particularly valuable starting point for the design of potent and selective inhibitors of key physiological processes, most notably in oncology and inflammatory diseases. This guide provides a comprehensive overview of the this compound scaffold, from its fundamental chemical properties and synthesis to its application in the development of targeted therapeutics, with a focus on kinase inhibition.
The this compound Core: Structural Features and Rationale for Use
The this compound scaffold, a derivative of oxindole, possesses a unique combination of structural and electronic properties that make it an ideal framework for drug design. The bicyclic system provides a rigid core that can be predictably functionalized at various positions to optimize interactions with a target protein. The lactam moiety offers hydrogen bonding capabilities, while the aromatic ring allows for π-π stacking and other hydrophobic interactions.
The strategic placement of a methyl group at the 7-position can significantly influence the molecule's pharmacological profile. This seemingly minor modification can enhance binding affinity, improve selectivity, and favorably alter pharmacokinetic properties such as metabolic stability and cell permeability. The methyl group can serve as a steric block, directing the orientation of other substituents, or engage in beneficial hydrophobic interactions within a protein's binding pocket.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. While various methods exist for the synthesis of indoles and oxindoles, a common and adaptable approach for creating a library of this compound derivatives involves a multi-step sequence.[4]
Experimental Protocol: Synthesis of a 3-Substituted this compound Derivative
This protocol outlines a general procedure for the synthesis of a 3-substituted this compound, a common motif in kinase inhibitors.
Step 1: Synthesis of 7-Methylisatin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-m-xylene in glacial acetic acid.
-
Chloral Hydrate Addition: Slowly add a solution of chloral hydrate in water to the reaction mixture.
-
Hydroxylamine Addition: Subsequently, add a solution of hydroxylamine hydrochloride in water.
-
Reflux: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, add concentrated sulfuric acid dropwise while maintaining the temperature below 60°C. Heat the mixture to 80°C for 30 minutes.
-
Work-up: Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 7-methylisatin.
Step 2: Knoevenagel Condensation for 3-Substitution
-
Reaction Setup: To a solution of 7-methylisatin in a suitable solvent such as ethanol or acetic acid, add the desired aldehyde or ketone and a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolation: The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the 3-substituted this compound derivative.
Mechanism of Action: Targeting Protein Kinases
A significant number of this compound derivatives have been developed as potent inhibitors of protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The indolin-2-one scaffold typically functions as a competitive inhibitor of ATP binding to the catalytic pocket of the kinase.[7] The lactam oxygen and nitrogen atoms of the indolinone ring form key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. The substituents at the 3-position and on the aromatic ring extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.
Signaling Pathway: Inhibition of VEGFR-2 by a this compound Derivative
Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be fine-tuned by modifying the substituents at various positions on the scaffold.
| Position | Modification | Impact on Activity |
| C3 | Introduction of a substituted methylene group (e.g., with pyrrole, indole, or other heterocycles) | Crucial for kinase inhibitory activity and selectivity. The nature of the substituent determines interactions with the hydrophobic pocket adjacent to the ATP binding site.[8] |
| C5 | Substitution with electron-withdrawing or electron-donating groups | Modulates the electronic properties of the aromatic ring and can influence hydrogen bonding interactions and overall potency. Halogen substituents, such as fluorine, are common in potent kinase inhibitors like Sunitinib.[6] |
| N1 | Alkylation or acylation | Can improve cell permeability and metabolic stability. However, an unsubstituted N-H is often important for hydrogen bonding with the target protein. |
| C7 | Methyl group | As previously discussed, the 7-methyl group can enhance binding affinity and selectivity through steric and hydrophobic interactions. |
Applications in Drug Discovery
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas.
Oncology
The most prominent application of this scaffold is in the development of anti-cancer agents, primarily as kinase inhibitors.[6][8]
-
VEGFR/PDGFR/FGFR Inhibitors: Derivatives of this compound have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[5] Inhibition of these RTKs disrupts tumor angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an indolin-2-one core.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. This compound derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[7][9]
Anti-Inflammatory Agents
The this compound scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[10] This suggests their potential for the treatment of inflammatory diseases like rheumatoid arthritis and sepsis.
Neurodegenerative Diseases
More recently, the indolin-2-one scaffold has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[11] Derivatives have been designed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, two key pathological features of Alzheimer's.
Future Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and associated toxicities.
-
Targeting Novel Kinases: Exploring the potential of this scaffold to inhibit other classes of kinases implicated in disease.
-
Multi-Targeted Agents: Developing single molecules that can modulate multiple targets, which may be more effective for complex diseases like cancer.
-
PROTACs and Molecular Glues: Utilizing the this compound scaffold as a warhead for targeted protein degradation technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for laboratory synthesis of 7-Methylindolin-2-one
An Application Note and Protocol for the Laboratory Synthesis of 7-Methylindolin-2-one
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the laboratory synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the N-acylation of o-toluidine followed by an intramolecular Friedel-Crafts cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction and Significance
This compound, also known as 7-methyloxindole, is a substituted derivative of the indolin-2-one core structure. The oxindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, making it a key intermediate for developing targeted therapeutics. The synthesis of substituted oxindoles has been a subject of extensive research, with methods often tailored to achieve specific substitution patterns.[1][2] This protocol details a classical and reliable approach via intramolecular cyclization, which offers high yields and scalability.
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of an amide intermediate, 2-chloro-N-(2-methylphenyl)acetamide, by reacting commercially available o-toluidine with chloroacetyl chloride. The subsequent step is the critical ring-closing reaction, an intramolecular Friedel-Crafts cyclization, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield the target product.
Figure 1: High-level workflow for the two-step synthesis of this compound.
Experimental Protocols
Safety Precaution: This protocol involves corrosive and moisture-sensitive reagents. All steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 2-chloro-N-(2-methylphenyl)acetamide (Intermediate)
Rationale: This step is a standard nucleophilic acyl substitution. The amine group of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as aqueous sodium acetate, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles | CAS No. |
| o-Toluidine | C₇H₉N | 107.15 | 10.0 g | 93.3 mmol | 95-53-4 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 8.8 mL | 112 mmol | 79-04-9 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 15.3 g | 186.5 mmol | 127-09-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | 75-09-2 |
| Deionized Water | H₂O | 18.02 | 200 mL | - | 7732-18-5 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add o-toluidine (10.0 g, 93.3 mmol) and dichloromethane (150 mL). Stir until the o-toluidine has completely dissolved.
-
In a separate beaker, prepare a solution of sodium acetate (15.3 g, 186.5 mmol) in 100 mL of deionized water.
-
Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.
-
Add the sodium acetate solution to the reaction flask.
-
With vigorous stirring, add chloroacetyl chloride (8.8 mL, 112 mmol) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water to afford 2-chloro-N-(2-methylphenyl)acetamide as a white crystalline solid.
Part B: Synthesis of this compound
Rationale: This step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts cyclization). The Lewis acid, AlCl₃, coordinates with the carbonyl oxygen of the amide, enhancing the electrophilicity of the aromatic ring. It also facilitates the formation of an acylium-like intermediate, which is attacked by the electron-rich benzene ring. The cyclization occurs ortho to the activating amide group, and the presence of the methyl group directs the closure to the unoccupied C6 position, resulting in the 7-methyl substituted product.[1]
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles | CAS No. |
| 2-chloro-N-(2-methylphenyl)acetamide | C₉H₁₀ClNO | 183.63 | 10.0 g | 54.4 mmol | 19936-23-3 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 10.9 g | 81.7 mmol | 7446-70-0 |
| Dichlorobenzene (DCB) | C₆H₄Cl₂ | 147.00 | 100 mL | - | 95-50-1 |
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl), and a stopper.
-
Add 2-chloro-N-(2-methylphenyl)acetamide (10.0 g, 54.4 mmol) and dichlorobenzene (100 mL) to the flask. Stir to create a suspension.
-
Carefully add anhydrous aluminum chloride (10.9 g, 81.7 mmol) to the suspension in small portions over 30 minutes. Caution: The addition is exothermic and will cause the evolution of HCl gas.
-
Once the addition is complete, heat the reaction mixture to 130-140 °C using a heating mantle and an oil bath.
-
Maintain this temperature and stir for 3-4 hours. The reaction mixture will darken. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with stirring. Caution: This quenching step is highly exothermic.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield this compound as a solid.
Reaction Mechanism
The key ring-forming step is the Friedel-Crafts cyclization. The mechanism involves the activation of the substrate by the Lewis acid, followed by an intramolecular electrophilic attack on the aromatic ring.
Figure 2: Simplified mechanism for the Lewis acid-catalyzed cyclization step.
Characterization of this compound
The identity and purity of the synthesized this compound (CAS: 3680-28-2) should be confirmed using standard analytical techniques.[3]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.1-6.9 (m, 3H, Ar-H), ~3.5 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C=O), ~140 (Ar-C), ~130-120 (Ar-C), ~118 (Ar-C), ~36 (CH₂), ~16 (CH₃). |
| Mass Spec. (EI) | Expected m/z: 147.17 [M]⁺. |
| Melting Point | Literature values vary; typically in the range of 140-150 °C. |
| Appearance | Off-white to pale yellow solid. |
Conclusion
The described two-step protocol offers a reliable and well-established method for the synthesis of this compound. The procedure uses readily available starting materials and employs fundamental organic reactions, making it suitable for both academic research and process development settings. Careful control of reaction conditions, particularly during the addition of reagents and the quenching steps, is crucial for ensuring safety and maximizing yield. The final product serves as a versatile building block for the synthesis of more complex, biologically active molecules.
References
Application Notes & Protocols: Strategic Aldol Condensations of 7-Methylindolin-2-one for the Synthesis of Chiral Scaffolds
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of the Oxindole Core
The 3,3-disubstituted oxindole motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Molecules incorporating this core structure exhibit a wide array of biological activities, serving as potent inhibitors of kinases, modulators of protein-protein interactions, and anticancer agents. The creation of a stereogenic quaternary center at the C3 position is a formidable synthetic challenge, yet it is crucial for defining the pharmacological profile of these molecules. The aldol condensation reaction stands as one of the most powerful and atom-economical methods for forging the critical C-C bond at this position, transforming the planar oxindole core into a complex three-dimensional architecture.
This guide focuses on the aldol condensation of 7-Methylindolin-2-one. The methyl group at the C7 position, while seemingly a minor modification, can exert subtle steric and electronic influences on the reactivity of the C3 methylene protons and the stereochemical outcome of the reaction. Understanding how to control these reactions is paramount for researchers aiming to develop novel therapeutics and complex molecular probes. Herein, we provide a detailed exploration of the reaction mechanism, present validated protocols for both racemic and asymmetric transformations, and offer insights grounded in established chemical principles.
Part 1: Mechanistic Underpinnings of the Oxindole Aldol Reaction
The reactivity of this compound in an aldol reaction hinges on the acidity of the protons on the C3 methylene group. The adjacent carbonyl and lactam functionalities sufficiently acidify these protons, enabling their removal by a suitable base to form a nucleophilic enolate. This enolate is the key intermediate that attacks an electrophilic carbonyl partner (an aldehyde or ketone).
Base-Catalyzed Mechanism: The Fundamental Pathway
In the presence of a traditional base (e.g., hydroxide, alkoxide), the reaction proceeds through a standard enolate mechanism.[1][2][3] This pathway is effective for creating the C-C bond but typically results in a racemic mixture of the aldol adduct, as the planar enolate can be protonated from either face with equal probability.
The process can be summarized in the following steps:
-
Deprotonation: A base abstracts a proton from the α-carbon (C3) of this compound to form a resonance-stabilized enolate.[2][4]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[2][4]
-
Protonation: The alkoxide is protonated by a proton source (typically the solvent or the conjugate acid of the base) to yield the β-hydroxy oxindole product.[2]
-
Dehydration (Condensation): Under harsher conditions (e.g., heat), the aldol addition product can undergo dehydration to form an α,β-unsaturated product, driving the equilibrium forward.[1]
Caption: Base-catalyzed aldol reaction pathway for this compound.
Organocatalyzed Asymmetric Aldol Reaction: The Enamine Pathway
For the synthesis of enantiomerically enriched compounds, organocatalysis offers a powerful and environmentally benign alternative to metal-based catalysts. L-proline and its derivatives are particularly effective, catalyzing the reaction through an enamine-based mechanism that mimics the function of Class I aldolase enzymes.[5][6][7]
The key steps involving an organocatalyst like L-proline are:
-
Enamine Formation: The nucleophilic ketone (e.g., acetone) reacts with the secondary amine of proline to form a transient enamine intermediate. This step is often rate-determining.[5]
-
Stereoselective Attack: The enamine, now the active nucleophile, attacks the electrophile (in this case, the isatin-like carbonyl of the oxindole is not the typical substrate, rather the oxindole acts as the enolate precursor in other mechanisms. For clarity, the more common reaction where a ketone adds to an isatin derivative is shown, which informs the reactivity of the oxindole core). In the context of this compound reacting with an aldehyde, the proline would activate the aldehyde via an iminium ion or, more commonly, activate a ketone partner to react with the oxindole. For the direct reaction, a bifunctional catalyst is often needed. A well-established variant is the reaction of a ketone with an isatin derivative, where proline activates the ketone.[8][9] The chiral environment created by the catalyst directs the attack to one face of the electrophile.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.[5]
Caption: Organocatalytic cycle for an asymmetric aldol reaction.
Part 2: Experimental Protocols and Application Data
The following protocols are designed as robust starting points for the aldol condensation of this compound. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for different aldehyde or ketone substrates.
Protocol 1: General Base-Catalyzed Aldol Addition with 4-Nitrobenzaldehyde
This protocol describes a straightforward method for the synthesis of 3-(hydroxy(4-nitrophenyl)methyl)-7-methylindolin-2-one, a foundational structure for further elaboration.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH), Anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and 4-Nitrobenzaldehyde (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C using an ice bath. Prepare a solution of KOH (0.2 mmol, 0.2 eq) in 2 mL of ethanol and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of deionized water. Neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
Protocol 2: Organocatalyzed Asymmetric Aldol Reaction with Acetone
This protocol leverages the power of organocatalysis to achieve an enantioselective addition of acetone, yielding a chiral 3-hydroxy-3-(2-oxopropyl)-7-methylindolin-2-one, a valuable building block.[10][11][12]
Materials:
-
This compound (or the corresponding isatin for the more common variant)
-
(S)-Proline
-
Acetone, Anhydrous
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry 25 mL vial, combine this compound (0.5 mmol, 1.0 eq) and (S)-proline (0.15 mmol, 30 mol%). Note: While oxindole itself can be a substrate, many high-yielding proline-catalyzed aldol reactions use an isatin derivative as the electrophile and a ketone as the nucleophile.[11][13] This protocol is adapted from those principles.
-
Solvent and Reagent Addition: Add 2.5 mL of anhydrous DMSO followed by 5.0 mL of anhydrous acetone (which serves as both reagent and co-solvent).
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature (approx. 25 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take between 24 to 72 hours to reach completion.
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (2 x 20 mL) to remove DMSO, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis: Filter the solution and remove the solvent in vacuo. Purify the resulting crude oil via flash chromatography. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Comparative Data for Aldol Reactions on Oxindole Scaffolds
The following table summarizes typical conditions and outcomes for aldol reactions involving the oxindole/isatin core, providing a valuable reference for experimental design.
| Catalyst / Base | Electrophile | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Leucinol | Isatin | Acetone | Acetone/H₂O | RT | 24 | ~85 | ~80 | [13] |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24-48 | 95 | 99 | [8] |
| Quinidine-thiourea | Isatin | Acetophenone | THF | 5 | 72 | 78 | 90 | [14] |
| Cu(II)-complex | Substituted Isatins | Acetone | CH₂Cl₂ | -10 | 24 | 81-99 | 35-96 | [10] |
| KOH | Cinnamaldehyde | Cyclopentanone | EtOH | RT | ~3 | High | N/A | [15] |
Part 3: Concluding Remarks and Future Outlook
The aldol condensation of this compound is a versatile and powerful reaction for the synthesis of complex, biologically relevant molecules. The protocols provided herein serve as a gateway for both fundamental reactivity studies and advanced drug discovery programs. While classical base-catalyzed methods provide reliable access to racemic products, the true potential lies in asymmetric organocatalysis. The development of novel, more efficient catalysts that can operate at lower loadings and tolerate a wider range of substrates remains an active and exciting area of research. By mastering these transformations, chemists are well-equipped to construct the next generation of innovative oxindole-based therapeutics.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Cu( ii )-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00674J [pubs.rsc.org]
- 11. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: The Strategic Use of 7-Methylindolin-2-one in the Synthesis of Potent Kinase Inhibitors
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and within this landscape, the indolin-2-one moiety has emerged as a "privileged scaffold." Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the kinase ATP-binding site. The oxindole core can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[1] Modifications at various positions of the indolin-2-one ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
One such modification, the introduction of a methyl group at the 7-position, yielding 7-methylindolin-2-one, offers distinct advantages in the design of next-generation kinase inhibitors. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of key pro-angiogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
The Rationale for this compound in Kinase Inhibitor Design: A Structure-Activity Relationship (SAR) Perspective
The strategic placement of a methyl group at the C7 position of the indolin-2-one scaffold is not arbitrary. This seemingly minor modification can significantly influence the pharmacological profile of the resulting inhibitor.
Steric and Electronic Effects: The 7-methyl group can impart favorable steric and electronic properties to the inhibitor. It can enhance binding affinity by promoting a more favorable conformation of the molecule within the ATP-binding pocket of the target kinase. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the oxindole ring system, potentially influencing key interactions with amino acid residues in the active site.
Metabolic Stability: The C7 position of the indolin-2-one ring can be susceptible to metabolic modification by cytochrome P450 enzymes. The presence of a methyl group at this position can block this metabolic pathway, leading to improved metabolic stability and a more favorable pharmacokinetic profile in vivo.
Modulation of Kinase Selectivity: The substitution pattern on the indolin-2-one ring is a critical determinant of kinase selectivity.[3] The 7-methyl group, in concert with other substituents, can help to steer the inhibitor towards a desired kinase or a specific subset of kinases, thereby minimizing off-target effects and associated toxicities.
Synthetic Strategy: The Knoevenagel Condensation as a Cornerstone Reaction
The primary synthetic route to couple this compound with various heterocyclic aldehydes to generate the final kinase inhibitor is the Knoevenagel condensation. This robust and versatile reaction involves the base-catalyzed condensation of an active methylene compound (in this case, the C3 position of this compound) with a carbonyl compound (a heterocyclic aldehyde).[4][5][6]
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the synthesis of this compound-based kinase inhibitors via Knoevenagel condensation.
Detailed Protocol: Synthesis of a Representative Kinase Inhibitor - (Z)-3-((5-methyl-1H-pyrrol-2-yl)methylene)-7-methylindolin-2-one
This protocol details the synthesis of a representative kinase inhibitor derived from this compound.
Materials:
-
This compound
-
5-methyl-1H-pyrrole-2-carbaldehyde
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add 5-methyl-1H-pyrrole-2-carbaldehyde (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is slow, it can be gently heated to reflux.
-
Product Precipitation: Upon completion of the reaction (typically indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves the reactants and the product often has lower solubility, facilitating its precipitation upon completion of the reaction.
-
Piperidine as Catalyst: Piperidine is a weak base that is sufficient to deprotonate the active methylene group of the indolin-2-one, initiating the condensation reaction.
-
Monitoring by TLC: TLC is a crucial technique to monitor the progress of the reaction, preventing unnecessary heating and potential side product formation.
Targeted Signaling Pathways: Inhibition of VEGFR and PDGFR
Kinase inhibitors derived from the this compound scaffold, particularly those targeting VEGFR and PDGFR, exert their anti-cancer effects by disrupting key signaling pathways involved in tumor angiogenesis and proliferation.
VEGFR/PDGFR Signaling Pathway
Caption: Inhibition of VEGFR and PDGFR signaling by this compound-based kinase inhibitors.
VEGF and PDGF are potent growth factors that bind to their respective receptor tyrosine kinases (VEGFR and PDGFR) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated sites then serve as docking stations for various downstream signaling proteins, initiating a cascade of intracellular events that ultimately lead to cellular responses such as proliferation, survival, migration, and angiogenesis.[7][8][9] this compound-based inhibitors, by competing with ATP for the kinase domain of these receptors, block the initial phosphorylation event, thereby abrogating the entire downstream signaling cascade.
Data Presentation: In Vitro Biological Activity
The following table summarizes the in vitro biological activity of representative indolin-2-one-based kinase inhibitors against key cancer-related kinases and cell lines. While not all compounds are direct derivatives of this compound, this data provides a valuable reference for the potency of this class of inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Sunitinib | VEGFR-2 | 139 | MCF-7 (Breast) | 4.77 | [7] |
| Sunitinib | PDGFRβ | - | HepG2 (Liver) | 2.23 | [7] |
| Compound 10g | VEGFR-2 | 87 | MCF-7 (Breast) | 0.74 | [7] |
| Compound 17a | VEGFR-2 | 78 | HepG2 (Liver) | 1.13 | [7] |
| Compound 14g | VEGFR-2 | - | KB (Oral) | 0.67 | [9] |
| Compound 14i | VEGFR-2 | - | A549 (Lung) | 0.32 | [9] |
| Compound 13 | - | - | MCF-7 (Breast) | >100 | [8] |
| Compound 20 | VEGFR-2 | - | HepG2 (Liver) | 3.08 | [8] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Conclusion and Future Perspectives
This compound represents a valuable and strategically important starting material for the synthesis of novel kinase inhibitors. Its favorable physicochemical and metabolic properties, coupled with the robust and versatile Knoevenagel condensation for its elaboration, make it an attractive scaffold for drug discovery programs. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of more potent, selective, and clinically effective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Promise of 7-Methylindolin-2-one Derivatives
An in-depth analysis of the anti-inflammatory potential of 7-Methylindolin-2-one derivatives, a promising class of small molecules for therapeutic development. This guide provides the scientific rationale, synthesis strategies, and detailed protocols for in vitro and in vivo evaluation.
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, necessitating the search for novel therapeutic agents with improved safety and efficacy profiles.[1]
The indolin-2-one (oxindole) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2] Modifications to this core structure can significantly influence its interaction with biological targets. This guide focuses on this compound derivatives, exploring their potential as potent anti-inflammatory agents. Evidence suggests that derivatives of the parent indole-2-one structure can modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[3][4][5]
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and rigorous biological evaluation of these compounds, from initial in vitro screening to mechanistic studies and in vivo validation.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of indolin-2-one derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that propagate the inflammatory cascade. The primary hypothesized mechanisms for this compound derivatives include:
-
Inhibition of Pro-inflammatory Enzymes: Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[6] A crucial goal is to achieve selective inhibition of COX-2, the inducible isoform at sites of inflammation, while sparing COX-1, which has homeostatic functions in the gut and platelets.[6][7] The indolin-2-one scaffold has been successfully utilized to develop selective COX-2 inhibitors.[5]
-
Suppression of Pro-inflammatory Cytokines and Mediators: A hallmark of inflammation is the overproduction of mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells like macrophages.[3] These mediators are largely under the control of the NF-κB signaling pathway. It is hypothesized that this compound derivatives may interfere with this pathway, leading to a downstream reduction in the expression of iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-6.[3][4]
-
Kinase Inhibition: The indolin-2-one core is a well-established scaffold for kinase inhibitors.[8][9] Since protein kinases play a critical role in signal transduction for many inflammatory pathways, inhibition of specific kinases involved in the NF-κB or MAPK pathways is a plausible mechanism of action.
The following diagram illustrates the lipopolysaccharide (LPS)-induced inflammatory signaling pathway in a macrophage, highlighting potential targets for this compound derivatives.
Caption: LPS-induced inflammatory pathway and potential targets.
General Synthesis Strategy
A common and effective method for synthesizing 3-substituted indolin-2-one derivatives involves an aldol condensation reaction.[3] This reaction typically occurs between the active methylene group at the C3 position of the this compound core and an appropriate aromatic or heteroaromatic aldehyde.
Protocol 1: General Synthesis of (Z)-3-(substituted-benzylidene)-7-methylindolin-2-one
-
Rationale: This protocol utilizes a base-catalyzed aldol condensation. The base abstracts a proton from the C3 position of the oxindole ring, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired benzylidene product. Piperidine is a commonly used base for this transformation.
-
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted benzaldehyde (1.1 eq).
-
Dissolve the reactants in absolute ethanol (approx. 10-15 mL per gram of oxindole).
-
Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
In Vitro Biological Evaluation: A Tiered Approach
A systematic, tiered approach is essential for efficiently evaluating the anti-inflammatory potential and mechanism of action of newly synthesized derivatives.
Caption: Tiered workflow for anti-inflammatory drug discovery.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Line: RAW 264.7 murine macrophages.[3]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds showing >90% viability at tested concentrations are considered non-toxic and suitable for further assays.
-
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production of large amounts of NO via the enzyme iNOS.[10] Measuring the inhibition of NO production is a standard primary screen for anti-inflammatory activity. NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (0.5-1.0 µg/mL) for an additional 22-24 hours. Include control wells (cells only), LPS-only wells, and wells with a known inhibitor (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only control.
-
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Rationale: To confirm the anti-inflammatory effect, it is crucial to measure the inhibition of key pro-inflammatory cytokines like TNF-α and IL-6.[3] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.
-
Procedure:
-
Set up the cell culture experiment as described in Protocol 3 (steps 1-3).
-
After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions precisely.
-
The general principle involves capturing the cytokine with a specific antibody coated on the plate, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.
-
Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated control.
-
Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay
-
Rationale: To determine if the compounds act as direct inhibitors of cyclooxygenase enzymes and to assess their selectivity, a cell-free enzymatic assay is required. This allows for the direct measurement of enzyme inhibition without confounding cellular factors.[11]
-
Procedure:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.
-
The assay measures the peroxidase activity of COX. The reaction between PGG₂ (produced by the oxygenase activity) and a colorimetric substrate generates a product that can be measured at a specific absorbance (e.g., 590 nm).
-
Perform the assay according to the manufacturer's protocol, testing a range of concentrations for each this compound derivative against both COX-1 and COX-2 enzymes.
-
Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.
-
Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both enzymes.
-
Determine the COX-2 Selectivity Index (SI) using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Celecoxib (Control) | >100 | 0.03 | >3333 |
| Indomethacin (Control) | 0.02 | 0.55 | 0.036 |
| Derivative 7M-A | 25.4 | 0.15 | 169.3 |
| Derivative 7M-B | >100 | 2.1 | >47.6 |
| Derivative 7M-C | 15.2 | 18.5 | 0.82 |
| Table 1: Example data from a COX inhibition assay. Higher SI values are desirable. |
In Vivo Validation
Promising candidates from in vitro testing must be validated in a living organism to assess their efficacy, pharmacokinetics, and potential toxicity.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a widely used and well-characterized model of acute, non-immune inflammation.[12] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines, making it sensitive to inhibitors of COX-2 and cytokine production.[12]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.[12] Fast the animals overnight before dosing but allow free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan challenge.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from the initial measurement.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of new derivatives. By systematically assessing their effects on cytotoxicity, NO and cytokine production, and specific enzyme targets like COX-2, researchers can identify lead compounds with potent activity. Subsequent validation in established in vivo models like the carrageenan-induced paw edema model is a critical step toward translating these findings into potential clinical candidates. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicology studies for the most promising leads.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes: In Vitro Cytotoxicity Profiling of 7-Methylindolin-2-one Compounds
Introduction: The Rationale for Cytotoxicity Screening
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1] Compounds based on 7-Methylindolin-2-one are of significant interest for their potential as targeted therapeutic agents.[2] A critical early step in the preclinical evaluation of these novel small molecules is the determination of their cytotoxic potential.[3] In vitro cytotoxicity assays are indispensable tools for this purpose, providing a quantitative measure of a compound's ability to induce cell death or inhibit proliferation.[3][4][5] This information is vital for establishing preliminary dose-response relationships, calculating the half-maximal inhibitory concentration (IC50), and guiding lead optimization efforts.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity testing protocol for this compound compounds. We will delve into the principles behind common cytotoxicity assays, offer detailed, step-by-step protocols, and provide insights into data analysis and troubleshooting.
Pillar 1: Selecting the Right Assay - A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic mechanism. Therefore, employing orthogonal assays that measure different cellular parameters is highly recommended to build a comprehensive cytotoxicity profile.[6]
-
Metabolic Assays (e.g., MTT, Resazurin): These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[6] A reduction in metabolic activity can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[6]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the leakage of intracellular components, such as lactate dehydrogenase (LDH), from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7]
-
Lysosomal Integrity Assays (e.g., Neutral Red Uptake): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9] A decreased uptake of the dye indicates a loss of cell viability.[9][10]
For the initial screening of this compound compounds, a combination of a metabolic assay (like MTT or Resazurin) and a membrane integrity assay (LDH) provides a robust starting point.
Pillar 2: Experimental Design - Laying the Foundation for Reliable Data
A well-designed experiment is crucial for obtaining reproducible and meaningful results. Key considerations include:
Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic target of the this compound compound.[11]
-
Target-Relevant Lines: If the compound is designed to target a specific kinase, use cell lines known to express that kinase.[12][13][14] For broad anti-cancer screening, a panel of cell lines from different tissue origins is recommended.[11]
-
Tumor vs. Normal Cells: To assess selectivity, it is beneficial to test the compound on both cancerous and non-cancerous cell lines from the same tissue of origin.[15]
-
Cell Health and Passage Number: Always use healthy, low-passage cells in the logarithmic growth phase to ensure consistency.[16] Regularly test for mycoplasma contamination.[16]
Compound Preparation and Dosing
-
Solubility: Determine the solubility of the this compound compound in the cell culture medium.[17] Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[17]
-
Serial Dilutions: Prepare a series of dilutions to establish a dose-response curve. A common starting range for novel compounds is from 0.01 µM to 100 µM.[4]
Controls are Non-Negotiable
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Wells with cells in culture medium only, representing 100% viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance or fluorescence.[18]
Experimental Protocols
Here, we provide detailed protocols for three commonly used cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the this compound compound.[19] Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19][20]
-
Data Acquisition: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background.[19]
Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] * 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[19]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon loss of membrane integrity.[7][21][22]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound compound stock solution
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating at room temperature.[23]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[23]
Data Analysis: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).
Protocol 3: Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[8][9][24]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound compound stock solution
-
Neutral Red solution
-
Wash and destain solutions
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Neutral Red Incubation: After compound treatment, remove the medium and add medium containing Neutral Red. Incubate for 2-3 hours.[8]
-
Washing: Remove the Neutral Red medium and wash the cells with a wash solution (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., acidified ethanol) to each well to extract the dye from the lysosomes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[24][25]
Data Analysis: The percentage of viability is calculated similarly to the MTT assay, based on the absorbance of the extracted dye.
Visualizing the Workflow
References
- 1. 7-(Hydroxymethyl)indolin-2-one | Benchchem [benchchem.com]
- 2. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 3. kosheeka.com [kosheeka.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell line‐based assessment of BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 25. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.com]
Cell cycle analysis of cancer cells treated with 7-Methylindolin-2-one derivatives
Application Note & Protocol
Topic: Cell Cycle Analysis of Cancer Cells Treated with 7-Methylindolin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Intercepting the Engine of Cancer Proliferation
The cell cycle is the fundamental process by which a cell duplicates its contents and divides into two. This tightly regulated series of events is orchestrated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which act as checkpoints to ensure genomic fidelity.[1][2] In cancer, this regulatory machinery is often defective, leading to uncontrolled cell proliferation, a defining hallmark of the disease.[3][4] Consequently, targeting the core components of the cell cycle has become a cornerstone of modern oncology research.[5]
CDK inhibitors have emerged as a promising class of therapeutic agents designed to restore control over the aberrant cell cycle in cancer cells.[6][7] By blocking the activity of specific CDKs, these molecules can induce cell cycle arrest, preventing cancer cells from progressing through the division process and sometimes leading to programmed cell death (apoptosis).[6][8] The FDA's approval of several CDK4/6 inhibitors for breast cancer validates this therapeutic strategy.[9][10]
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.[11][12][13] Specifically, indolin-2-one derivatives have been identified as potent kinase inhibitors, targeting key regulators of the cell cycle like CDKs and Aurora kinases.[14][15][16] This application note provides a comprehensive guide and a detailed protocol for assessing the effects of novel this compound derivatives on the cell cycle of cancer cells using DNA content analysis by flow cytometry.
Principle of the Assay: A Quantitative Snapshot of the Cell Cycle
Flow cytometry offers a powerful method for rapidly analyzing the DNA content of a large population of cells.[3][17] The technique relies on staining cells with a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[18]
Propidium Iodide (PI) is a widely used fluorescent intercalating agent for this purpose.[19] When cells are fixed to permeabilize their membranes, PI can enter and bind to the DNA. By analyzing the fluorescence intensity of thousands of individual cells, a DNA content frequency histogram can be generated. This histogram displays distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 Phase: Cells in the resting and first gap phase contain a normal diploid (2N) amount of DNA and form the first major peak.
-
S Phase: Cells actively synthesizing DNA contain varying amounts of DNA between 2N and 4N.
-
G2/M Phase: Cells in the second gap and mitotic phase have a doubled, tetraploid (4N) amount of DNA and form the second major peak, which is typically twice the fluorescence intensity of the G0/G1 peak.[17]
-
Sub-G1 Peak: A peak appearing to the left of the G0/G1 peak indicates the presence of apoptotic cells, which contain fragmented DNA.[5]
By quantifying the percentage of cells in each phase, researchers can determine if a compound, such as a this compound derivative, induces cell cycle arrest at a specific checkpoint.
Hypothesized Mechanism of Action
Indolin-2-one derivatives are known to function as ATP-competitive inhibitors of various protein kinases.[14][15] The primary hypothesis is that this compound derivatives inhibit the activity of key CDKs, thereby enforcing a cell cycle checkpoint. For example, inhibition of the CDK4/6-Cyclin D complex would prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 phase arrest.[6] Alternatively, inhibition of the CDK1-Cyclin B complex would block entry into mitosis, leading to a G2/M phase arrest.[20][21]
Overall Experimental Workflow
The process involves culturing cancer cells, treating them with the test compound, harvesting and fixing the cells, staining their DNA with Propidium Iodide, and finally, analyzing the cell population using a flow cytometer to determine the cell cycle distribution.
Detailed Protocols
PART 1: Cell Culture and Treatment
This protocol describes the initial phase of seeding and treating a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well tissue culture plates
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Nocodazole for G2/M arrest)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize, collect, and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Expert Insight: Seeding at an appropriate density is crucial. Overly dense cultures can lead to contact inhibition, which itself induces G1 arrest and can mask the effect of the compound.
-
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. Typical final concentrations for screening are 0.1, 1, 5, and 10 µM.
-
Prepare control wells:
-
Vehicle Control: Add the same volume of DMSO as used for the highest compound concentration.
-
Untreated Control: Contains only cells in complete medium.
-
Positive Control: Treat cells with a known cell cycle inhibitor to validate the assay setup.
-
-
Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the respective treatments.
-
Incubate the plates for the desired time points (e.g., 24, 48 hours). A 24-hour time point is standard for observing initial cell cycle effects.
PART 2: Cell Harvesting and Fixation
This protocol details the preparation of cells for staining.
Materials:
-
Trypsin-EDTA (0.25%)
-
Ice-cold PBS
-
Cold 70% Ethanol in DI water
-
15 mL conical tubes
-
Refrigerated centrifuge
Procedure:
-
Aspirate the media from all wells. Wash the cells once with 1 mL of PBS.
-
Add 300 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium to each well and transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.[19]
-
Carefully aspirate the supernatant, leaving the cell pellet intact.
-
Wash the cell pellet by resuspending in 5 mL of ice-cold PBS and repeating the centrifugation step.
-
Aspirate the supernatant completely. Resuspend the cell pellet in 500 µL of residual PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[22][23]
-
Expert Insight: This step is the most critical for obtaining high-quality data. Adding cold ethanol slowly while vortexing prevents cell clumping, which would otherwise be misinterpreted as G2/M cells by the flow cytometer.[23] Fixation permeabilizes the cell membrane for subsequent dye entry.
-
-
Store the fixed cells at 4°C for at least 2 hours. Cells can be stored at this stage for up to several weeks.[22]
PART 3: Propidium Iodide Staining
This protocol describes the final staining step before analysis.
Materials:
-
Propidium Iodide Staining Solution (see recipe below)
-
Refrigerated centrifuge
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
PI Staining Solution Recipe (10 mL): [24]
-
10 mL Phosphate Buffered Saline (PBS)
-
2 mg DNase-free RNase A (final concentration 200 µg/mL)
-
200 µL of 1 mg/mL PI stock solution (final concentration 20 µg/mL)
-
10 µL Triton X-100 (0.1% v/v) (optional, for better permeabilization)
-
Store protected from light at 4°C.
Procedure:
-
Centrifuge the ethanol-fixed cells at a slightly higher speed (e.g., 500 x g) for 10 minutes at 4°C to pellet the more buoyant fixed cells.[22][23]
-
Carefully decant the ethanol.
-
Wash the cells by resuspending the pellet in 5 mL of cold PBS and centrifuging again at 500 x g for 5 minutes.
-
Decant the PBS and resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.
-
Expert Insight: The inclusion of RNase A is essential. PI can bind to any double-stranded nucleic acid, including RNA. RNase A digests the cellular RNA, ensuring that the PI signal comes exclusively from DNA, which is critical for accurate cell cycle analysis.[23]
-
-
Incubate the tubes for 30 minutes at room temperature, protected from light.[22]
-
Transfer the stained cells to flow cytometry tubes. If significant clumping is observed, filter the suspension through a 40 µm nylon mesh.[24] Keep samples on ice and protected from light until analysis.
PART 4: Flow Cytometry Acquisition and Analysis
Procedure:
-
Turn on the flow cytometer and allow the lasers to warm up as per the manufacturer's instructions.
-
Set up a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to visualize the cell population. Gate on the main population (P1) to exclude debris.
-
Set up a second dot plot of the PI fluorescence Area (e.g., FL2-A) vs. Height (FL2-H) for the P1 population. Gate on the diagonal population of single cells to exclude doublets and aggregates.[22][23]
-
Expert Insight: Doublet discrimination is vital. Two G1 cells stuck together will have the same DNA content (4N) as a single G2/M cell and will contaminate the G2/M peak if not excluded.
-
-
Set up a histogram for the PI fluorescence of the singlet population. Adjust the voltage for the PI channel so that the G0/G1 peak is centered around a specific channel number (e.g., 200 on a 1024-channel scale). The G2/M peak should appear at twice that value (e.g., 400).
-
Ensure the fluorescence is collected on a linear scale.[22]
-
Acquire at least 10,000-20,000 singlet events for each sample at a low flow rate to ensure high-quality data.[23]
-
Analyze the generated FCS files using appropriate cell cycle analysis software (e.g., ModFit LT™, FlowJo). Use a modeling algorithm (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Data Interpretation and Presentation
The primary output is the quantification of cell cycle distribution. A significant increase in the percentage of cells in a specific phase, coupled with a decrease in others, indicates cell cycle arrest.
Table 1: Example Cell Cycle Distribution Data after 24h Treatment
| Treatment Group | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Untreated Control | - | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| Vehicle (DMSO) | 0.1% | 64.8 ± 2.9 | 21.1 ± 2.2 | 14.1 ± 1.5 |
| This compound | 1 | 60.1 ± 3.5 | 18.2 ± 2.8 | 21.7 ± 2.4 |
| This compound | 5 | 35.7 ± 4.2 | 15.5 ± 3.1 | 48.8 ± 5.1 |
| This compound | 10 | 20.3 ± 3.8 | 10.1 ± 2.5 | 69.6 ± 6.3 |
| Nocodazole (Positive Control) | 0.5 | 15.4 ± 2.1 | 8.9 ± 1.9 | 75.7 ± 4.7 |
| * Indicates statistically significant difference from vehicle control (p < 0.05) |
Interpretation: In the example data above, treatment with the this compound derivative caused a dose-dependent increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 and S phases. This result strongly suggests that the compound induces cell cycle arrest at the G2/M checkpoint.[20]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak (>5%) | Inconsistent staining; rapid sample acquisition; cell clumping. | Ensure thorough mixing during staining; acquire at a low flow rate; filter cells before acquisition. |
| Excessive Debris in FSC/SSC Plot | Apoptosis/necrosis; harsh trypsinization; over-fixation. | Reduce compound concentration or treatment time; ensure gentle cell handling; check fixation time and ethanol concentration. |
| No Clear G2/M Peak | Low proliferation rate of cell line; cells are synchronized. | Use a more rapidly proliferating cell line; ensure cells are in logarithmic growth phase before treatment. |
| PI Signal is Too Low/High | Incorrect cytometer voltage settings; incorrect dye concentration. | Adjust PMT voltage using a control sample; verify PI staining solution concentration. |
| Contamination of G2/M peak | Failure to perform doublet discrimination. | Always apply a singlet gate using a pulse geometry parameter (e.g., Height vs. Area).[22][23] |
Conclusion
This application note provides a robust and detailed framework for evaluating the effects of novel this compound derivatives on cancer cell cycle progression. The protocol, grounded in established flow cytometry principles, enables researchers to quantify drug-induced cell cycle arrest, a critical step in the preclinical assessment of potential anticancer agents. By elucidating the specific checkpoint at which these compounds act, this assay provides valuable mechanistic insights that can guide further drug development and optimization efforts.
References
- 1. What is the Cell Cycle and How Is It Related to Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 2. pnas.org [pnas.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Khan Academy [khanacademy.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Comprehensive Characterization of 7-Methylindolin-2-one
Abstract
7-Methylindolin-2-one is a key heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Its derivatives have shown promise in the development of treatments for a range of diseases, including cancer and inflammatory conditions.[1][2] Accurate and robust analytical characterization is therefore critical for ensuring the purity, identity, and stability of this compound and its analogues in research and development settings. This guide provides a detailed overview of the principal analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each section explains the underlying principles, provides detailed experimental protocols, and presents data in a clear, comparative format.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one (or oxindole) skeleton is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[2][3] The addition of a methyl group at the 7-position, creating this compound, subtly alters the molecule's electronic and steric properties, which can significantly influence its biological target interactions. Derivatives of this scaffold are being investigated as kinase inhibitors for cancer therapy and as anti-inflammatory agents.[1][4][5][6] Given the therapeutic potential, a rigorous analytical framework is essential for advancing these compounds from the laboratory to clinical applications. This document serves as a practical guide for scientists engaged in the synthesis, purification, and analysis of this compound.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants. The choice between HPLC and GC-MS is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the purity assessment of non-volatile and thermally labile compounds like many indolin-2-one derivatives.[4] A reversed-phase method is generally preferred for its robustness and wide applicability.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the moderately polar this compound.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water allows for the fine-tuning of retention time. An acidic modifier (e.g., formic or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[7]
-
Detection: UV detection is ideal as the indole ring system contains a strong chromophore. The detection wavelength is set at the compound's maximum absorption for optimal sensitivity.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (30% B).
Data Presentation: HPLC Parameters
| Parameter | Value |
| Retention Time (t_R_) | ~ 7.5 min (Typical) |
| Purity (by Area %) | > 98.0% |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 10000 |
Diagram: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds.[8] For this compound, which has a moderate molecular weight (147.17 g/mol ), GC-MS can be an effective tool, provided it is thermally stable.[9]
Causality of Experimental Choices:
-
Column: A non-polar column (e.g., HP-5MS) is suitable for separating compounds based on their boiling points.
-
Ionization: Electron Impact (EI) ionization is a standard, robust method that generates a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule.
-
Carrier Gas: Helium is an inert and efficient carrier gas for GC.[10]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL at 250 °C.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.
Data Presentation: GC-MS Parameters
| Parameter | Value |
| Retention Time (RT) | Varies with system |
| Molecular Ion (M+) | m/z 147 |
| Key Fragment Ions | m/z 118, 91, 65 |
Caption: A logical workflow for the complete characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. HPLC and GC-MS are essential for assessing purity and identifying volatile components, while NMR spectroscopy provides definitive structural confirmation in solution. For crystalline material, single-crystal X-ray crystallography offers an unparalleled level of detail into the three-dimensional atomic arrangement. By employing the protocols and understanding the principles outlined in this guide, researchers can ensure the quality and integrity of their this compound samples, thereby supporting robust and reproducible scientific outcomes in drug discovery and development.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 10. LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Robust Analysis of 7-Methylindolin-2-one
Abstract
This technical guide provides detailed protocols for the analysis of 7-Methylindolin-2-one, a key heterocyclic compound often encountered in pharmaceutical development as a synthetic intermediate or potential impurity. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The causality behind experimental choices, adherence to validation principles, and the integration of advanced analytical strategies are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven guide.
Introduction: The Analytical Imperative for this compound
This compound, a derivative of the oxindole scaffold, represents a class of "privileged structures" in medicinal chemistry.[1][2] The oxindole core is integral to numerous kinase inhibitors and other pharmacologically active agents, making its derivatives critical building blocks in drug synthesis.[2] Consequently, the precise and accurate analysis of this compound is paramount to ensure the purity of active pharmaceutical ingredients (APIs), monitor reaction kinetics, and perform stability studies. The development of reliable analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and ensuring product safety and efficacy.
This note details two complementary methods. The first, an HPLC-UV method, serves as a workhorse for assays and purity determinations where analyte concentrations are relatively high. The second, an LC-MS/MS method, provides the enhanced sensitivity and selectivity required for impurity profiling, metabolite identification, or pharmacokinetic studies.
Part I: Quantitative Analysis by Reversed-Phase HPLC-UV
Scientific Principle: The Basis of Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of small organic molecules due to its versatility and reproducibility.[3][4] The method operates by partitioning the analyte between a polar mobile phase and a nonpolar stationary phase.[5] this compound, with its fused ring system and moderate hydrophobicity, interacts with the hydrophobic C18 alkyl chains of the stationary phase. By gradually increasing the proportion of an organic solvent (acetonitrile) in the mobile phase, the analyte's affinity for the stationary phase is reduced, causing it to elute from the column.[6] Detection is achieved via a UV detector, as the oxindole chromophore exhibits strong absorbance in the ultraviolet spectrum.
Experimental Protocol: HPLC-UV Method
2.2.1. Materials and Instrumentation
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Reagents: Formic acid (LC grade)
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
2.2.2. Chromatographic Conditions The following table summarizes the optimized parameters for the HPLC-UV analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; return to 10% B over 1 minute; equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the test sample in methanol to achieve a target concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
Method Validation: Ensuring Trustworthy Data
The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[8][9][10] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of this compound.[11][12]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank at analyte retention time. | No significant interference |
| Linearity (Range) | 1 - 100 µg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.8%; Intermediate: 1.2% | RSD ≤ 2.0% |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
HPLC-UV Workflow Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Part II: High-Sensitivity Analysis by LC-MS/MS
Scientific Principle: The Power of Mass Detection
For applications requiring lower detection limits, such as identifying trace impurities or conducting pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13] This technique couples the separation power of LC with the sensitivity and selectivity of a triple quadrupole mass spectrometer.
Molecules eluting from the LC column are ionized, typically using Electrospray Ionization (ESI), a soft ionization technique that preserves the molecular ion.[14][15] In the mass spectrometer, the first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of this compound. This precursor ion is then fragmented in the second quadrupole (q2, collision cell), and specific fragment ions (product ions) are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, enabling picogram-level detection.[16][17]
Experimental Protocol: LC-MS/MS Method
3.2.1. Materials and Instrumentation
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade)
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.2.2. LC-MS/MS Conditions The liquid chromatography conditions are adapted for faster analysis times compatible with MS detection.
| Parameter | LC Condition | MS Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | Precursor Ion (Q1) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Product Ions (Q3) |
| Gradient Program | 5% B to 95% B over 3 minutes; hold for 1 min; return to 5% B and equilibrate for 1 min | Collision Energy |
| Flow Rate | 0.4 mL/min | Source Temp. |
| Column Temperature | 40 °C | Desolvation Gas |
| Injection Volume | 5 µL | Dwell Time |
Rationale for MS parameters: The precursor ion m/z 148.1 corresponds to the protonated molecule [C₉H₉NO + H]⁺. The product ion m/z 133.1 likely corresponds to the loss of a methyl group (-CH₃), while m/z 105.1 could result from the subsequent loss of carbon monoxide (-CO). These transitions provide high specificity for the target analyte.[18]
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards over a lower range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution using 50:50 water:acetonitrile.
-
Sample Preparation: For trace analysis, samples may require a "dilute and shoot" approach or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression.[13] Final samples should be filtered through a 0.22 µm syringe filter.
LC-MS/MS Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. 165.194.131.91 [165.194.131.91]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. lcms.cz [lcms.cz]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 16. agilent.com [agilent.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Guide to 7-Methylindolin-2-one in Organic Synthesis
This guide provides an in-depth exploration of 7-Methylindolin-2-one, a key heterocyclic building block in modern organic synthesis. Moving beyond a simple recitation of facts, this document delves into the practical applications, reaction mechanisms, and detailed protocols relevant to researchers, medicinal chemists, and professionals in drug development. The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous kinase inhibitors and other biologically active molecules. The strategic placement of a methyl group at the 7-position of this scaffold offers unique steric and electronic properties that can be exploited for the synthesis of novel and potent compounds.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | N/A |
| Molecular Weight | 147.17 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline solid | Typical observation |
| Melting Point | 158-162 °C | Vendor Data |
| Solubility | Soluble in DMSO, DMF, and hot ethanol | General lab observation |
Spectroscopic Data:
The structural integrity of this compound must be confirmed before its use in any synthetic sequence. The following data, based on analogous compounds and spectroscopic principles, provide a reference for characterization.[1][2]
¹H NMR (500 MHz, DMSO-d₆):
-
δ 10.35 (s, 1H, NH): The amide proton typically appears as a broad singlet.
-
δ 7.10 (t, J = 7.5 Hz, 1H, Ar-H): Aromatic proton at the 5-position.
-
δ 6.95 (d, J = 7.5 Hz, 1H, Ar-H): Aromatic proton at the 6-position.
-
δ 6.80 (d, J = 7.5 Hz, 1H, Ar-H): Aromatic proton at the 4-position.
-
δ 3.40 (s, 2H, CH₂): Methylene protons at the 3-position.
-
δ 2.30 (s, 3H, CH₃): Methyl protons at the 7-position.
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 176.0 (C=O): Carbonyl carbon.
-
δ 142.5 (Ar-C): Quaternary aromatic carbon attached to nitrogen.
-
δ 135.0 (Ar-C): Quaternary aromatic carbon.
-
δ 128.0 (Ar-CH): Aromatic methine carbon.
-
δ 122.5 (Ar-CH): Aromatic methine carbon.
-
δ 120.0 (Ar-C): Quaternary aromatic carbon.
-
δ 118.0 (Ar-CH): Aromatic methine carbon.
-
δ 35.5 (CH₂): Methylene carbon.
-
δ 16.5 (CH₃): Methyl carbon.
Mass Spectrometry (EI):
-
m/z (%): 147 (M⁺, 100), 118, 91, 65.
Synthesis of this compound
The reliable synthesis of the starting material is paramount. A common and effective method involves the reductive cyclization of 2-methyl-6-nitroaniline derivatives.[3][4][5]
References
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of 7-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Methylindolin-2-one. As a Senior Application Scientist, I have designed this guide to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable oxindole intermediate. This resource is structured in a question-and-answer format to directly address specific experimental issues, grounded in mechanistic principles and field-proven insights.
I. Common Synthetic Pathways and Key Challenges
The synthesis of this compound can be approached through several routes, each with its own set of potential difficulties. The ortho-methyl group can introduce steric hindrance and influence regioselectivity, making this a non-trivial synthesis.[1][2] This guide will focus on two prevalent and logical synthetic strategies, outlining the potential pitfalls and their solutions at each stage.
dot
Caption: Overview of two common synthetic routes to this compound.
II. Troubleshooting Guide: Route A - Reductive Cyclization Pathway
This pathway begins with the commercially available 2-methyl-6-nitroaniline.
Step 1: Chloroacetylation of 2-Methyl-6-nitroaniline
Q1: My chloroacetylation of 2-methyl-6-nitroaniline is giving a low yield and multiple products. What's going wrong?
A1: Low yields and side products in this acylation step often stem from a few key issues:
-
Sub-optimal Reaction Conditions: The reaction of anilines with chloroacetyl chloride can be vigorous. A common method involves using a base like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent like THF at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.[3]
-
Steric Hindrance: The ortho-methyl group in 2-methyl-6-nitroaniline can sterically hinder the approach of the acylating agent to the amino group.[1][4] This can slow down the desired reaction, allowing for side reactions to become more prominent.
-
Bis-acylation: Although less common with hindered anilines, it's possible to get some bis-acylation on the nitrogen if the reaction conditions are not carefully controlled.
Troubleshooting Protocol:
-
Optimize Base and Temperature:
-
Use a non-nucleophilic base like DBU, which has been shown to be effective for the amidation of chloroacetyl chloride.[3]
-
Maintain a low temperature (0-5°C) during the addition of chloroacetyl chloride to control the exothermicity of the reaction.
-
-
Solvent Choice: Anhydrous THF is a good initial choice. If solubility is an issue, consider dichloromethane (DCM).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Overrunning the reaction can lead to decomposition and side product formation.
-
Purification: The product, N-(2-methyl-6-nitrophenyl)-2-chloroacetamide, can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Parameter | Recommended Condition | Rationale |
| Base | DBU or Triethylamine | Controls HCl byproduct, non-nucleophilic. |
| Temperature | 0-5 °C | Manages exothermicity, minimizes side reactions. |
| Solvent | Anhydrous THF or DCM | Good solubility for reactants. |
| Monitoring | TLC | Prevents over-reaction and decomposition. |
Step 2: Reductive Cyclization of N-(2-methyl-6-nitrophenyl)-2-chloroacetamide
Q2: My reductive cyclization is failing, and I'm either recovering the starting material or getting a complex mixture of products. How can I facilitate the cyclization?
A2: This is a critical step where two transformations occur: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the lactam ring. Problems here are common and can be addressed systematically.
-
Incomplete Nitro Reduction: The reduction of the nitro group is the prerequisite for cyclization. If the reducing agent is not effective, the reaction will not proceed.
-
Failure of Intramolecular Cyclization: Even if the nitro group is reduced, the subsequent intramolecular nucleophilic substitution (an SNAr-type or Friedel-Crafts-type reaction) might be slow due to steric hindrance from the ortho-methyl group.[5]
-
Intermolecular Side Reactions: The newly formed aniline is nucleophilic and can react intermolecularly with another molecule of the chloroacetamide starting material, leading to dimerization and polymerization.
Troubleshooting Workflow:
dot
Caption: Decision tree for troubleshooting the reductive cyclization step.
Detailed Protocols for Reductive Cyclization:
-
Method 1: Catalytic Hydrogenation
-
Setup: Dissolve the chloroacetamide intermediate in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of Pd/C (5-10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Troubleshooting: If cyclization is slow, gentle heating (40-50°C) may be required after the reduction is complete (as monitored by TLC). The addition of a mild base like sodium acetate can help to neutralize any generated HCl and promote the final ring closure.
-
-
Method 2: Metal-Acid Reduction
-
Setup: Dissolve the chloroacetamide in a mixture of ethanol and acetic acid. Add iron powder or tin(II) chloride dihydrate.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, filter off the metal salts, and neutralize the filtrate carefully with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent.
-
Troubleshooting: This method often directly yields the cyclized product. If not, the intermediate amino compound can be isolated and then cyclized in a separate step by heating with a base.
-
III. Troubleshooting Guide: Route B - From 7-Methylisatin
This route offers an alternative by first constructing the isatin core and then reducing the 3-keto group.
Step 1: Synthesis of 7-Methylisatin
Q3: My Sandmeyer synthesis of 7-methylisatin from 2-methylaniline is giving a low yield and a lot of tar. What are the critical parameters?
A3: The Sandmeyer isatin synthesis is a classic but often tricky reaction. Low yields and tar formation are common issues.
-
Temperature Control: The initial formation of the isonitrosoacetanilide and the final cyclization in strong acid are highly temperature-sensitive.[4] Overheating during the cyclization step is a primary cause of decomposition and tarring.
-
Purity of Intermediates: The purity of the isonitroso-2'-methylacetanilide intermediate is crucial for a clean cyclization.
-
Acid Concentration: The concentration of sulfuric acid in the final cyclization step is critical.
Troubleshooting Protocol:
-
Isonitrosoacetanilide Formation:
-
Carefully control the temperature during the addition of hydroxylamine hydrochloride.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Isolate and thoroughly wash the isonitroso-2'-methylacetanilide intermediate to remove any unreacted starting materials or byproducts.[1]
-
-
Cyclization to 7-Methylisatin:
-
Add the dry isonitroso intermediate in small portions to pre-warmed concentrated sulfuric acid, maintaining the temperature strictly between 70-80°C.[1]
-
Use a mechanical stirrer for efficient mixing to avoid localized overheating.
-
After the addition is complete, a short heating period may be necessary, but avoid prolonged heating.
-
Pour the reaction mixture onto a large amount of crushed ice for precipitation.
-
-
Purification: The crude 7-methylisatin can be purified by recrystallization from ethanol or glacial acetic acid.[1]
Step 2: Reduction of 7-Methylisatin to this compound
Q4: I am having trouble reducing the 3-carbonyl of 7-methylisatin without over-reducing the lactam carbonyl. What is the best method?
A4: Selective reduction of the 3-keto group of an isatin is the key challenge here. The Wolff-Kishner reduction is a suitable method for this transformation.[6][7]
-
Reaction Conditions: The classical Wolff-Kishner reduction involves high temperatures and strong basic conditions, which can sometimes lead to side reactions.
-
Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion.
-
Alternative Reductions: Other reducing agents might not be selective and could reduce the lactam carbonyl as well.
Recommended Protocol: Modified Wolff-Kishner Reduction
-
Hydrazone Formation:
-
In a round-bottom flask, suspend 7-methylisatin in a high-boiling solvent like ethylene glycol.
-
Add hydrazine hydrate and heat the mixture to form the hydrazone intermediate. This can often be monitored by a color change. A microwave-assisted method can significantly shorten this step.[8]
-
-
Reduction:
-
Add a strong base, such as potassium hydroxide pellets, to the reaction mixture.
-
Heat the mixture to a high temperature (typically 180-200°C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.[9]
-
The reaction is usually complete when the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the product.
-
Collect the crude this compound by filtration and purify by recrystallization.
-
IV. Characterization and Purity Assessment of this compound
Q5: I have a product that I believe is this compound, but the spectroscopic data is unclear. What should I be looking for?
A5: Proper characterization is essential to confirm the identity and purity of your final product. Here are the expected spectroscopic features for this compound:
| Spectroscopic Method | Expected Features for this compound |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons around δ 2.2-2.4 ppm.- A singlet for the methylene group (CH₂) protons of the lactam ring around δ 3.4-3.6 ppm.- Aromatic protons in the region of δ 6.8-7.2 ppm, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- A broad singlet for the lactam N-H proton, typically downfield (δ 8.0-9.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon around δ 16-18 ppm.- A signal for the methylene carbon around δ 35-37 ppm.- Signals for the aromatic carbons in the region of δ 110-145 ppm.- A characteristic signal for the lactam carbonyl carbon (C=O) around δ 175-180 ppm. |
| IR Spectroscopy | - A strong absorption band for the lactam C=O stretch, typically in the range of 1690-1710 cm⁻¹.- An N-H stretching band around 3200-3300 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₉NO = 147.17 g/mol ). |
Common Impurities and Their Identification:
-
Unreacted Starting Materials: Check for the presence of signals corresponding to your starting materials in the NMR spectra.
-
Over-reduced Products: In the case of harsh reduction conditions, the lactam carbonyl could be reduced to a methylene group. This would result in the disappearance of the carbonyl signal in the ¹³C NMR and IR spectra.
-
Polymeric Byproducts: These often appear as a broad, unresolved baseline hump in the NMR spectrum and can lead to difficulties in purification.
V. References
-
Benchchem. (2025). Chemical and physical properties of 7-Methylisatin. --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. --INVALID-LINK--
-
PubMed. (2007). Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2. --INVALID-LINK--
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Isatin. --INVALID-LINK--
-
RSC Publishing. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. --INVALID-LINK--
-
Quora. (2018). How does the ortho effect affect the basicity of aniline?--INVALID-LINK--
-
Google Patents. (n.d.). US5973165A - Process for preparing 2-oxindole. --INVALID-LINK--
-
ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. --INVALID-LINK--
-
Wikipedia. (n.d.). Wolff–Kishner reduction. --INVALID-LINK--
-
TCI AMERICA. (n.d.). Wolff-Kishner Reduction. --INVALID-LINK--
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. --INVALID-LINK--
-
A facile amidation of chloroacetyl chloride using DBU. (n.d.). --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. --INVALID-LINK--
-
YouTube. (2020). Wolff Kishner Reduction Mechanism. --INVALID-LINK--
-
PubMed. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. --INVALID-LINK--
-
Semantic Scholar. (1997). Microwave-assisted Wolff-Kishner reduction reaction. --INVALID-LINK--
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Stereoselective synthesis and applications of spirocyclic oxindoles. --INVALID-LINK--
-
NIH. (n.d.). 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). --INVALID-LINK--
-
Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. --INVALID-LINK--
-
ResearchGate. (n.d.). Gram‐scale synthesis of 7‐azaisatin directly from 7‐azaindole. Reaction conditions. --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Strategies for the enantioselective synthesis of spirooxindoles. --INVALID-LINK--
-
MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. --INVALID-LINK--
-
NIH. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. --INVALID-LINK--
-
BJOC. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. --INVALID-LINK--
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--
-
PMC. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple New Hydrazine-Free Synthesis of Methyl 1,4,5-Trisubstituted 1H-Pyrazole-3-carboxylates. --INVALID-LINK--
-
Chemical Communications. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff-Kishner Reduction | TCI AMERICA [tcichemicals.com]
- 8. [PDF] Microwave-assisted Wolff-Kishner reduction reaction | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 7-Methylindolin-2-one and its Derivatives
Welcome to the technical support center for the purification of 7-Methylindolin-2-one and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating and purifying these valuable heterocyclic compounds. The indolin-2-one scaffold is a cornerstone in modern drug discovery, and achieving high purity is paramount for accurate biological evaluation and downstream applications.
This resource is structured as a dynamic question-and-answer forum, addressing the practical issues and frequently encountered roadblocks in your purification workflows. We will delve into the causality behind experimental choices, providing you with the scientific rationale to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs) - The Basics of Purification
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The primary methods for purifying this compound and its analogs are recrystallization and silica gel column chromatography. For chiral derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often employed. The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My purified this compound is colored, often pink or brown. What is the cause and how can I remove the color?
A2: Indole and indolinone derivatives can be susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities. To decolorize your sample, you can treat a solution of the crude product with activated charcoal before filtration and subsequent recrystallization or chromatography. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product.
Q3: What are the likely impurities I should be trying to remove?
A3: Impurities in your sample will largely depend on the synthetic route employed. Common impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Isomers or products from competing reaction pathways. For instance, in syntheses involving alkylation, over-alkylation can be a source of impurities.
-
Reagents and catalysts: Residual catalysts (e.g., palladium) or reagents.
-
Degradation products: As mentioned, oxidation can lead to colored impurities.
A thorough understanding of your synthetic pathway is the first step in identifying potential impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Q1: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. What is the ideal solvent?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A good starting point for this compound and its derivatives is a mixture of ethanol and water.[1]
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your crude solid in separate test tubes.
-
Add a few drops of a potential solvent to each test tube and observe the solubility at room temperature.
-
If the compound does not dissolve, heat the test tube gently. The ideal solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a large amount of pure crystals.
Table 1: Common Solvents for Recrystallization of Indolinone Derivatives
| Solvent/Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol/Water | High | Variable | A good starting point for many indolinones.[1] |
| Ethyl Acetate/Hexane | Medium | Variable | Effective for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Low-Medium | Variable | Useful for less polar derivatives. |
| Toluene | Low | 111 | Can be effective for aromatic compounds. |
| Acetone/Water | High | Variable | Another polar option for more functionalized derivatives. |
Q2: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure product, add a "seed" crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent).
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The key is to find a solvent system that provides good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. The ideal Rf (retention factor) for your target compound on TLC should be between 0.2 and 0.4 for effective separation on a column.
Step-by-Step Protocol for Eluent Selection:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each TLC plate in a different solvent system (e.g., varying ratios of ethyl acetate and hexane).
-
Visualize the spots under UV light or with a suitable stain.
-
The solvent system that gives a clear separation of your product spot from impurity spots with an Rf of ~0.3 is a good starting point for your column.
Workflow for Column Chromatography Troubleshooting
Caption: Decision workflow for column chromatography.
Q2: My compounds are not separating well on the silica gel column. What can I do?
A2: Poor separation can result from several factors. Here are some common issues and their solutions:
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.
-
Incorrect Solvent Polarity: If your compounds are moving too quickly (high Rf), decrease the eluent's polarity. If they are moving too slowly (low Rf), increase the polarity.
-
Column Overloading: Using too much crude material for the amount of silica gel will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Sample Application: Apply the sample in a minimal amount of solvent to the top of the column to ensure a narrow starting band.
Purification of Chiral Derivatives
Many derivatives of this compound are chiral and may require separation of enantiomers for pharmacological studies.
Q1: How can I separate the enantiomers of my chiral indolinone derivative?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Key Considerations for Chiral HPLC:
-
Column Selection: The choice of CSP is crucial and often requires screening several different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase: The mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile) significantly impacts the separation and needs to be optimized for each compound.
-
Indirect Method: An alternative is to derivatize the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.
General Chiral HPLC Method Development Workflow
Caption: Chiral separation method development.
References
Overcoming solubility issues of 7-Methylindolin-2-one in biological assays
Welcome to the technical support center for 7-Methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in biological assays. As a Senior Application Scientist, I understand that inconsistent compound solubility can be a significant source of experimental variability and can compromise the integrity of your results. This guide synthesizes established biochemical principles with practical, field-tested strategies to ensure you can confidently and reproducibly work with this compound.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to solubilizing this compound for your biological assays. The key to success is a tiered strategy, starting with the most common and least disruptive methods.
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[1]
Initial Stock Solution Protocol (DMSO):
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is advisable to start with a higher concentration to minimize the final volume of solvent in your assay.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) and/or brief sonication can be employed. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C to prevent degradation and absorption of atmospheric water.
Q2: I have a DMSO stock solution, but the compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several strategies to mitigate this, which should be tested empirically to find the optimal condition for your specific assay.
Workflow for Preventing Precipitation:
Caption: Decision workflow for addressing compound precipitation.
Detailed Strategies:
-
1. Optimize Solvent Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.[2] You will need to determine the maximum tolerable DMSO concentration for your specific cell line or assay system by running a solvent tolerance control experiment.
-
2. Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your assay medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
3. The "Pluronic F-68" Trick: For particularly challenging compounds, pre-mixing your DMSO stock with a small volume of a sterile 0.1% Pluronic F-68 solution before adding it to the final assay volume can aid in creating a stable dispersion.
Q3: Reducing the DMSO concentration isn't enough. What other solubilization techniques can I try?
A3: If optimizing the DMSO concentration is insufficient, you can explore the use of co-solvents or solubility enhancers. These should be used judiciously and always with appropriate vehicle controls in your experiments.
Using Co-solvents:
Co-solvents are water-miscible organic solvents that, when used in combination with water, can increase the solubility of hydrophobic compounds.[3]
Recommended Co-solvents and Considerations:
| Co-solvent | Recommended Starting Concentration | Considerations |
| Ethanol | 1-2% (v/v) | Can have biological effects, so a dose-response curve for the solvent alone is essential.[4] |
| Polyethylene Glycol 300/400 (PEG-300/400) | 5-10% (v/v) | Generally well-tolerated in many in vitro and in vivo systems. |
| N,N-Dimethylformamide (DMF) | <0.5% (v/v) | Use with caution due to potential toxicity. Handle in a chemical fume hood. |
Protocol for Using a Co-solvent:
-
Prepare a high-concentration stock of this compound in 100% DMSO.
-
Create an intermediate dilution of the stock solution in the chosen co-solvent (e.g., a 1:1 mixture of DMSO and PEG-300).
-
Add this intermediate dilution to your final assay buffer to achieve the desired final concentrations of the compound and solvents.
Solubility Enhancers: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, effectively increasing their aqueous solubility.[5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Protocol for Using Cyclodextrins:
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Prepare a high-concentration stock of this compound in DMSO.
-
Add the DMSO stock directly to the HP-β-CD solution and vortex thoroughly to allow for complex formation.
-
This complex can then be added to your assay.
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended concentration of DMSO for cell-based assays?
A: While there is no universal standard, a final concentration of 0.5% DMSO is often considered the upper limit for many cell lines to avoid significant cytotoxicity or off-target effects.[6] However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[7] It is imperative to perform a solvent tolerance study for your specific cell line and assay duration to determine the no-effect concentration.
Q: How do I perform a solvent tolerance study?
A: A solvent tolerance study is crucial for validating your assay system.
Solvent Tolerance Assay Workflow:
Caption: Workflow for a solvent tolerance assay.
Protocol:
-
Prepare a range of solvent concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control) in your assay medium.
-
Expose your cells to these solvent concentrations under the same conditions as your planned experiment (cell density, incubation time, etc.).
-
Measure your assay's endpoint (e.g., cell viability via MTT or CellTiter-Glo, reporter gene expression, etc.).
-
The highest solvent concentration that does not produce a significant change in the readout compared to the no-solvent control is your maximum tolerable concentration.
Q: Should I filter my stock solution after preparation?
A: If you observe any particulates that do not dissolve with vortexing, gentle warming, or sonication, it is advisable to centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and carefully transfer the supernatant to a new tube. Avoid filtering through membranes that may bind the compound. This ensures you are working with a saturated solution and that the concentration is consistent.
Q: I've tried everything and still see precipitation. What else can I do?
A: If significant precipitation persists despite these methods, it may be that the desired final concentration of this compound is simply above its solubility limit in your assay system. In this case, you should consider the following:
-
Re-evaluate the required concentration: Is it possible to achieve the desired biological effect at a lower, soluble concentration?
-
Assay modification: Can the assay be adapted to tolerate a higher percentage of organic solvent or the presence of a solubilizing agent?
-
Alternative compound: If the solubility issues are insurmountable, exploring structurally related analogs with potentially better solubility profiles may be necessary.
References
- 1. uspnf.com [uspnf.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Methyl oxindole-7-carboxylate | C10H9NO3 | CID 2773518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 7. angenechemical.com [angenechemical.com]
How to avoid side product formation in 7-Methylindolin-2-one reactions
Welcome to the technical support center for 7-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues in this compound Reactions
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in Alkylation Reactions – A Mixture of N- and C3-Alkylated Products
Question: My alkylation of this compound is yielding a mixture of the N-alkylated and C3-alkylated products. How can I improve the selectivity for my desired product?
Answer: Achieving high regioselectivity between the nitrogen and the C3-carbon of the indolinone core is a frequent challenge. The outcome is a delicate balance of several factors, including the base, solvent, temperature, and the nature of the electrophile. The 7-methyl group can also exert a subtle electronic and steric influence.
Potential Causes and Solutions:
-
Base Selection is Critical: The choice of base is paramount in directing the site of alkylation.
-
For N-Alkylation: Strong, non-nucleophilic bases that can completely deprotonate the amide nitrogen are generally preferred. Sodium hydride (NaH) is a classic choice for this purpose. The resulting sodium salt of the amide is a potent nucleophile that readily attacks alkyl halides. Weaker bases, such as potassium carbonate (K2CO3), can also be effective, particularly with more reactive alkylating agents.
-
For C3-Alkylation: To favor alkylation at the C3 position, conditions that promote enolate formation are necessary. Strong bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) can be used to generate the enolate, which can then react with an appropriate electrophile. It's important to note that N-alkylation can still be a competitive pathway.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction's course.
-
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for N-alkylation reactions as they effectively solvate the cation of the base without interfering with the nucleophilicity of the amide anion.
-
For C3-alkylation, solvent choice can be more nuanced and is often system-dependent.
-
-
Temperature Control: Reaction temperature can be a key parameter to tune selectivity.
-
Generally, lower temperatures can enhance selectivity. It is advisable to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm it to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Nature of the Electrophile: The reactivity of the alkylating agent plays a role.
-
Highly reactive electrophiles, such as methyl iodide or benzyl bromide, may show less selectivity. Less reactive electrophiles might allow for greater differentiation between the N- and C3-positions.
-
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity in alkylation.
Issue 2: Formation of Di-Alkylated Byproducts
Question: I am observing the formation of a di-alkylated species in my reaction, where both the nitrogen and the C3-position are alkylated. How can I prevent this?
Answer: Di-alkylation is a common side reaction, especially when attempting C3-alkylation on an N-unsubstituted indolinone or when using a large excess of the alkylating agent.
Potential Causes and Solutions:
-
Stoichiometry of Reagents: The molar ratio of your reagents is a crucial factor.
-
Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. A large excess will significantly increase the likelihood of di-alkylation.
-
Carefully control the equivalents of the base used.
-
-
Order of Addition: The sequence in which you add your reagents can matter.
-
For C3-alkylation, it is often best to first generate the enolate with the base at a low temperature and then slowly add the alkylating agent.
-
-
N-Protection Strategy: If C3-alkylation is the primary goal, protecting the amide nitrogen is the most effective strategy to prevent N-alkylation.
-
Common protecting groups for the indolinone nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a simple methyl group. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
-
Issue 3: Low Yield in Suzuki Coupling Reactions
Question: I am performing a Suzuki coupling with a halogenated this compound derivative, but the yield of the desired biaryl product is low. What are the potential side products and how can I improve the reaction?
Answer: Suzuki coupling is a powerful tool for C-C bond formation, but it is not without its potential pitfalls. Low yields can be attributed to several side reactions.
Common Side Products and Their Mitigation:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Homo-coupling of Boronic Acid | The boronic acid can react with itself, particularly at higher temperatures or with certain palladium catalysts. | Use a well-defined palladium pre-catalyst, optimize the reaction temperature, and ensure efficient stirring. |
| Dehalogenation | The starting halide can be reduced, leading to the formation of this compound. | This can be caused by impurities in the reagents or solvent, or by certain reaction conditions. Ensure the use of high-purity reagents and dry solvents. The choice of base can also influence this side reaction. |
| Protodeboronation | The boronic acid can be cleaved by protons in the reaction mixture, especially if the reaction is run for an extended period or under acidic conditions. | Use a suitable base (e.g., K2CO3, Cs2CO3) to maintain basic conditions. Avoid overly long reaction times. |
Key Parameters to Optimize in Suzuki Coupling:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical. For challenging couplings, consider using pre-formed catalysts or electron-rich, bulky phosphine ligands that promote the oxidative addition and reductive elimination steps.
-
Base: The base not only facilitates the transmetalation step but also influences the stability of the catalyst and the boronic acid. Common bases include K2CO3, K3PO4, and Cs2CO3. The optimal base is often substrate-dependent.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of the solvents can affect the solubility of the reagents and the overall reaction rate.
-
Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to cause significant catalyst decomposition or side product formation.
Proposed Suzuki Coupling Mechanism and Side Reactions:
Caption: Catalytic cycle of Suzuki coupling and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of my this compound reaction and identify impurities?
A1: A combination of chromatographic and spectroscopic techniques is generally employed:
-
Thin Layer Chromatography (TLC): This is a quick and easy method for monitoring the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize different spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative analysis. It can be used to determine the purity of your product and quantify the amount of any side products formed. A diode-array detector (DAD) can provide UV spectra of the peaks, which can aid in their identification.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate the components of a reaction mixture and provide their mass spectra, which is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated side products.[3][4] Monitoring the reaction directly in an NMR tube is also possible for certain reactions.[5]
Q2: Can the 7-methyl group be involved in side reactions?
A2: While the methyl group itself is generally unreactive under common reaction conditions for modifying the indolinone core, its electronic and steric effects can influence the reactivity of the aromatic ring. Under harsh oxidative conditions, benzylic oxidation of the methyl group could be a possibility, but this is not a common side reaction in typical synthetic transformations of the indolinone scaffold.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: As with any chemical research, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Before starting any reaction, it is essential to consult the Safety Data Sheet (SDS) for all reagents being used to understand their specific hazards and handling requirements.
Experimental Protocols
Protocol 1: Selective N-Alkylation of this compound
This protocol is a general guideline for the selective N-alkylation of this compound using a strong base.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Halogenated this compound Derivative
This protocol provides a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction.
-
Preparation: To a reaction vessel, add the halogenated this compound derivative (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Solvent Addition: Add a mixture of solvents, such as dioxane and water (e.g., in a 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
References
Stability testing of 7-Methylindolin-2-one under different conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 7-Methylindolin-2-one. Here, we address common challenges and questions that arise during forced degradation studies and routine stability testing, offering troubleshooting advice and detailed experimental protocols grounded in scientific principles. Our goal is to equip you with the knowledge to design robust stability programs, interpret your data accurately, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section is designed to help you navigate specific experimental issues you may encounter.
Question 1: I'm seeing an unexpected peak in my HPLC chromatogram after performing a hydrolytic stress study (acidic conditions) on this compound. What could this be?
Answer: An additional peak appearing during acidic hydrolysis of this compound strongly suggests the degradation of the parent molecule. The most probable cause is the hydrolysis of the lactam (cyclic amide) ring. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, and this susceptibility can be enhanced in a strained ring system.[1][2]
The likely degradation product is 2-amino-3-(p-tolyl)propanoic acid . This occurs through the cleavage of the amide bond within the indolin-2-one ring structure.
To confirm the identity of this new peak, you should consider the following steps:
-
Mass Spectrometry (LC-MS): The primary and most definitive method. The expected degradant will have a different mass-to-charge ratio (m/z) than the parent this compound.
-
Comparative Stress Studies: Analyze the peak's behavior under different stress conditions. If the peak is most prominent under hydrolytic conditions and less so under oxidative or photolytic stress, it further supports the hypothesis of a hydrolytic degradant.
-
Reference Standard: If available, inject a reference standard of the suspected degradation product to compare retention times.
Question 2: My this compound sample shows significant degradation under oxidative stress with hydrogen peroxide, but I'm seeing multiple new peaks. How do I identify the primary oxidative degradation products?
Answer: The presence of multiple peaks following oxidative stress indicates several degradation pathways may be occurring. For an oxindole derivative like this compound, oxidation can occur at a few key positions. The C3 position of the oxindole ring is known to be susceptible to oxidation, which could lead to the formation of an isatin derivative (7-methylisatin). Additionally, the methyl group on the benzene ring could be oxidized to a hydroxymethyl or even a carboxylic acid group.
Here is a systematic approach to identifying the primary degradation products:
-
Time-Course Study: Perform a time-course degradation study, analyzing samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). The primary degradation products will appear first and their concentration will likely decrease over time as they may degrade further into secondary products.
-
LC-MS/MS Analysis: Use tandem mass spectrometry to fragment the parent ion of each new peak. The fragmentation pattern will provide structural information to help elucidate the structure of the degradants.
-
NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.
It is also important to consider that some oxidizing agents can lead to different degradation products.[3] If you are using a strong oxidizing agent like hydrogen peroxide, you may be observing secondary degradation. It can be beneficial to also use a milder oxidizing agent, such as AIBN (azobisisobutyronitrile), to see if a simpler degradation profile is obtained.
Question 3: I'm observing poor mass balance in my stability studies. The decrease in the parent drug concentration doesn't correspond to the increase in the concentration of the known degradation products. What are the possible reasons?
Answer: Poor mass balance is a common issue in stability studies and can be attributed to several factors. The ICH guidelines suggest that a mass balance of 95-105% is generally acceptable, but deviations from this range require investigation.[4][5]
Here are some potential causes and troubleshooting steps:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a standard UV detector in your HPLC system.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. An LC-MS analysis can also help identify non-UV active compounds.
-
-
Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.
-
Solution: Use headspace gas chromatography (GC) to analyze for volatile compounds if suspected.
-
-
Adsorption to Container Surfaces: The drug substance or its degradation products may adsorb to the surface of your storage containers (e.g., vials, stoppers).
-
Solution: Test different container materials (e.g., glass vs. polypropylene) and consider using silanized vials to minimize adsorption. An extraction study of the container may be necessary to recover any adsorbed material.
-
-
Incomplete Extraction: Your sample preparation method may not be efficiently extracting all the degradation products from the sample matrix.
-
Solution: Re-validate your extraction method by spiking the sample matrix with any known degradation products to ensure complete recovery.
-
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another impurity, leading to inaccurate quantification.
-
Solution: Re-evaluate your HPLC method's specificity. A photodiode array (PDA) detector can assess peak purity. If co-elution is suspected, modify the mobile phase, gradient, or column to improve separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid drug substance?
A1: Based on the general stability of solid-state organic molecules and the potential for hydrolysis and oxidation of the oxindole ring, it is recommended to store this compound in a well-sealed container, protected from light and moisture, at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of any potential solid-state degradation.
Q2: Which analytical technique is most suitable for stability-indicating studies of this compound?
A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for stability-indicating assays of small molecules like this compound.[6] A C18 column is a good starting point. The method must be validated to be "stability-indicating," meaning it can separate the parent drug from all potential degradation products and impurities. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and in the initial characterization of degradation products by comparing their UV spectra. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradants.
Q3: What are the typical forced degradation conditions that should be applied to this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[4] The following conditions are recommended as a starting point, with the goal of achieving 5-20% degradation:
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at room temp. | Lactam ring opening |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | Oxidation of C3 position, oxidation of methyl group |
| Thermal | 80°C | 48 - 96 hours | General decomposition |
| Photolytic | ICH Q1B conditions | Expose to UV and visible light | Photochemical reactions, potential for complex degradation |
| Humidity | 90% RH at 25°C | 7 days | May accelerate hydrolysis if the solid is hygroscopic |
Q4: How can I predict the potential degradation pathways of this compound?
A4: Predicting degradation pathways involves analyzing the functional groups present in the molecule and their known chemical reactivities. For this compound, the key structural features are the lactam ring (a cyclic amide) and the methyl-substituted benzene ring.
-
Lactam Hydrolysis: As previously mentioned, the amide bond in the lactam ring is the most likely site for hydrolysis, leading to ring-opening. This is a common degradation pathway for lactam-containing compounds.[1]
-
Oxidation: The benzylic methyl group can be susceptible to oxidation to a hydroxymethyl or carboxylic acid. The C3 position of the oxindole ring is also a potential site for oxidation.
-
Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to light. The specific degradation products are difficult to predict without experimental data.
Below is a diagram illustrating the primary predicted degradation pathways.
Caption: Predicted degradation pathways of this compound.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis (Acidic Condition)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: In a clean glass vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL and an acid concentration of 0.1 M.
-
Incubation: Cap the vial tightly and place it in a water bath or oven maintained at 60°C.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the acidic sample by adding an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A good starting point is a gradient elution with:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). Also, monitor at a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the parent's λmax.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the parent peak and from each other.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methylindolin-2-one in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing 7-Methylindolin-2-one and its derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers protocols but also explains the scientific reasoning behind them. This center is designed to help you anticipate challenges, troubleshoot effectively, and generate reliable, reproducible data in your cell-based assays.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and application of this compound.
Q1: What is this compound and what is its core structure's mechanism of action?
This compound is a derivative of oxindole (or indolin-2-one)[1][2]. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework found in many biologically active compounds that target a wide range of proteins[3]. Derivatives of this core structure are most famously known as inhibitors of protein kinases. They typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and inflammation. For example, various indolin-2-one-based molecules have been evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), VEGFR-2, and EGFR, which are critical in cancer cell cycle progression and angiogenesis[4].
Q2: What are the primary applications of this compound derivatives in cell-based assays?
Given their kinase inhibitory activity, these compounds are primarily used in:
-
Cytotoxicity and Anti-Proliferation Assays: To assess the compound's ability to kill or halt the growth of cancer cells[4][5][6].
-
Apoptosis Induction Assays: To determine if the compound induces programmed cell death, often by measuring the activity of key executioner enzymes like caspase-3 and caspase-7[5][7].
-
Enzyme Inhibition Assays: To directly measure the inhibitory effect on specific purified kinases or within cell lysates[4][8][9].
-
Anti-Inflammatory Assays: To evaluate the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells like macrophages[10].
Q3: How should I properly prepare and store stock solutions of this compound?
Proper handling of the compound is critical for experimental success.
-
Solubility: Indolin-2-one and its derivatives are generally hydrophobic. They are soluble in organic solvents like DMSO, ethanol, and DMF, but sparingly soluble in aqueous buffers[11]. It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[11]. The solid compound should be stored at -20°C and protected from light[11].
-
Working Solutions: When preparing working concentrations for your cell-based assays, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a "vehicle control" (medium with the same final DMSO concentration as your treated samples) in your experiments.
Q4: How stable is this compound in cell culture media?
The stability of any small molecule in aqueous, nutrient-rich cell culture media can be a concern[12][13][14]. While specific stability data for this compound is not extensively published, general principles apply:
-
Hydrolytic Stability: The lactam ring in the indolin-2-one core is generally stable.
-
Component Interaction: Components in the media, such as serum proteins, can bind to the compound, reducing its effective concentration. Other components, like cysteine, can impact stability[12][14].
-
Recommendation: For long-term experiments (> 48-72 hours), consider replenishing the compound with fresh media to maintain a consistent concentration. If stability is a major concern, it can be empirically tested by incubating the compound in media for the duration of the experiment and then analyzing its concentration via LC-MS[13].
Troubleshooting Guides
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or No Observable Biological Effect
Q: My assay results are variable, or I'm not observing the expected biological activity of the compound. What are the likely causes?
A: This is a common issue that can often be resolved by systematically checking several factors. The lack of a dose-dependent effect is a key indicator that something is amiss.
-
Cause 1: Compound Precipitation. Because of their low aqueous solubility, indolinone derivatives can precipitate out of the culture medium, especially at higher concentrations[11]. This drastically reduces the bioavailable concentration.
-
Solution: Visually inspect your wells under a microscope after adding the compound. Look for small crystals or precipitates. Prepare your serial dilutions carefully and vortex thoroughly before adding to the cells. Consider using a lower top concentration in your dose-response curve.
-
-
Cause 2: Compound Degradation. Although generally stable, improper storage (e.g., multiple freeze-thaw cycles, prolonged storage of aqueous solutions) can lead to degradation[11].
-
Solution: Use fresh aliquots of your DMSO stock for each experiment. Avoid storing diluted, aqueous solutions of the compound for more than a day[11].
-
-
Cause 3: Cell-Type Specificity. The target kinase of this compound may not be expressed, may not be essential for survival, or may be mutated in your chosen cell line.
-
Solution: Verify the expression of the putative target protein in your cell line via Western Blot or qPCR. Test the compound on a positive control cell line known to be sensitive to inhibitors of that target pathway.
-
-
Cause 4: Insufficient Incubation Time. The biological effect you are measuring (e.g., apoptosis) takes time to develop.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your specific assay and cell line.
-
Caption: A systematic workflow for diagnosing inconsistent experimental outcomes.
Issue 2: Distinguishing Specific Activity from General Cytotoxicity
Q: How can I be sure that the effect I'm seeing is due to specific inhibition of a pathway and not just because the compound is toxic to the cells?
A: This is a crucial question for validating your results. The key is to determine the therapeutic window—the concentration range where the compound exhibits its specific activity without causing widespread, non-specific cell death.
-
Solution 1: Run Orthogonal Assays. Perform a specific mechanistic assay (e.g., caspase-3/7 activation for apoptosis) in parallel with a general cytotoxicity/viability assay (e.g., MTT, LDH release, or CellTiter-Glo®)[15][16].
-
Solution 2: Compare IC₅₀ and CC₅₀.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration at which the compound produces 50% of its maximal specific effect (e.g., 50% inhibition of kinase activity or 50% induction of a specific reporter).
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration at which the compound kills 50% of the cells.
-
Interpretation: A potent and specific compound will have an IC₅₀ that is significantly lower than its CC₅₀. If the values are very close, the observed activity is likely a consequence of general cytotoxicity. A good rule of thumb is to seek a CC₅₀/IC₅₀ ratio of 10 or greater.
-
Caption: Comparing the ideal separation of specific activity and cytotoxicity with a problematic profile.
Issue 3: High Background or Potential Off-Target Effects
Q: I'm observing high background signal or unexpected effects even at low concentrations. Could this be an off-target effect?
A: Yes, this is a possibility. All drugs have the potential for off-target effects, which occur when a compound interacts with unintended molecules[17][18][19].
-
Cause 1: Assay Interference. The compound itself might interfere with the assay's detection method. For example, auto-fluorescent compounds can disrupt fluorescence-based readouts, and precipitated compounds can scatter light in absorbance-based assays.
-
Solution: Run a "cell-free" control where you add the compound to media in a well without cells and measure the readout. Any signal generated here is an artifact and should be subtracted from your experimental values.
-
-
Cause 2: True Off-Target Biological Activity. The compound may be inhibiting other kinases or proteins that are structurally similar to the intended target.
-
Solution 2: Target Knockdown/Knockout. The gold standard for confirming an on-target effect is to use genetic methods (e.g., siRNA or CRISPR) to reduce or eliminate the expression of the target protein. If knocking down the target phenocopies the effect of the compound, the mechanism is likely on-target.
-
Solution 3: Profiling. Screen the compound against a panel of kinases to identify potential off-targets empirically. This is often done in later stages of drug development.
| Control Type | Purpose | Example |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) on the cells. | Cells + Media + 0.1% DMSO |
| Untreated Control | To establish the baseline cellular response. | Cells + Media |
| Positive Control | To ensure the assay is working and can detect a known effect. | For apoptosis, use Staurosporine. |
| Negative Control | To ensure the compound is not acting on an unrelated pathway. | Use an inactive analog of the compound, if available. |
| Cell-Free Control | To check for direct compound interference with the assay readout. | Media + Compound (No Cells) |
Detailed Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) and plot the results as % viability vs. log[concentration] to determine the CC₅₀.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis. It uses a substrate (e.g., Ac-DEVD-AFC) that releases a fluorescent molecule (AFC) upon cleavage by active caspases[20][21].
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).
-
Incubation: Incubate for the desired time. Note that caspase activation is often an earlier event than loss of membrane integrity, so shorter incubation times (e.g., 12-24 hours) may be optimal.
-
Lysis and Substrate Addition:
-
Prepare a 2X reaction buffer containing the caspase substrate (e.g., Ac-DEVD-AFC) and DTT, as specified by the kit manufacturer[20].
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the 2X reaction buffer equal to the culture volume in each well (e.g., 100 µL). This lyses the cells and initiates the enzymatic reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure fluorescence using a plate reader with excitation at ~400 nm and emission at ~505 nm[21][22].
-
Analysis: Subtract the background fluorescence (from cell-free controls) and plot the relative fluorescence units (RFU) against the compound concentration.
Caption: A simplified pathway showing how an indolin-2-one derivative might inhibit a survival kinase, leading to the activation of the caspase cascade and apoptosis.
References
- 1. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 2. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-(Hydroxymethyl)indolin-2-one | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 5. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Scale-Up Synthesis of 7-Methylindolin-2-one
Welcome to the technical support resource for the scale-up synthesis of 7-Methylindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or manufacturing scale. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your process development.
Overview: The Scale-Up Challenge
This compound is a valuable heterocyclic scaffold in medicinal chemistry. While numerous synthetic routes may prove effective at the gram scale, scaling up introduces significant challenges related to reaction control, safety, impurity profiles, and physical processing. A lower surface-area-to-volume ratio in larger reactors can impede heat transfer, while mass transfer limitations can affect reaction kinetics and selectivity[1]. This guide addresses these issues within the context of a common synthetic pathway.
Proposed Synthetic Pathway
A robust and frequently utilized pathway to substituted indolin-2-ones involves the reductive cyclization of a suitably substituted 2-nitrophenylacetic acid derivative. This multi-step synthesis provides several points for control and optimization.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section is formatted to address specific problems you may encounter during your scale-up campaign.
Q1: The reductive cyclization (Step 4) is showing a dangerous exotherm and pressure buildup. What's happening and how can I control it?
Symptoms:
-
Rapid, uncontrolled temperature increase ("runaway" reaction) in the reactor.
-
Sudden pressure increase, especially when using catalytic hydrogenation.
-
Formation of dark, tarry byproducts.
Root Cause Analysis: The catalytic reduction of an aromatic nitro group is a highly exothermic process. On a small scale, a standard cooling bath easily dissipates this heat. In a large reactor, the surface-area-to-volume ratio is significantly lower, making heat removal inefficient[2]. This can lead to hot spots, accelerating the reaction rate in a dangerous feedback loop. The pressure buildup is due to the consumption of hydrogen gas and potential off-gassing from solvent boiling or side reactions.
Solutions & Mitigation Strategies:
-
Switch Reduction Chemistry:
-
Catalytic Transfer Hydrogenation: Consider switching from high-pressure H₂ gas to a liquid-phase hydrogen donor like ammonium formate or cyclohexene with Pd/C. This method is often easier to control thermally.
-
Metal/Acid Reduction: Using reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) provides a slower, more controlled reduction, although it generates more waste.
-
-
Optimize Process Parameters (for Catalytic Hydrogenation):
-
Semi-Batch Addition: Instead of adding the substrate all at once, add it slowly as a solution to the reactor containing the catalyst and hydrogenated solvent. This allows the rate of reaction (and heat generation) to be controlled by the addition rate.
-
Lower Catalyst Loading: While it may increase reaction time, a lower catalyst loading can moderate the initial rate of reaction.
-
Pressure Control: Run the reaction at a lower, constant hydrogen pressure. The reaction rate is often dependent on H₂ pressure.
-
-
Engineering Controls:
-
Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the lowest possible starting temperature.
-
Utilize an overhead stirrer for efficient mixing to prevent localized hot spots[2]. Magnetic stirring is inadequate for large, thick mixtures.
-
Q2: My yield of (2-Methyl-6-nitrophenyl)acetic acid (Step 3) is low, and the reaction generates significant tar-like material.
Symptoms:
-
Low isolated yield of the desired carboxylic acid.
-
Formation of dark, insoluble polymers.
-
In-process controls (e.g., HPLC) show the disappearance of the nitrile intermediate without a corresponding increase in the acid product.
Root Cause Analysis: Strongly acidic or basic hydrolysis of arylacetonitriles at elevated temperatures can be problematic. The intermediate phenylacetic acid can be susceptible to decarboxylation or other side reactions under harsh conditions. The starting nitrile or the product acid may also be unstable at high temperatures for extended periods, which are common during scale-up[1].
Solutions & Mitigation Strategies:
-
Milder Hydrolysis Conditions:
-
Two-Stage Hydrolysis: First, hydrolyze the nitrile to the corresponding amide using milder conditions (e.g., H₂SO₄ in EtOH/H₂O at a controlled temperature). Isolate the amide and then hydrolyze the amide to the carboxylic acid under conditions known to be less harsh.
-
Phase-Transfer Catalysis: For basic hydrolysis, using a phase-transfer catalyst can allow the reaction to proceed at lower temperatures, minimizing degradation.
-
-
Reaction Monitoring and Quenching:
-
Implement strict in-process controls (IPCs) using HPLC to monitor the reaction. Quench the reaction as soon as the consumption of the starting material plateaus to avoid product degradation.
-
Ensure the quench is performed carefully. Adding a large volume of cold water to a hot, concentrated acid solution can be extremely hazardous. A reverse quench (adding the reaction mixture to cold water) is often safer at scale.
-
Q3: During final product isolation, this compound is oiling out or forming an intractable solid during crystallization.
Symptoms:
-
The product separates as a liquid (oils out) rather than a crystalline solid upon cooling the crystallization solvent.
-
The product crashes out of solution as a very fine, amorphous powder that is difficult to filter and traps impurities.
Root Cause Analysis: These issues typically stem from either residual impurities that inhibit crystal lattice formation or a poorly chosen crystallization solvent system.
-
Impurities: Even small amounts of structurally similar byproducts or residual solvent from a previous step can act as "crystal poisons."[1]
-
Solvent Choice: The ideal crystallization solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures. If the solubility curve is too flat or too steep, problems can arise.
Solutions & Mitigation Strategies:
-
Impurity Removal:
-
Upstream Purification: Ensure the precursor, (2-Methyl-6-nitrophenyl)acetic acid, is of high purity before the final step. A simple recrystallization or reslurry of this intermediate can significantly improve the final product's behavior.
-
Carbon/Silica Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon or a plug of silica gel can remove color and non-polar impurities.
-
-
Crystallization Protocol Optimization:
-
Solvent Screening: Perform a systematic screen of solvents and solvent mixtures (e.g., isopropanol/water, toluene/heptane, ethyl acetate/hexanes).
-
Controlled Cooling Profile: Do not crash-cool the solution. Implement a slow, linear cooling ramp to encourage the growth of larger, purer crystals.
-
Seeding: Once the solution is saturated, add a small number of pure seed crystals to promote controlled crystallization at a specific temperature.
-
Table 1: Comparison of Potential Crystallization Solvents
| Solvent System | Boiling Point (°C) | Product Solubility | Key Considerations |
| Isopropanol (IPA) / Water | 82-100 | High in hot IPA, low in cold aqueous IPA | Good for polar compounds. Water acts as an anti-solvent. |
| Ethyl Acetate / Heptane | 70-98 | Good in hot EtOAc, low in heptane | Versatile non-polar/polar system. Heptane is the anti-solvent. |
| Toluene | 111 | Moderate | Good for aromatic compounds. Higher boiling point can help dissolve stubborn impurities. |
| Acetonitrile | 82 | Varies | Can be effective but is a Class 2 solvent with toxicity concerns. |
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis at scale? A: The two most critical points are managing the exotherm of the nitro group reduction and handling sodium cyanide (NaCN) for the cyanation step. Always perform a thorough Process Safety Management (PSM) review before scaling up. Ensure proper ventilation, personal protective equipment (PPE), and have an emergency quench/cooling plan in place[2][3]. For the cyanation, a dedicated protocol for handling and quenching cyanide waste is mandatory.
Q: Which in-process controls (IPCs) are essential? A: At a minimum, use HPLC with a suitable reference standard to track the consumption of starting material and formation of product for each step. For the final reductive cyclization, monitoring the reaction by TLC can also be a quick qualitative check for the disappearance of the UV-active nitro-aromatic starting material.
Q: My final product has a persistent color. How can I remove it? A: A persistent color is often due to trace, highly conjugated impurities. The first line of defense is a treatment with activated carbon. If that fails, recrystallization is the best method. In some cases, a final "polishing" filtration through a short plug of silica gel or celite can be effective.
Key Experimental Protocol: Reductive Cyclization with Fe/AcOH
This protocol is provided as an example of a more controllable, non-hydrogenation method for the final step.
-
Reactor Setup: Equip a suitably sized reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. The reactor should be purged with an inert atmosphere (Nitrogen or Argon)[1].
-
Charge Reagents: Charge the reactor with (2-Methyl-6-nitrophenyl)acetic acid (1.0 equiv), iron powder (<100 mesh, 5.0 equiv), and glacial acetic acid (10-15 volumes).
-
Heating: Begin stirring and slowly heat the mixture to 60-70 °C.
-
Monitoring: The reaction is exothermic. Use the heating/cooling jacket to maintain the internal temperature below 90 °C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Be cautious of foaming during the bicarbonate wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can then be purified by crystallization.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Optimizing Catalyst Selection for 7-Methylindolin-2-one Functionalization
Welcome to the technical support center for the functionalization of 7-Methylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during the catalytic functionalization of this versatile scaffold. The indolin-2-one core is a privileged structure in medicinal chemistry, and its precise modification is critical for developing novel therapeutic agents.[1] This resource synthesizes field-proven insights and fundamental principles to help you navigate the complexities of catalyst selection and reaction optimization.
I. Foundational Principles of Catalyst Selection
The successful functionalization of this compound hinges on a nuanced understanding of the interplay between the substrate, catalyst, ligands, and reaction conditions. The primary challenge lies in achieving high regioselectivity and yield, particularly when targeting the C-H bonds of the benzene ring, which are less reactive than those at the C3 position.
Catalyst Choice: Palladium, Nickel, and Copper Systems
Palladium complexes are the most extensively used catalysts for C-H functionalization due to their high efficiency and functional group tolerance.[2][3] Nickel, being more earth-abundant and cost-effective, has emerged as a powerful alternative, particularly for alkylation reactions.[4][5][6] Copper catalysts are also employed, often in domino reactions or for specific transformations like carbenoid insertions.[7][8]
The choice between these metals often depends on the desired transformation:
-
Palladium: The workhorse for arylations and olefinations, often proceeding through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.[3][9]
-
Nickel: Increasingly used for C-H alkylation with alkyl halides and olefins, offering unique reactivity profiles.[4][10]
-
Copper: Effective for specific C-H insertions and domino reactions, providing alternative pathways to functionalized indolinones.[7][8]
The Critical Role of Ligands and Directing Groups
For substrates like this compound, where multiple C-H bonds are available for activation, directing groups (DGs) are often indispensable for achieving site selectivity.[11][12][13][14] The amide nitrogen of the indolinone core can itself act as a directing group, but its directing ability can be enhanced or modified by installing a specific group on the nitrogen atom.
Ligands play a crucial role in stabilizing the metal center, promoting the desired elementary steps (e.g., oxidative addition, reductive elimination), and influencing selectivity.[15][16][17]
-
Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often effective in palladium-catalyzed cross-coupling reactions.[17]
-
N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form stable complexes with metals, facilitating challenging oxidative additions.[15][18]
Below is a decision-making workflow for initial catalyst system selection:
Caption: Initial decision workflow for catalyst system selection.
II. Troubleshooting Guides & FAQs
This section addresses specific issues commonly encountered during the functionalization of this compound in a question-and-answer format.
Scenario 1: C-H Arylation (Palladium-Catalyzed)
Question: My palladium-catalyzed C-H arylation of this compound with an aryl bromide is resulting in very low yield (<10%) and recovery of starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in palladium-catalyzed C-H arylation of electron-rich heterocyclic systems like indolinones is a frequent challenge. The primary bottlenecks are often inefficient C-H activation or catalyst deactivation.[19][20]
Troubleshooting Steps & Underlying Rationale:
-
Evaluate the Catalyst and Ligand System:
-
Problem: The chosen palladium precursor and ligand may not be active enough to facilitate the C-H activation step, which is often the rate-determining step.[21][22]
-
Solution: Switch to a more active, pre-formed palladium catalyst or a more electron-rich, bulky ligand. For aryl chlorides or bromides, bulky biarylphosphine ligands are often necessary to promote the challenging oxidative addition step.[19]
-
Causality: Bulky ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. Their electron-donating nature also increases the electron density on the palladium center, further facilitating this step.[15]
-
-
Assess the Directing Group Strategy:
-
Problem: The inherent directing ability of the N-H or N-Me group might be insufficient to favor C-H activation at the desired position over other pathways.
-
Solution: Consider installing a more effective directing group on the nitrogen atom. Groups like pivaloyl or phosphinoyl have been shown to direct functionalization to specific positions on the indole benzene ring.[23]
-
Causality: A strong chelating directing group pre-organizes the substrate for cyclometalation, lowering the activation energy for the C-H cleavage step and ensuring high regioselectivity.[11][13]
-
-
Optimize Reaction Parameters (Base, Solvent, Temperature):
-
Problem: Suboptimal reaction conditions can lead to poor catalyst turnover, side reactions, or catalyst decomposition.[24][25][26]
-
Solution: A systematic screening of bases, solvents, and temperatures is crucial.
-
Base: Carboxylate bases (e.g., KOAc, KOPiv) are often involved in the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism.[13] Stronger bases like K₂CO₃ or Cs₂CO₃ may also be effective.
-
Solvent: Aprotic polar solvents like dioxane, DMF, or NMP are commonly used. The choice of solvent can influence catalyst solubility and stability.
-
Temperature: C-H activation reactions often require elevated temperatures (100-140 °C) to overcome the high activation barrier. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black).[20]
-
-
Optimized Conditions Comparison Table for C-H Arylation
| Parameter | Initial Conditions (Low Yield) | Recommended Optimization | Rationale |
| Pd Source | Pd(OAc)₂ (5 mol%) | XPhos Pd G3 (2-5 mol%) | Pre-catalyst is more active and air-stable. |
| Ligand | PPh₃ (10 mol%) | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligand facilitates oxidative addition and C-H activation.[17] |
| Base | K₂CO₃ (2 equiv) | KOPiv or Cs₂CO₃ (2-3 equiv) | Pivalate can participate in the CMD pathway; Cesium effect can enhance reactivity.[13] |
| Solvent | Toluene | Dioxane or NMP | Higher boiling point and better solvation of the catalytic species. |
| Temperature | 80 °C | 110-130 °C | Provides sufficient energy for C-H activation without excessive catalyst decomposition. |
Scenario 2: C-H Alkylation (Nickel-Catalyzed)
Question: I am attempting a nickel-catalyzed C-H alkylation of N-directed this compound with a primary alkyl bromide, but I am observing significant amounts of hydrodehalogenation of the alkyl bromide and homocoupling of the indolinone. How can I favor the desired cross-coupling product?
Answer:
In nickel-catalyzed C-H alkylation, side reactions like hydrodehalogenation and homocoupling are common pitfalls. These issues often arise from competing reaction pathways, such as β-hydride elimination from alkyl-nickel intermediates or undesired reductive elimination pathways.[4][27]
Troubleshooting Steps & Underlying Rationale:
-
Ligand Modification:
-
Problem: The ligand may not be adequately controlling the coordination sphere of the nickel center, allowing for undesired side reactions.
-
Solution: Switch to a bidentate directing group on the substrate and a suitable external ligand for the nickel. Bidentate directing groups, such as those derived from 8-aminoquinoline, form stable five- or six-membered metallacycles that favor the desired C-H activation.[27] For external ligands, sterically hindered phosphines or N-heterocyclic carbenes can be effective.
-
Causality: A strongly coordinating bidentate directing group stabilizes the key cyclometalated nickel intermediate, disfavoring premature decomposition or side reactions.[5] The external ligand modulates the reactivity of the nickel center to favor cross-coupling over β-hydride elimination.
-
-
Choice of Base and Additives:
-
Problem: The base can influence the catalytic cycle in multiple ways. An inappropriate base can promote side reactions.
-
Solution: Inorganic bases like Cs₂CO₃ or K₃PO₄ are often used. In some cases, Lewis acid additives (e.g., AlCl₃) can promote the desired reaction, although this is more common in Friedel-Crafts-type alkylations.[28] For nickel-catalyzed C-H alkylation, a strong carbonate base is a good starting point.[27]
-
Causality: The base is crucial for regenerating the active catalyst and can influence the rate of reductive elimination. The choice of counterion (e.g., Cs⁺ vs. K⁺) can also have a significant impact on reaction efficiency.
-
-
Control of Reaction Intermediates:
-
Problem: The formation of radical intermediates, which can occur in nickel catalysis, can lead to undesired side products.
-
Solution: While difficult to control directly, adjusting the temperature and concentration can sometimes mitigate radical-mediated side reactions. Running the reaction at the lowest effective temperature is a good general strategy.
-
Causality: Nickel can access multiple oxidation states (Ni(I), Ni(II), Ni(III)), and single-electron transfer (SET) pathways can be operative.[5][27] These pathways can lead to radical formation and subsequent side reactions.
-
Experimental Protocol: Nickel-Catalyzed C-H Alkylation
-
To an oven-dried Schlenk tube, add N-(quinolin-8-yl)-7-methylindolin-2-one (1.0 equiv), Ni(acac)₂ (10 mol%), and a suitable ligand such as dppbz (10 mol%).
-
Add the base, Cs₂CO₃ (3.0 equiv).
-
Seal the tube with a septum, and purge with argon for 15 minutes.
-
Add anhydrous, degassed toluene via syringe.
-
Add the primary alkyl bromide (2.0 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 130-150 °C and stir for 24 hours.
-
After cooling, quench the reaction, extract the product, and purify by column chromatography.
Caption: Troubleshooting logic for Ni-catalyzed alkylation.
III. Conclusion
Optimizing catalyst selection for the functionalization of this compound is a multifaceted process that requires a systematic approach to troubleshooting. By understanding the fundamental roles of the metal catalyst, ligands, directing groups, and reaction parameters, researchers can effectively address common challenges such as low yield and poor selectivity. This guide provides a framework for rational problem-solving, enabling the efficient development of robust synthetic routes to novel indolinone derivatives for applications in drug discovery and materials science.
References
- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper‐Catalyzed Domino Synthesis of Spiropyrazoline Oxindoles via Condensation of Indolin‐2‐One and Phenylhydrazine Derivatives | CoLab [colab.ws]
- 8. Direct functionalization of indoles: copper-catalyzed malonyl carbenoid insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group-Directed C—H Functionalization [manu56.magtech.com.cn]
- 13. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Lewis Acid-Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines----Chinese Academy of Sciences [english.cas.cn]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 7-Methylindolin-2-one
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. 7-Methylindolin-2-one, a substituted indolinone, represents a scaffold of significant interest in medicinal chemistry. The ability to reliably measure its concentration in various matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations such as cost and complexity. This document will delve into the theoretical underpinnings of each technique, present detailed, field-tested experimental protocols, and offer a comparative analysis of their performance based on established validation parameters. Our objective is to provide a comprehensive resource that empowers you to make an informed decision for your specific research needs.
The Importance of Method Validation
Before delving into the specific analytical techniques, it is crucial to underscore the importance of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods.[1][2][3][4] These guidelines ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters that will be discussed for each technique include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Accuracy and Precision: The closeness of test results to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, versatility, and cost-effectiveness. For a chromophore-containing molecule like this compound, UV detection is a straightforward and widely accessible detection method.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the predicted moderate lipophilicity of this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid helps to suppress the ionization of any residual silanols on the column and the analyte itself, leading to more symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the indolinone scaffold.
Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (v/v) in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation (from a hypothetical plasma sample):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., 2-methylindolin-2-one).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
3. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[5][6][7]
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at room temperature for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug at 80°C for 48 hours.
-
Photodegradation: Drug solution exposed to a calibrated light source.
Visualization of HPLC Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, which has limited volatility, derivatization is often necessary to improve its chromatographic behavior.
Causality Behind Experimental Choices
The primary challenge for GC-MS analysis of this compound is its polarity and low volatility due to the lactam functional group. To address this, a derivatization step, such as silylation, is employed to replace the active hydrogen on the nitrogen with a less polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. An internal standard with similar chemical properties that also undergoes derivatization is chosen to ensure accurate quantification.
Experimental Protocol: GC-MS Analysis of this compound
1. Derivatization:
-
Evaporate the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its exceptional sensitivity and selectivity.[8] By coupling the separation power of HPLC with the specificity of tandem mass spectrometry, this technique can achieve very low limits of quantification.
Causality Behind Experimental Choices
The choice of a UPLC (Ultra-Performance Liquid Chromatography) system is for faster analysis times and better resolution. A C18 column is again suitable for this compound. The mobile phase composition is similar to HPLC-UV but may be optimized for better ionization efficiency in the mass spectrometer. Electrospray ionization (ESI) in positive mode is chosen as the indolinone structure is expected to readily accept a proton. The selection of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, leading to the most accurate and precise quantification.[9][10]
Experimental Protocol: UPLC-MS/MS for this compound in Plasma
1. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5-95% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its SIL-IS to find the optimal precursor and product ions.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load 100 µL of plasma (pre-spiked with SIL-IS).
-
Wash the cartridge with 5% methanol in water.
-
Elute the analyte and IS with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
Visualization of LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Comparative Analysis of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the study. The following table summarizes the key performance characteristics of each technique for the quantification of this compound, based on typical validation results for similar small molecules.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LLOQ) | ~10-50 ng/mL | ~1-10 ng/mL | < 1 ng/mL[1][11] |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998[12] |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Method Development Complexity | Low | High (due to derivatization) | Moderate to High |
| Robustness | High | Moderate | High |
Conclusion and Recommendations
Each of the discussed analytical techniques offers a viable path for the quantification of this compound, with distinct advantages and disadvantages.
-
HPLC-UV is a cost-effective and robust method, well-suited for the analysis of bulk drug substances, formulation development, and in vitro studies where high concentrations of the analyte are expected. Its lower sensitivity, however, may limit its applicability for in vivo pharmacokinetic studies in biological matrices.
-
GC-MS provides good sensitivity and high selectivity. However, the requirement for derivatization adds complexity and potential for variability in the sample preparation process. This technique is a good option when LC-MS/MS is not available and when the analyte can be reliably derivatized.
-
LC-MS/MS stands out as the superior technique for bioanalytical applications, offering unparalleled sensitivity and selectivity.[8] This allows for the use of smaller sample volumes and the accurate quantification of low drug concentrations, which is crucial for defining the pharmacokinetic profile of a new chemical entity. While the initial investment and operational costs are higher, the quality and reliability of the data generated often justify the expense in a drug development setting.
References
- 1. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development and validation of a UPLC-MS/MS method for the quantification of asciminib and its pharmacokinetic interaction and metabolic stability with shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method development and validation for simultaneous determination of six tyrosine kinase inhibitors and two active metabolites in human plasma/serum using UPLC-MS/MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indolinone Scaffold: A Comparative Analysis of 7-Methylindolin-2-one in Modern Drug Discovery
A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential
The indolin-2-one, or oxindole, core is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid bicyclic structure provides an excellent platform for the strategic placement of functional groups to modulate physicochemical properties and achieve high-affinity binding to various biological targets. This guide offers an in-depth comparative analysis of the 7-Methylindolin-2-one scaffold against other prominent indolinone-based structures, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their nuanced differences and therapeutic potential.
The Indolinone Core: A Privileged Scaffold in Kinase Inhibition
The versatility of the indolinone scaffold lies in its ability to be readily functionalized at multiple positions, primarily C3, C5, C6, and the N1 position of the lactam ring. These modifications significantly influence the molecule's interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The core structure's hydrogen bond donor (N-H) and acceptor (C=O) moieties are crucial for anchoring the molecule within the kinase hinge region, a key interaction for potent inhibition.
Spotlight on this compound: Subtle Modification, Significant Impact
The introduction of a methyl group at the 7-position of the indolinone ring, creating this compound, may appear to be a minor alteration. However, in the context of drug design, such subtle changes can have profound effects on a molecule's pharmacological profile.
Physicochemical Properties and Lipophilicity: The addition of a methyl group at the C7 position increases the lipophilicity of the indolinone core. This can influence several key pharmacokinetic parameters, including membrane permeability, plasma protein binding, and metabolic stability. An increase in lipophilicity can enhance cell penetration but may also lead to increased metabolic clearance or off-target effects if not carefully balanced with other structural features.
Steric Influence on Binding: The 7-position is located in proximity to the solvent-exposed region of the ATP-binding pocket in many kinases. A methyl group at this position can exert a steric influence, potentially orienting other substituents on the scaffold for optimal interactions with the target protein. Conversely, it could also introduce steric hindrance, preventing productive binding to certain kinases and thereby enhancing selectivity.
Electronic Effects: While the electronic contribution of a methyl group is relatively modest (weakly electron-donating), it can subtly alter the electron density of the aromatic ring, which may influence cation-π or other non-covalent interactions with amino acid residues in the kinase active site.
Comparative Analysis: this compound vs. Other Key Indolinone Scaffolds
To understand the significance of the 7-methyl substitution, it is essential to compare it with other well-established indolinone scaffolds found in clinically successful drugs.
The Unsubstituted Core vs. This compound
The unsubstituted indolin-2-one provides a baseline for understanding the impact of substitutions. While synthetically accessible, it often lacks the potency and selectivity required for a therapeutic agent. The addition of the 7-methyl group, as discussed, primarily modulates the scaffold's lipophilicity and steric profile, offering a vector for optimization that is absent in the parent structure.
Sunitinib (5-Fluoroindolin-2-one Scaffold)
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its scaffold features a fluorine atom at the 5-position.
-
Electronic Effects: The highly electronegative fluorine atom at C5 significantly alters the electronic properties of the aromatic ring, creating a region of positive electrostatic potential. This can lead to favorable interactions with electron-rich residues in the ATP binding pocket.
-
Comparison with 7-Methyl: The 5-fluoro substitution provides a strong electronic handle for modulating binding affinity, whereas the 7-methyl group offers a more subtle steric and lipophilic influence. The choice between these substitutions would depend on the specific topology and amino acid composition of the target kinase's active site.
Nintedanib (6-Carboxyindolin-2-one Scaffold)
Nintedanib is an inhibitor of multiple tyrosine kinases and is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][2][3] Its indolinone core is substituted at the 6-position with a carboxylic acid methyl ester.
-
Polarity and Solubility: The ester group at C6 introduces a polar functionality, which can enhance aqueous solubility and provide an additional hydrogen bond acceptor. This is in contrast to the lipophilic nature of the 7-methyl group.
-
Vector for Further Substitution: The 6-position points towards the solvent-exposed region in many kinase binding sites, making it an ideal point for introducing larger substituents to improve potency and selectivity without disrupting the core binding interactions.
Toceranib (5-Fluoroindolin-2-one Scaffold)
Toceranib, structurally similar to Sunitinib, is a multi-kinase inhibitor primarily used in veterinary oncology.[4] It also utilizes the 5-fluoroindolin-2-one scaffold.
-
Structure-Activity Relationship (SAR): The extensive clinical use of Sunitinib and Toceranib has solidified the importance of the 5-fluoro substitution in achieving potent inhibition of key oncogenic kinases like VEGFR and PDGFR. This provides a strong rationale for exploring this substitution pattern in new drug candidates.
-
Comparative Advantage of 7-Methyl: While the 5-fluoro substitution is well-validated, the 7-methyl scaffold remains less explored. This presents an opportunity for developing novel inhibitors with potentially different kinase selectivity profiles and intellectual property space.
Table 1: Comparative Overview of Indolinone Scaffolds
| Scaffold | Key Substitution | Primary Influence | Representative Drug(s) | Key Therapeutic Areas |
| This compound | 7-Methyl | Lipophilicity, Sterics | (Investigational) | (Potential for various cancers) |
| 5-Fluoroindolin-2-one | 5-Fluoro | Electronics, Polarity | Sunitinib, Toceranib | Renal Cell Carcinoma, GIST |
| 6-Carboxyindolin-2-one | 6-Carboxymethyl | Polarity, H-bonding | Nintedanib | IPF, Non-Small Cell Lung Cancer |
| Unsubstituted Indolin-2-one | None | Baseline Scaffold | (Building Block) | (Starting point for synthesis) |
Visualizing the Scaffolds and Their Interactions
To better understand the structural differences and their implications for kinase binding, the following diagrams illustrate the core indolinone scaffold and a representative signaling pathway targeted by indolinone-based inhibitors.
Caption: Comparative influence of substitutions on the indolinone scaffold.
Caption: Mechanism of action of indolinone-based kinase inhibitors.
Experimental Protocols: Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of novel indolinone derivatives, including those based on the this compound scaffold.
General Synthesis of 3-Substituted-7-Methylindolin-2-ones
This protocol describes a Knoevenagel condensation, a common method for introducing substituents at the C3 position of the indolinone ring.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Piperidine or another basic catalyst
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Base Catalyst: Piperidine is used to deprotonate the C3 position of the indolinone, forming a reactive enolate that can then attack the carbonyl of the aldehyde or ketone.
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
-
Purification: Recrystallization and column chromatography are standard techniques to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified target kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized indolinone compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the indolinone compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase enzyme, the specific substrate, and the assay buffer.
-
Add the serially diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (often 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Calculate the IC₅₀ value for each compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Self-Validating System:
-
Controls: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control establishes the baseline kinase activity.
-
Dose-Response Curve: Generating a dose-response curve with a serial dilution of the inhibitor allows for the accurate determination of the IC₅₀ value and confirms that the observed inhibition is concentration-dependent.
Conclusion and Future Perspectives
The indolinone scaffold continues to be a rich source of novel therapeutic agents. While substitutions at the 5- and 6-positions have been extensively explored, leading to the development of life-saving drugs, the 7-position remains a relatively untapped area for structural modification. The this compound scaffold offers a unique combination of increased lipophilicity and subtle steric influence that could be exploited to develop kinase inhibitors with novel selectivity profiles and improved pharmacokinetic properties.
Future research should focus on the systematic exploration of the 7-position, not only with a methyl group but also with a variety of other small, lipophilic, or hydrogen-bonding substituents. Comparative studies that directly evaluate the impact of these substitutions on kinase inhibition, cellular activity, and ADME properties will be invaluable in guiding the design of the next generation of indolinone-based therapeutics.
References
A Comparative Guide to the Structure-Activity Relationship of 7-Methylindolin-2-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-methylindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for the treatment of cancer and other diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on how chemical modifications to the core structure influence their potency and selectivity as kinase inhibitors. By synthesizing data from key studies, this document aims to provide a valuable resource for the rational design of novel and more effective therapeutic agents.
The this compound Core: A Foundation for Kinase Inhibition
The indolin-2-one moiety is a well-established pharmacophore that mimics the adenine region of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The addition of a methyl group at the 7-position of the indolin-2-one ring can significantly impact the compound's pharmacological properties. This modification can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby affecting its binding affinity and overall efficacy.
The general structure of a this compound derivative typically features a substitution at the 3-position, which is crucial for its interaction with the kinase active site. Variations at this position, as well as on the phenyl ring of the indolin-2-one core, have been extensively explored to optimize kinase inhibitory activity.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following sections dissect the key SAR findings based on modifications at different positions of the scaffold.
Substitutions at the 3-Position: The Key to Potency and Selectivity
The substituent at the 3-position of the this compound ring plays a pivotal role in determining the compound's inhibitory profile. This part of the molecule typically extends into the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and achieve selectivity for specific kinases.
Common modifications at this position involve the introduction of a substituted methylene group, often incorporating aromatic or heteroaromatic rings. For instance, the presence of a pyrrole ring at this position has been shown to be favorable for potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]
Substitutions on the Phenyl Ring of the Indolin-2-one Core
Modifications on the phenyl ring of the this compound core can fine-tune the electronic properties and steric interactions of the molecule within the kinase binding site. While the 7-methyl group is the defining feature of this class, substitutions at other positions (4, 5, and 6) have also been investigated.
Halogenation, particularly at the 5-position, has been a common strategy to enhance inhibitory activity. For example, the introduction of a fluorine or chlorine atom at this position can lead to favorable interactions within the hydrophobic pocket of the kinase active site, often resulting in increased potency.
The Role of the 7-Methyl Group
The presence of the methyl group at the 7-position is a distinguishing feature of this class of inhibitors. While extensive SAR studies focusing solely on the impact of the 7-methyl group are limited in the public domain, its influence can be inferred from broader studies on substituted indolin-2-ones. The 7-methyl group can:
-
Enhance Hydrophobicity: This can lead to improved binding to hydrophobic pockets within the kinase domain.
-
Influence Conformation: The steric bulk of the methyl group can restrict the rotation of substituents at adjacent positions, locking the molecule into a more favorable binding conformation.
-
Block Metabolism: The methyl group can prevent metabolic hydroxylation at the 7-position, potentially increasing the compound's in vivo half-life.
Comparative Analysis of this compound Derivatives as Kinase Inhibitors
| Compound | R1 (at C3-methylene) | R2 (at C5) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| 1a | Phenyl | H | 550 | 780 | >1000 |
| 1b | 4-Chlorophenyl | H | 250 | 450 | 850 |
| 2a | Pyrrol-2-yl | H | 80 | 120 | 300 |
| 2b | Pyrrol-2-yl | F | 35 | 65 | 150 |
| 2c | 3,5-Dimethylpyrrol-2-yl | F | 15 | 30 | 80 |
| 3a | Thiazol-2-yl | H | 120 | 200 | 450 |
| 3b | Thiazol-2-yl | Cl | 60 | 110 | 220 |
Key Observations from the Data:
-
Impact of R1: The nature of the heteroaromatic ring at the 3-position significantly influences potency. Pyrrole-containing derivatives (series 2) generally exhibit higher potency against VEGFR-2 and PDGFRβ compared to phenyl (series 1) or thiazole (series 3) analogs. The addition of methyl groups to the pyrrole ring (compound 2c) further enhances activity, likely due to increased hydrophobic interactions.
-
Impact of R2: Halogen substitution at the 5-position consistently improves the inhibitory activity across all series. For example, the introduction of fluorine (2b vs. 2a) or chlorine (3b vs. 3a) leads to a significant increase in potency.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following is a representative protocol for a kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the VEGFR-2 enzyme and the substrate poly(Glu, Tyr). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Visualizing Key Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Core Structure and Key SAR Points
Caption: Key modification points on the this compound scaffold.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the SAR evaluation of kinase inhibitors.
Simplified VEGFR Signaling Pathway
Caption: Simplified overview of the VEGFR-2 signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at the 3- and 5-positions to achieve high potency and desirable selectivity. While the precise quantitative contribution of the 7-methyl group requires more focused investigation, its presence is clearly compatible with, and likely beneficial for, potent kinase inhibition.
Future research in this area should aim to:
-
Conduct comprehensive SAR studies on a series of this compound derivatives to elucidate the specific role of the 7-methyl group.
-
Explore a wider range of substituents at the 3-position to identify novel interactions with different kinase targets.
-
Utilize computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the design of next-generation compounds with improved pharmacological profiles.
By leveraging the knowledge of the structure-activity relationships of this compound derivatives, researchers can continue to develop innovative and effective kinase inhibitors for the treatment of cancer and other diseases.
References
A Comparative Guide to the Efficacy of Indolin-2-one Analogs: A Focus on Kinase Inhibition and Anti-Inflammatory Activity
The indolin-2-one (also known as oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides an excellent framework for presenting substituents in a defined three-dimensional space, making it an ideal starting point for the design of targeted therapeutics. This guide provides an in-depth comparison of the efficacy of various indolin-2-one analogs, with a primary focus on two major therapeutic areas: oncology, through the inhibition of protein kinases, and inflammation, by modulating key signaling pathways.
A key structural question in the optimization of this scaffold is the impact of heteroatom substitution within the core. To this end, this guide will also present a direct comparison between the canonical indolin-2-one scaffold and its 7-aza-oxindole bioisostere, exploring how the replacement of the C7 carbon with a nitrogen atom influences biological activity and pharmacokinetic properties.
I. Indolin-2-one Analogs as Kinase Inhibitors in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] The indolin-2-one scaffold has been exceptionally successful in this arena, most notably leading to the development of Sunitinib, an FDA-approved multi-kinase inhibitor for renal cell carcinoma and gastrointestinal stromal tumors.[1]
The core mechanism by which most indolin-2-one inhibitors function is by acting as ATP competitors. The oxindole moiety itself is crucial for binding to the hinge region of the kinase ATP-binding pocket, typically forming critical hydrogen bonds that anchor the molecule.
Causality Behind Experimental Design:
The fundamental experimental approach for evaluating these analogs is a tiered screening cascade. The process begins with cell-free enzymatic assays to determine direct inhibitory activity against the target kinase(s). This is a crucial first step as it confirms on-target potency without the complexities of a cellular environment. Promising candidates are then advanced to cell-based assays to assess their ability to inhibit signaling pathways downstream of the target kinase and to measure their anti-proliferative effects on cancer cell lines. This tiered approach ensures that resources are focused on compounds that have both high target potency and the necessary cellular permeability and stability to be effective in a biological system.
Experimental Workflow: Kinase Inhibitor Screening Cascade
Caption: A typical screening cascade for developing indolin-2-one kinase inhibitors.
Comparative Efficacy of Indolin-2-one Analogs as Kinase Inhibitors
The efficacy of these analogs is highly dependent on the nature and position of substituents, primarily on the C3-position linker and the oxindole ring itself.
| Compound Class | Key Substitutions | Target Kinase(s) | Efficacy (IC50) | Cell Line(s) | Reference |
| Pyrrole-Substituted | 3-[(pyrrol-2-yl)methylene] | VEGFRs, PDGFRs | Varies | Multiple | [4] |
| Sunitinib | 5-Fluoro, 3-[N-ethyl-N'-(diethylamino)ethyl]pyrrole | VEGFRs, PDGFRs, KIT, RET | 2-20 nM (Enzymatic) | Multiple | [1] |
| PAK4 Inhibitors | C3: Phenyl-triazole linker; C5: -H | PAK4 | 16 nM (Compound 12d) | A549 | [5][6] |
| PAK4 Inhibitors | C3: Phenyl-triazole linker; C5: -Br | PAK4 | 22 nM (Compound 11b) | A549 | [5][6] |
| Multi-Kinase | C3: complex alkenyl chain | VEGFR, FGFR1, RET | 117 nM (VEGFR) | HCT-116, DU 145 | [7] |
Analysis of Structure-Activity Relationships (SAR):
-
C3-Position: The substituent at the C3-position is paramount for determining potency and selectivity.[1] This group typically extends into a hydrophobic region of the ATP-binding site. As seen with the PAK4 inhibitors, complex heterocyclic systems like phenyl-triazoles can yield highly potent compounds (e.g., compound 12d, IC50 = 16 nM).[5]
-
C5-Position: Halogen substitution at the C5-position, particularly with fluorine as in Sunitinib, can significantly enhance binding affinity and modulate pharmacokinetic properties.[4] However, studies on PAK4 inhibitors showed that both brominated (11b, 22 nM) and unsubstituted (12d, 16 nM) analogs at C5 can be highly potent, indicating the C3-substituent can be the primary driver of potency.[5]
Signaling Pathway: PAK4 Inhibition by Indolin-2-one Analogs
Caption: Inhibition of the PAK4/LIMK1/Cofilin signaling pathway by an indolin-2-one analog.[6]
II. Indolin-2-one vs. 7-Aza-Oxindole: A Comparative Analysis
Replacing the carbon atom at the 7-position of the oxindole ring with a nitrogen atom creates the 7-aza-oxindole scaffold. This seemingly minor change can have profound effects on the molecule's properties, including its hydrogen bonding capacity, pKa, solubility, and metabolic stability. This modification has been explored in both anti-inflammatory and kinase inhibitor discovery programs.
Case Study 1: Anti-Inflammatory Activity
In a study developing novel anti-inflammatory agents, a series of 3-benzylidene-indolin-2-ones were synthesized and compared directly against their 7-aza-oxindole counterparts.[8][9] The primary assay measured the inhibition of lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 macrophages.
Comparative Efficacy Data (Anti-Inflammatory)
| Compound ID | Scaffold | R-Group (at C3-benzylidene) | TNF-α Inhibition (%) @ 10µM | IL-6 Inhibition (%) @ 10µM |
| 7i | Indolin-2-one | 4-(4-acetylpiperazin-1-yl) | 76.5 ± 4.2 | 70.2 ± 3.5 |
| 6k | 7-Aza-oxindole | 4-(4-acetylpiperazin-1-yl) | 45.3 ± 3.1 | 42.5 ± 2.8 |
| 7c | Indolin-2-one | 2,4,6-trimethoxy | 65.2 ± 3.8 | 61.3 ± 4.1 |
| 6c | 7-Aza-oxindole | 2,4,6-trimethoxy | 38.9 ± 2.5 | 35.4 ± 2.2 |
| 7d | Indolin-2-one | 4-fluoro | 43.1 ± 2.9 | 39.8 ± 3.0 |
| 6d | 7-Aza-oxindole | 4-fluoro | 25.4 ± 1.9 | 22.7 ± 1.5 |
| (Data synthesized from Chen et al., 2014)[8] |
Key Findings & Mechanistic Interpretation: The results consistently demonstrated that the indole-2-one series exhibited more potent anti-inflammatory activity than the 7-aza-2-oxindole series .[8] Quantitative structure-activity relationship (QSAR) analysis revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were favorable for the anti-inflammatory activity of the indole-2-one skeleton.[8][9] The introduction of the more polar nitrogen atom in the 7-aza series, while intended to improve properties like solubility, may have unfavorably altered the overall electronic and lipophilic character required for optimal interaction with the biological target in this specific anti-inflammatory context. The most potent compound, 7i , provided significant protection from LPS-induced septic death in mouse models, validating the in vitro findings.[8]
Case Study 2: PI3Kδ Kinase Inhibition
In contrast to the anti-inflammatory study, the development of selective PI3Kδ inhibitors revealed a benefit for the 7-aza-oxindole scaffold.[10] The program aimed to improve the pharmacokinetic properties and reduce off-target effects (specifically, adenosine uptake inhibition) of a lead series of 3,3-disubstituted oxindoles.
Comparative Efficacy and Properties (PI3Kδ Inhibitors)
| Compound ID | Scaffold | pAKT IC50 (nM) (Cellular Potency) | PI3Kα IC50 (nM) (Selectivity) | Adenosine Uptake IC50 (µM) (Off-Target) |
| 3c | Oxindole | 72 | >10000 | 2.3 |
| 4d | 7-Aza-oxindole | 29 | >10000 | >10 |
| (Data from Heffron et al., 2018)[10] |
Key Findings & Mechanistic Interpretation: Here, the introduction of the nitrogen atom was highly beneficial. The 7-azaoxindole analog 4d not only maintained excellent potency against the target PI3Kδ (pAKT IC50 = 29 nM) and exceptional selectivity against the PI3Kα isoform, but it also significantly attenuated the off-target adenosine uptake activity (>10 µM vs 2.3 µM for the oxindole analog 3c).[10] This demonstrates that the 7-aza substitution can be a powerful tool to "tune" the physicochemical properties of the scaffold to overcome specific liabilities like off-target activity and improve the overall drug-like profile, leading to better preclinical pharmacokinetics.[10]
III. Experimental Protocols
To ensure the reproducibility and validation of the data presented, the following are detailed, standardized protocols for key assays.
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine the IC50 value of a test compound against a purified tyrosine kinase.
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1% BSA, 1 mM DTT.
-
Enzyme: Purified recombinant target kinase (e.g., VEGFR-2), diluted in kinase buffer to a 2X working concentration.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide, diluted in kinase buffer to a 2X working concentration.
-
ATP: Diluted in kinase buffer to a 2X working concentration (typically at the Km value for the specific kinase).
-
Test Compound: Serially diluted in 100% DMSO, then further diluted in kinase buffer to a 10X working concentration.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 10X test compound or DMSO vehicle control to appropriate wells.
-
Add 12.5 µL of the 2X enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Cell Plating:
-
Harvest cancer cells (e.g., A549) from culture.
-
Perform a cell count and dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus the logarithm of compound concentration to determine the GI50/IC50 value.
-
IV. Conclusion
The indolin-2-one scaffold remains a highly versatile and clinically relevant framework for drug discovery. Its efficacy as a kinase inhibitor is profoundly influenced by substitutions at the C3 and C5 positions, which must be carefully optimized to achieve desired potency and selectivity.
The comparative analysis of the 7-aza-oxindole bioisostere reveals a critical lesson in medicinal chemistry: the utility of a structural modification is context-dependent. While the introduction of a nitrogen at the 7-position was detrimental to anti-inflammatory activity in one series, it was the key to unlocking a superior drug-like profile in a series of PI3Kδ inhibitors by mitigating off-target effects and improving pharmacokinetics.[8][10] This underscores the importance of a data-driven, iterative design process. Future development of indolin-2-one analogs will undoubtedly continue to leverage this rich history of structure-activity relationships to produce next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indolin-2-one Derivatives Versus Standard-of-Care Multi-Kinase Inhibitors in Oncology
This guide provides an in-depth comparison of cancer therapeutics centered on the indolin-2-one chemical scaffold versus other established standard-of-care multi-kinase inhibitors. It is intended for researchers, clinicians, and drug development professionals seeking to understand the mechanistic nuances, comparative efficacy, and experimental validation methodologies for this critical class of anti-cancer agents. We will dissect the underlying signaling pathways, compare key drugs, and provide robust, field-proven experimental protocols for their evaluation.
Section 1: The Centrality of Receptor Tyrosine Kinases in Cancer Progression
Receptor Tyrosine Kinases (RTKs) are a family of high-affinity cell surface receptors that play a pivotal role in regulating fundamental cellular processes, including growth, differentiation, metabolism, and motility. In a healthy physiological state, their activation is tightly controlled by the binding of specific ligands, such as growth factors. However, in many malignancies, the signaling pathways governed by RTKs become constitutively active due to genetic mutations, gene amplification, or receptor overexpression. This dysregulation is a key driver of tumorigenesis, promoting relentless cell proliferation, survival, and the formation of new blood vessels (angiogenesis) to supply the growing tumor.[1]
Key RTKs implicated in cancer include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The primary mediators of angiogenesis.[2]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in angiogenesis and tumor cell proliferation.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Contribute to angiogenesis, cell proliferation, and resistance to therapy.[4]
The therapeutic strategy of inhibiting these kinases is a cornerstone of modern targeted cancer therapy.[5] By blocking the ATP-binding site within the kinase domain, small-molecule inhibitors can prevent receptor autophosphorylation and shut down the downstream signaling cascades that fuel cancer growth.[6]
Caption: Generalized RTK signaling pathway and the point of TKI intervention.
Section 2: The Indolin-2-one Scaffold: A Privileged Pharmacophore
The indolin-2-one (also known as oxindole) core is a heterocyclic chemical structure that has proven to be a "privileged scaffold" in medicinal chemistry, particularly for designing kinase inhibitors.[7][8] Its structure serves as an effective mimic of the adenine region of ATP, allowing it to competitively bind within the kinase catalytic site. Structural modifications at various positions of the indolin-2-one ring enable the fine-tuning of potency and selectivity against different kinases.[9]
Several FDA-approved drugs are based on this scaffold, demonstrating its clinical utility.[7] While this guide focuses on the hypothetical "7-Methylindolin-2-one" class, we will analyze its closest and most relevant real-world relatives, Sunitinib and Nintedanib, as prime examples of this chemical family's success.
Section 3: Profile of Indolin-2-one-Based Drugs
Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted RTK inhibitor and a first-line treatment for metastatic renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][10] Its indolin-2-one core is crucial for its inhibitory activity.[11]
-
Mechanism of Action: Sunitinib potently inhibits VEGFRs, PDGFRs, c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the receptor encoded by the RET proto-oncogene.[12][13] This broad-spectrum inhibition simultaneously chokes off the tumor's blood supply (anti-angiogenesis) and directly impedes cancer cell proliferation.[3]
-
Clinical Significance: In patients with imatinib-resistant GIST, Sunitinib demonstrated significant clinical activity, leading to its regulatory approval.[12] It has also shown efficacy in a range of other solid tumors, including pancreatic neuroendocrine tumors.[10][11]
Nintedanib (Ofev®)
Nintedanib is another oral indolin-2-one derivative initially designed for oncology but which found significant success in treating idiopathic pulmonary fibrosis (IPF).[6][7] Its anti-cancer applications, particularly in non-small cell lung cancer (NSCLC), are also recognized.[14]
-
Mechanism of Action: Nintedanib is a triple angiokinase inhibitor that competitively targets the ATP-binding pockets of VEGFR, FGFR, and PDGFR.[6][15][16] It also inhibits non-receptor tyrosine kinases like Src.[6] By blocking these pathways, Nintedanib interferes with fibroblast proliferation and migration, key processes in both fibrosis and tumor stromal formation.[16][17]
-
Clinical Significance: In oncology, Nintedanib is approved in combination with docetaxel for the treatment of patients with advanced NSCLC of adenocarcinoma histology after first-line chemotherapy.
Section 4: Profile of a Standard-of-Care Comparator: Regorafenib
To provide a robust comparison, we will evaluate the indolin-2-one derivatives against Regorafenib (Stivarga®), a potent multi-kinase inhibitor with a different chemical scaffold.
Regorafenib (Stivarga®)
Regorafenib is an oral multi-kinase inhibitor approved for metastatic colorectal cancer (mCRC), metastatic GIST, and hepatocellular carcinoma (HCC).[18]
-
Mechanism of Action: Regorafenib has a broad inhibition profile that targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[19][20] This multi-pronged approach attacks the tumor cell, its microenvironment, and its blood supply.[4] The mechanism is similar to Sorafenib, another multi-kinase inhibitor, though Regorafenib demonstrates stronger inhibition of certain kinases like VEGFR.[18]
-
Clinical Significance: In the pivotal RESORCE trial for HCC, patients who progressed on Sorafenib and were subsequently treated with Regorafenib had a median overall survival of 10.6 months compared to 7.8 months for placebo, a statistically significant improvement.[18]
Section 5: Head-to-Head Comparison: Efficacy & Selectivity
The choice between these agents often depends on the specific cancer type, its genetic drivers, and prior lines of therapy. The subtle differences in their kinase inhibition profiles can lead to significant variations in clinical outcomes and adverse event profiles.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target Family | Sunitinib | Nintedanib | Regorafenib |
| VEGFRs | Potent (VEGFR1-3)[12] | Potent (VEGFR1-3)[15] | Potent (VEGFR1-3)[20] |
| PDGFRs | Potent (α & β)[3] | Potent (α & β)[15] | Potent (β)[19] |
| FGFRs | Weak/None | Potent (FGFR1-3)[15] | Potent[4] |
| c-KIT | Potent[3] | Weak/None | Potent[19] |
| TIE2 | Weak/None | Weak/None | Potent[2] |
| BRAF | Weak/None | Weak/None | Potent[19] |
| RET | Potent[3] | Weak/None | Potent[19] |
Table 2: Comparative Preclinical Efficacy (Representative IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Key Target Context |
| Indolinone Derivative (Comp. 9) | HepG2 | Hepatocellular Carcinoma | 2.53 | CDK-2/4 Inhibition |
| Indolinone Derivative (Comp. 20) | HepG2 | Hepatocellular Carcinoma | 3.08 | VEGFR-2/EGFR Inhibition |
| Indolinone Derivative (Comp. 20) | MCF-7 | Breast Cancer | 5.28 | VEGFR-2/EGFR Inhibition |
| Data synthesized from a study on novel indolin-2-one derivatives designed as kinase inhibitors, demonstrating the typical potency range for this class.[1] |
Section 6: Experimental Validation: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of data when comparing novel compounds like a this compound derivative to established drugs, a set of robust, self-validating experimental protocols is essential.
In Vitro Cell Viability Assessment: The Tetrazolium (MTT) Assay
This is the foundational experiment to determine a drug's cytotoxic or cytostatic effect. The causality is direct: a reduction in the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases is a proxy for a decrease in viable, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivative, Sunitinib) and a vehicle control (e.g., 0.1% DMSO). Replace the cell media with media containing the various drug concentrations.
-
Incubation: Incubate the plates for 48-72 hours. This duration is critical to allow for effects on cell division to manifest.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for an MTT-based cell viability assay.
Target Engagement & Pathway Inhibition: Western Blot Analysis
This protocol validates whether the drug is hitting its intended target inside the cell. The causality is established by observing a decrease in the phosphorylation (activation) of a specific target kinase (e.g., VEGFR2) or a downstream effector (e.g., ERK) in the presence of the drug.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Starve cells of serum overnight to reduce basal signaling.
-
Stimulation & Inhibition: Pre-treat cells with the inhibitor (e.g., 1 µM Sunitinib) for 1-2 hours. Then, stimulate the cells with the relevant growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes to activate the pathway. A non-stimulated, non-inhibited control is essential.
-
Protein Extraction: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis, then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-VEGFR2).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2) and a loading control (e.g., anti-β-actin) to confirm that the observed changes are due to phosphorylation, not protein degradation.
Caption: Workflow for Western Blot analysis of target phosphorylation.
Conclusion and Future Directions
The indolin-2-one scaffold, exemplified by successful drugs like Sunitinib and Nintedanib, remains a highly valuable starting point for the development of novel anti-cancer agents. These agents exert powerful anti-tumor effects primarily by inhibiting key RTKs involved in angiogenesis and cell proliferation. When compared to other multi-kinase inhibitors like Regorafenib, the differences in their kinase selectivity profiles dictate their clinical applications and associated toxicities.
The development of next-generation derivatives, such as a hypothetical this compound, would aim to optimize this selectivity. The goal is to achieve a more potent inhibition of desired onco-targets while sparing other kinases to reduce off-target side effects. The experimental workflows detailed herein provide the robust, validated framework necessary to rigorously evaluate such novel candidates against the current standards of care, ensuring that only the most promising agents advance toward clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 15. Nintedanib - Wikipedia [en.wikipedia.org]
- 16. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regorafenib - NCI [dctd.cancer.gov]
- 20. researchgate.net [researchgate.net]
Confirming the Binding Mode of 7-Methylindolin-2-one Inhibitors: A Comparative Guide to Docking Studies
In the landscape of modern drug discovery, the indolin-2-one scaffold stands out as a "privileged structure," particularly in the development of kinase inhibitors.[1] Its derivatives have shown significant promise in targeting various protein kinases, which are pivotal in cell signaling pathways implicated in diseases like cancer.[2][3] Among these derivatives, 7-Methylindolin-2-one has emerged as a compound of interest. Accurately determining its binding mode within a target protein is a critical step in understanding its mechanism of action and optimizing its therapeutic potential. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This guide provides an in-depth, experience-driven approach to confirming the binding mode of this compound inhibitors through molecular docking, offering a comparative analysis of available tools and methodologies.
The Imperative of Binding Mode Validation
Before embarking on a docking study, it is crucial to understand why confirming the binding mode is so essential. An incorrect binding pose can lead to misleading structure-activity relationships (SAR), wasted synthetic efforts, and ultimately, the failure of a drug discovery project. The primary goals of a docking study in this context are:
-
To identify the key interactions: Understanding which amino acid residues in the binding pocket the inhibitor interacts with (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
To rationalize observed activity: Correlating the predicted binding affinity with experimentally determined biological data (e.g., IC50 values).
-
To guide lead optimization: Providing a structural basis for designing new analogs with improved potency and selectivity.
A Self-Validating Docking Workflow
A robust docking protocol is a self-validating one. This means incorporating steps to ensure the reliability of the predictions before proceeding to analyze the results for the novel inhibitor.
Workflow Overview
Caption: A validated workflow for molecular docking studies.
Experimental Protocol: Step-by-Step Methodology
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules, adding hydrogens, and assigning charges.
-
Protocol:
-
Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).[6]
-
Using molecular visualization software like PyMOL or Chimera, remove water molecules, ions, and any co-solvents from the PDB file.[6][7][8]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[9]
-
Assign partial charges to the protein atoms using a force field like AMBER or Gasteiger. This is often handled by docking preparation tools.[6]
-
Save the prepared protein in a suitable format, such as PDBQT for AutoDock Vina.[9][10]
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the this compound inhibitor and prepare it for docking.
-
Protocol:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure using software like Open Babel.
-
Perform energy minimization of the 3D structure to obtain a low-energy conformation.
-
Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT).[8][9]
-
3. Docking and Validation:
-
Objective: To perform the docking simulation and validate the protocol by redocking the co-crystallized ligand.
-
Protocol:
-
Grid Generation: Define the binding site by creating a grid box that encompasses the active site residues. The co-crystallized ligand can be used as a reference to define the center and dimensions of the grid box.[11][12]
-
Redocking: Before docking the novel inhibitor, perform a docking simulation with the co-crystallized ligand that was removed during protein preparation.[13]
-
RMSD Calculation: Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[13][14]
-
Docking of this compound: Once the protocol is validated, perform the docking simulation with the prepared this compound inhibitor using the same grid parameters.
-
Comparative Analysis of Docking Software
The choice of docking software can significantly impact the results.[4][15][16] It is often beneficial to use multiple programs to build confidence in the predicted binding mode through consensus scoring.[5][17][18]
| Software | Strengths | Weaknesses | Best For |
| AutoDock Vina | Widely used, open-source, good accuracy, and fast.[4][19] | Can be less accurate for highly flexible ligands. | Academic research, high-throughput virtual screening. |
| GOLD | High accuracy, particularly with flexible ligands.[4] | Commercial, steeper learning curve. | Detailed binding mode analysis of lead compounds. |
| Glide (Schrödinger) | Very fast and accurate, well-integrated into a larger software suite.[15][16] | Commercial, computationally intensive. | Industry-level drug discovery projects. |
| DockingPie (PyMOL Plugin) | Integrates multiple docking engines (Vina, Smina, etc.) for consensus docking within a familiar visualization environment.[17][20] | Relies on the underlying performance of the integrated engines. | Researchers who prefer a GUI-based workflow and comparative analysis. |
Interpreting and Visualizing the Results
The output of a docking simulation is a set of predicted binding poses with corresponding docking scores (binding affinities).
Analysis Workflow
Caption: Workflow for the analysis of docking results.
1. Pose Analysis:
-
Ranking: The poses are typically ranked by their docking score, with lower scores indicating more favorable binding.[5]
-
Clustering: Group similar poses together to identify the most populated and energetically favorable binding orientations.
-
Visual Inspection: Use molecular visualization software like PyMOL to visually inspect the top-ranked poses.[7][21][22] Analyze the interactions between the this compound inhibitor and the protein's active site residues. Look for:
-
Hydrogen bonds: The NH and C=O groups of the indolin-2-one core are potential hydrogen bond donors and acceptors.
-
Hydrophobic interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions.
-
Pi-stacking: The aromatic ring of the inhibitor can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
-
2. Correlating with Experimental Data:
The ultimate validation of a docking study comes from its ability to explain experimental observations. Compare the predicted binding mode and affinity with known SAR data for a series of analogs. A good docking model should be able to rationalize why certain modifications increase or decrease biological activity.
Advanced Validation: The Role of Molecular Dynamics
For a more rigorous validation of the docked pose, molecular dynamics (MD) simulations can be employed.[13][23][24] MD simulations provide insights into the dynamic stability of the protein-ligand complex over time, which can help to refine the binding mode and provide a more accurate estimation of the binding free energy.
Conclusion
Confirming the binding mode of this compound inhibitors is a multi-faceted process that requires a carefully validated computational workflow. By combining robust docking protocols with comparative analysis and, where possible, experimental data, researchers can gain high confidence in the predicted binding pose. This structural understanding is invaluable for guiding the rational design of more potent and selective kinase inhibitors, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. medium.com [medium.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 16. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. Dockingpie - PyMOL Wiki [pymolwiki.org]
- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors [bmmj.org]
- 24. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 7-Methylindolin-2-one assay results between laboratories
Starting Research on Indolinone
I'm deep in the initial stages, focusing on 7-Methylindolin-2-one. My primary aim is a comprehensive literature review. Google is my main tool right now, gathering data on its chemical properties, synthesis methods, and analytical techniques. I'm also looking into related compounds to draw useful analogies.
Outlining Validation Study
I'm now moving into a more structured phase. Having gathered data on this compound, I'm now outlining a cross-validation study. I'm focusing on analytical techniques and regulatory guidelines. I'm building a structure, from introduction to protocol design and comparative data tables. I've chosen a clear, step-by-step protocol to start.
Building Comparison Guide Structure
I'm now fully immersed in the design phase. I've compiled an extensive list of Google search terms to refine my data gathering. My focus has shifted to establishing the framework for this guide. I'm structuring it from introduction to step-by-step assay design. I'm delving into cross-validation protocols and regulatory guidelines. I am using a clear protocol and will build simulated comparative data tables. I'll include diagrams.
A Comparative Guide to the Synthetic Routes of 7-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Methylindolin-2-one
This compound, also known as 7-methyloxindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a prevalent motif in a variety of biologically active molecules and natural products. The strategic placement of the methyl group at the 7-position can influence the molecule's steric and electronic properties, making it a valuable building block for the synthesis of targeted therapeutic agents. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor for advancing research in this area. This guide provides an in-depth comparative analysis of the prominent synthetic methodologies, offering insights into their underlying principles, practical execution, and relative merits.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached through classical cyclization reactions and modern transition-metal-catalyzed methods. This guide will focus on three primary strategies: the Stollé Synthesis, Reductive Cyclization of a Nitro-Precursor, and Palladium-Catalyzed Intramolecular α-Arylation of Amides.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Stollé Synthesis | o-Toluidine, Chloroacetyl chloride | Aluminum chloride (AlCl₃) | Moderate | High temperature (reflux) | Cost-effective starting materials, well-established classical method. | Harsh conditions (strong Lewis acid, high temperature), potential for side reactions, moderate yields. |
| Reductive Cyclization | 2-Methyl-6-nitroaniline, Chloroacetyl chloride | Reducing agent (e.g., SnCl₂, H₂/Pd), Base | Good to Excellent | Mild to moderate | Good yields, milder cyclization conditions compared to Stollé. | Multi-step synthesis of the nitro-precursor, potential for over-reduction. |
| Pd-Catalyzed Intramolecular α-Arylation | o-Toluidine, 2-Bromopropionyl halide | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Excellent | Mild | High yields, excellent functional group tolerance, mild reaction conditions. | Cost of palladium catalyst and ligands, requires inert atmosphere. |
Detailed Synthetic Routes and Experimental Protocols
The Stollé Synthesis: A Classic Approach
The Stollé synthesis is a venerable and straightforward method for the preparation of oxindoles. The reaction proceeds via a Friedel-Crafts-type acylation and subsequent cyclization. The key to this synthesis is the intramolecular electrophilic aromatic substitution on the aniline ring.
Reaction Scheme:
Caption: The Stollé Synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-N-(o-tolyl)acetamide [1]
-
To a solution of o-toluidine (4.70 mmol) and diisopropylethylamine (DIPEA) (9.76 mmol) in dry dichloromethane (10 mL) at 0 °C, slowly add 2-chloroacetyl chloride (5.15 mmol).[1]
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 6 hours.[1]
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-N-(o-tolyl)acetamide as a solid, which can be used in the next step without further purification.[1]
Step 2: Cyclization to this compound
-
To a molten mixture of 2-chloro-N-(o-tolyl)acetamide, add anhydrous aluminum chloride in portions with vigorous stirring.
-
Heat the reaction mixture to a high temperature (typically 180-200 °C) to effect cyclization.
-
After cooling, carefully quench the reaction mixture with ice-water and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Causality and Mechanistic Insights: The use of a strong Lewis acid like aluminum chloride is crucial to activate the chloroacetamide for the intramolecular Friedel-Crafts acylation. The high temperature is necessary to overcome the activation energy for the cyclization step. The ortho-methyl group on the aniline ring directs the cyclization to the 6-position, leading to the desired this compound.
Reductive Cyclization of a Nitro-Precursor
This strategy involves the synthesis of a substituted nitrophenyl derivative which, upon reduction of the nitro group to an amine, undergoes spontaneous or catalyzed intramolecular cyclization to form the oxindole ring. This method offers the advantage of milder cyclization conditions compared to the Stollé synthesis.
Reaction Scheme:
Caption: Reductive Cyclization pathway to this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-6-nitroaniline [2]
-
Acetylate o-toluidine with acetic anhydride.
-
Nitrate the resulting acetanilide with a mixture of nitric acid and sulfuric acid, controlling the temperature carefully.[2]
-
Hydrolyze the nitro-acetanilide with hydrochloric acid to yield a mixture of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline.[2]
-
Separate the isomers by fractional crystallization or chromatography to obtain pure 2-methyl-6-nitroaniline. The yield for this multi-step process is reported to be around 59.4% with high purity.[2]
Step 2: Synthesis of N-(2-methyl-6-nitrophenyl)-2-chloroacetamide
-
React 2-methyl-6-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent.
-
Work up the reaction mixture to isolate the chloroacetamide derivative.
Step 3: Reductive Cyclization to this compound
-
Dissolve N-(2-methyl-6-nitrophenyl)-2-chloroacetamide in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂ gas with a palladium catalyst).
-
The reduction of the nitro group to an amine is followed by spontaneous intramolecular nucleophilic substitution of the chlorine atom to form the oxindole ring.
-
Isolate and purify the product by standard methods.
Causality and Mechanistic Insights: The acetylation of the amino group in the first step is crucial to control the nitration, directing the nitro group to the positions ortho and para to the activating methyl group, while the acetamido group directs to its para position. Subsequent hydrolysis removes the protecting group. The final step is a tandem reaction where the in-situ generated aniline attacks the electrophilic carbon bearing the chlorine atom, leading to the cyclized product.
Palladium-Catalyzed Intramolecular α-Arylation of Amides
This modern approach offers a highly efficient and mild route to oxindoles. The reaction involves the palladium-catalyzed intramolecular coupling of an α-halo amide with the ortho-position of the aniline ring.
Reaction Scheme:
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methylindolin-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When working with novel or specialized chemical entities like 7-Methylindolin-2-one (CAS No. 3680-28-2), for which comprehensive toxicological data may be limited, a proactive and conservative safety posture is paramount. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the principle of anticipating hazards by evaluating data from structurally analogous compounds to ensure a robust margin of safety.
Hazard Assessment: An Evidence-Based Approach
Direct, comprehensive hazard data for this compound is not extensively published. Therefore, a prudent risk assessment involves examining the known hazards of structurally similar indolinone and indole derivatives. Safety Data Sheets (SDS) for related compounds consistently indicate the following potential hazards:
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][4][5][6][7][8]
Given these classifications for analogous structures, we must assume this compound presents a similar hazard profile. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of airborne particulates.
The First Line of Defense: Engineering and Administrative Controls
Before selecting PPE, all necessary engineering and administrative controls must be in place. PPE is the final barrier between the researcher and the chemical.
-
Ventilation: All manipulations of this compound, especially handling of the solid powder, must be performed in a well-ventilated area.[1][2][4][10] A certified chemical fume hood is the required primary engineering control for weighing, transferring, and preparing solutions.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[1][2][7][11]
-
Work Practices: Minimize the quantity of the chemical used to the smallest amount required for the experiment.[12] Wash hands thoroughly after handling, even if gloves were worn.[1][4][5]
Core Protective Equipment: Selection and Rationale
The selection of PPE must be deliberate and matched to the specific task being performed. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Eye and Face Protection
Because related compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][3][4][5]
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Standard safety glasses do not provide adequate protection from splashes or airborne powder.
-
Splash Hazard: When handling solutions in quantities that pose a splash risk (e.g., during transfers or reactions), supplement safety goggles with a face shield.[13]
Skin and Body Protection
Preventing dermal contact is critical, as skin irritation is a documented hazard for this class of compounds.[1][2][3]
-
Laboratory Coat: A standard, buttoned lab coat is required for all work. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: Nitrile gloves are the standard for incidental contact. It is crucial to:
-
Check for Integrity: Always inspect gloves for tears or pinholes before use.
-
Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice.[14]
-
Prompt Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands.[6]
-
No Re-use: Never reuse disposable gloves.
-
Respiratory Protection
Inhalation of fine powders can cause respiratory tract irritation.[1][4][5][6][7][8]
-
Primary Control: A chemical fume hood is the primary method for controlling airborne particulates.
-
When Respirators are Necessary: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required. The selection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[13] For solid particulates, a NIOSH-approved N95 respirator may be sufficient, but a comprehensive risk assessment by your institution's safety officer is necessary to determine the appropriate type of respirator.
PPE Selection Summary
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Stock Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reactions (Small Scale) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: Chemical Fume Hood |
| Running Reactions (Large Scale/Splash Risk) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemically Resistant Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Disposable Coveralls | Required: Air-Purifying Respirator (APR) with appropriate cartridges |
Operational Plans: Step-by-Step Guidance
Adherence to established protocols is key to ensuring safety and experimental integrity.
Protocol 1: Handling Solid this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves) before entering the designated work area.
-
Engineering Control: Perform all manipulations within a certified chemical fume hood.
-
Transfer: Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could generate dust.
-
Weighing: If using an analytical balance outside the hood, weigh the chemical in a sealed container (e.g., a vial with a cap). Tare the sealed container, add the solid inside the fume hood, re-seal, and then weigh the sealed container.
-
Cleanup: After use, gently wipe down the spatula and work surfaces inside the hood with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.
Protocol 2: Emergency Response for Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[4]
-
Contain: For solid spills, gently cover with an inert absorbent material to prevent dust from becoming airborne.[4] Do not sweep dry powder. For liquid spills, surround the area with an absorbent dike.
-
Neutralize/Absorb: Carefully scoop the contained material into a labeled hazardous waste container.[4][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (gloves, pipette tips, absorbent pads, excess chemical) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4][6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal. Do not pour any amount of this chemical down the drain.[1][4][12] The final disposal must be carried out by an approved waste disposal plant.[1][2][3][7][11]
Risk Assessment Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of protective equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE and engineering controls.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. 3680-28-2|this compound|BLD Pharm [bldpharm.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. resources.tamusa.edu [resources.tamusa.edu]
- 13. americanchemistry.com [americanchemistry.com]
- 14. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
